Product packaging for Ambenonium(Cat. No.:CAS No. 7648-98-8)

Ambenonium

Cat. No.: B1664838
CAS No.: 7648-98-8
M. Wt: 537.6 g/mol
InChI Key: OMHBPUNFVFNHJK-UHFFFAOYSA-P
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Description

Ambenonium is a symmetrical oxalamide-based bis-quaternary ammonium ion having ethyl and 2-chlorobenzyl groups attached to the nitrogens. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor.
This compound is a cholinesterase inhibitor. It is used in the management of myasthenia gravis.
This compound is a Cholinesterase Inhibitor. The mechanism of action of this compound is as a Cholinesterase Inhibitor.
This compound is a bisquaternary ammonium alcohol with parasympathomimetic activity. The positive charge of this compound allows it to act as an acetylcholinesterase inhibitor by binding to the anionic site at the reactive center of acetylcholinesterase, preventing the breakdown of acetylcholine and producing an indirect cholinomimetic effect at both nicotinic and muscarinic receptors. This compound also has direct agonist activity at nicotinic receptors, potentiating the cholinomimetic effect at the neuromuscular junction.
This compound is only found in individuals that have used or taken this drug. It is a cholinesterase inhibitor used in the management of myasthenia gravis. [Wikipedia] this compound exerts its actions against myasthenia gravis by competitive, reversible inhibition of acetylcholinesterase. The disease myasthenia gravis occurs when the body inappropriately produces antibodies against acetylcholine receptors, and thus inhibits proper acetylcholine signal transmission (when acetylcholine binds to acetylcholine receptors of striated muscle fibers, it stimulates those fibers to contract). This compound reversibly binds acetylcholinesterase at the anionic site, which results in the blockage of the site of acetycholine binding, thereby inhibiting acetylcholine hydrolysis and enhancing cholinergic function through the accumulation of acetycholine at cholinergic synpases. In turn this facilitates transmission of impulses across the myoneural junction and effectively treats the disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42Cl2N4O2+2 B1664838 Ambenonium CAS No. 7648-98-8

Properties

IUPAC Name

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHBPUNFVFNHJK-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C28H42Cl2N4O2+2
Source PubChem
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DSSTOX Substance ID

DTXSID5048396
Record name Ambenonium
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Molecular Weight

537.6 g/mol
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Physical Description

Solid
Record name Ambenonium
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Solubility

Soluble, 9.42e-07 g/L
Record name Ambenonium
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CAS No.

7648-98-8
Record name Ambenonium
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Record name Ambenonium
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Melting Point

196-199 °C, 196 - 199 °C
Record name Ambenonium
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Record name Ambenonium
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ambenonium Chloride on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ambenonium chloride is a potent, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] Its high affinity and specific mode of interaction have made it a subject of significant interest in pharmacology, particularly for its therapeutic role in managing myasthenia gravis.[3][4] This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and logical diagrams.

Core Mechanism of Action: Competitive Reversible Inhibition

This compound chloride functions as a rapidly reversible, noncovalent inhibitor of acetylcholinesterase.[5] Its symmetrical, bis-quaternary ammonium (B1175870) structure is fundamental to its potent inhibitory activity.[3] The mechanism is primarily competitive, meaning this compound chloride directly competes with acetylcholine for binding at the enzyme's active site.[2][6]

Binding Sites and Molecular Interaction:

The interaction between this compound chloride and AChE is multifaceted, involving two key sites within the enzyme's active site gorge:

  • Catalytic Anionic Site (CAS): Located at the base of the gorge, this site is crucial for binding the positively charged choline (B1196258) moiety of acetylcholine. This compound, with its two quaternary ammonium heads, binds with high affinity to this site, effectively blocking acetylcholine from accessing the catalytic machinery.[3]

  • Peripheral Anionic Site (PAS): Situated at the rim of the gorge, the PAS also plays a role in this compound's binding. Studies indicate that this compound competes with substrates at this peripheral site, particularly when the enzyme is in its acetyl-enzyme intermediate state during hydrolysis.[5][7] This dual-site interaction contributes to its exceptionally high affinity.

This noncovalent binding inactivates the enzyme, preventing it from breaking down acetylcholine. Because the binding is reversible, the enzyme's function can be restored once the inhibitor dissociates.[1]

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition AChE Acetylcholinesterase (AChE) (Active Site Open) Products Choline + Acetate (Products) AChE->Products Hydrolysis ACh Acetylcholine (ACh) (Substrate) ACh->AChE Binds to Active Site AChE_Inhibited Acetylcholinesterase (AChE) (Active Site Blocked) This compound This compound (Inhibitor) This compound->AChE_Inhibited Binds Reversibly to Active Site ACh_Blocked Acetylcholine (ACh) (Cannot Bind) ACh_Blocked->AChE_Inhibited Binding Blocked

Caption: Competitive inhibition of AChE by this compound. (Within 100 characters)

Physiological Consequence: Enhanced Cholinergic Neurotransmission

By inhibiting AChE, this compound chloride prevents the rapid hydrolysis of acetylcholine in the synaptic cleft.[6] This leads to an accumulation of acetylcholine and prolongs its presence at the neuromuscular junction.[3] The elevated concentration of acetylcholine increases the probability and duration of its interaction with nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, enhancing neuromuscular transmission and improving muscle contraction in conditions like myasthenia gravis.[4]

G Signaling at the Neuromuscular Junction cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Muscle Fiber NerveImpulse Nerve Impulse AChRelease ACh Release NerveImpulse->AChRelease ACh Acetylcholine (ACh) AChRelease->ACh AChE AChE ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor ACh->nAChR Binds This compound This compound This compound->AChE Inhibition Contraction Muscle Contraction nAChR->Contraction

Caption: this compound action at the neuromuscular junction. (Within 100 characters)

Quantitative Analysis of Inhibition Kinetics

This compound chloride is distinguished by its exceptionally high affinity for acetylcholinesterase, which is reflected in its kinetic parameters. Steady-state kinetic analyses have shown it to exhibit mixed competitive and uncompetitive inhibition patterns with acetylthiocholine (B1193921) as the substrate.[5][7] Its potency is significantly higher than that of other classic inhibitors.

ParameterValueEnzyme SourceReference
Competitive Inhibition Constant (Ki) 0.12 nMHuman Erythrocyte AChE[5][7]
IC50 0.698 nM (0.000698 µM)Human AChE[1]
Association Rate Constant (kon) 5.2 (± 0.6) x 107 M-1s-1Human Erythrocyte AChE[5][7]
Dissociation Rate Constant (koff) 0.013 (± 0.002) s-1Human Erythrocyte AChE[5][7]
Comparative Ki (Edrophonium) 470 µMHuman Erythrocyte AChE[5][7]
Comparative Ki (Tacrine) 65 µMHuman Erythrocyte AChE[5][7]

Key Experimental Protocols

The characterization of acetylcholinesterase inhibitors like this compound chloride relies on established in vitro assays.

This is the most widely used spectrophotometric method for measuring AChE activity and its inhibition.[8]

Principle: The assay substrate, acetylthiocholine (ATCh), is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[8][9] The rate of color formation is directly proportional to AChE activity.

Detailed Protocol (96-well plate format):

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

    • Enzyme Solution: Purified AChE (e.g., from human erythrocytes) diluted in assay buffer to a working concentration (e.g., 1 U/mL).

    • Inhibitor Solution: A series of dilutions of this compound chloride in the appropriate solvent (e.g., water or buffer).

  • Assay Procedure:

    • To respective wells of a 96-well microplate, add:

      • 140 µL of Assay Buffer.

      • 10 µL of the inhibitor solution (or vehicle for control).

      • 10 µL of the DTNB solution.

      • 10 µL of the AChE enzyme solution.

    • Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader, taking readings kinetically (e.g., every minute for 10 minutes).[10]

  • Data Analysis:

    • Calculate the reaction rate (velocity) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.

G start Start reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) start->reagents plate Pipette Buffer, Inhibitor, DTNB, & AChE into 96-well plate reagents->plate incubate Pre-incubate plate (e.g., 15 min at 25°C) plate->incubate reaction Initiate Reaction: Add ATCI Substrate incubate->reaction read Kinetic Measurement (Read Absorbance at 412 nm over time) reaction->read analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 / Ki read->analysis end End analysis->end

Caption: General workflow for an AChE inhibition assay. (Within 100 characters)

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

Protocol Outline:

  • Perform the Ellman's assay as described above.

  • Run the assay using a range of substrate (ATCI) concentrations.

  • Repeat this for several fixed concentrations of the inhibitor (this compound chloride), including a zero-inhibitor control.

  • Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).[11]

  • Interpretation: For a competitive inhibitor like this compound, the lines on the plot will intersect at the y-axis (Vmax is unchanged), but will have different x-intercepts (Km increases with inhibitor concentration).[12] This graphical analysis confirms the competitive nature of the inhibition.

References

Ambenonium as a Competitive Reversible Cholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenonium is a potent, competitive, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, chemical properties, and pharmacological data. Detailed experimental protocols for the characterization of cholinesterase inhibitors and relevant signaling pathways are also presented to support researchers and professionals in the field of drug development.

Introduction

This compound chloride, a quaternary ammonium (B1175870) compound, has been recognized for its potent anticholinesterase activity.[1] Its primary therapeutic application has been in the management of myasthenia gravis, an autoimmune disorder characterized by muscle weakness due to antibodies targeting acetylcholine receptors at the neuromuscular junction.[2] Although its clinical use has declined, this compound remains a valuable tool in research for studying cholinergic systems and as a reference compound in the development of new cholinesterase inhibitors.[3][4] This guide aims to provide a comprehensive technical resource on this compound, with a focus on its core inhibitory properties.

Chemical and Physical Properties

This compound is a symmetrical molecule characterized by two quaternary ammonium groups, which are crucial for its interaction with the acetylcholinesterase enzyme.

PropertyValue
IUPAC Name N,N'-[(1,2-Dioxo-1,2-ethanediyl)diimino-2,1-ethanediyl]bis[2-chloro-N,N-diethylbenzenemethanaminium] dichloride
Molecular Formula C₂₈H₄₂Cl₄N₄O₂
Molecular Weight 608.47 g/mol
CAS Number 115-79-7

Mechanism of Action: Competitive Reversible Inhibition

This compound functions as a competitive and reversible inhibitor of acetylcholinesterase.[2] It competes with the endogenous substrate, acetylcholine, for binding to the active site of the enzyme.[2] The bis-quaternary structure of this compound allows it to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.[5] This dual binding contributes to its high affinity and potency.[5] Unlike irreversible inhibitors, this compound does not form a covalent bond with the enzyme, allowing for its dissociation and the eventual restoration of enzyme activity.[3]

Cholinergic Signaling at the Neuromuscular Junction

The efficacy of this compound is best understood in the context of the cholinergic signaling pathway at the neuromuscular junction.

Cholinergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action_Potential Action Potential Arrives Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx Opens Ca²⁺ channels ACh_Vesicles Acetylcholine (ACh) Vesicles Ca_Influx->ACh_Vesicles Triggers vesicle fusion ACh_Release ACh_Vesicles->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Substrate for AChR Nicotinic ACh Receptors (nAChR) ACh->AChR Binds to Hydrolysis AChE->Hydrolysis Catalyzes This compound This compound This compound->AChE Competitively Inhibits Na_Influx Na⁺ Influx AChR->Na_Influx Opens ion channel Muscle_Contraction Muscle Contraction Na_Influx->Muscle_Contraction Leads to

Caption: Cholinergic signaling at the neuromuscular junction.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various studies. The following tables summarize key in vitro efficacy and in vivo pharmacokinetic data.

In Vitro Efficacy of this compound
ParameterEnzymeSpeciesValueReference
IC₅₀ Acetylcholinesterase (AChE)Human0.698 nM (0.000698 µM)[5]
IC₅₀ Butyrylcholinesterase (BChE)Human8.20 µM[5]
Kᵢ Acetylcholinesterase (AChE)Human Erythrocyte0.12 nM[6][7]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Kᵢ (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex.

Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
ParameterValueReference
Mean Residence Time 23 - 36 min[8]
Steady State Volume of Distribution (Vdss) 0.20 - 0.31 L/kg[8][9]
Total Body Clearance 8.2 - 11.3 mL/min/kg[8]
Elimination Half-life Longer than neostigmine, edrophonium, and pyridostigmine[9]

Experimental Protocols

Determination of IC₅₀ using Ellman's Assay

The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity and the potency of its inhibitors.

Principle: Acetylthiocholine is hydrolyzed by acetylcholinesterase to produce thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials and Reagents:

  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • This compound chloride (or other test inhibitor)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH as required.

    • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

    • ATCI Solution (14 mM): Dissolve ATCI in phosphate buffer. Prepare fresh.

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate over the measurement period.

    • Inhibitor Solutions: Prepare a serial dilution of this compound in phosphate buffer to cover a range of concentrations expected to produce 0-100% inhibition.

  • Assay Setup (in a 96-well plate):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the various dilutions of the this compound solution to the sample wells.

    • For control wells, add 10 µL of phosphate buffer (for 0% inhibition - no inhibitor) and 10 µL of a known potent inhibitor at a high concentration (for 100% inhibition - background).

    • Add 20 µL of the AChE solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction:

    • Add 20 µL of the ATCI solution to each well to start the enzymatic reaction.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 - [ (Rate of sample - Rate of 100% inhibition) / (Rate of 0% inhibition - Rate of 100% inhibition) ] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental and Logical Workflows

In Vitro Characterization of a Novel Cholinesterase Inhibitor

The following diagram outlines a typical workflow for the in vitro characterization of a potential cholinesterase inhibitor.

Inhibitor_Characterization_Workflow cluster_screening Initial Screening cluster_dose_response Dose-Response Analysis cluster_kinetic_studies Kinetic and Mechanistic Studies cluster_selectivity Selectivity Profiling Primary_Screening Primary Screening (Single High Concentration) Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (e.g., Ellman's Assay) Hit_Identification->Dose_Response Active Compounds IC50_Determination IC₅₀ Determination Dose_Response->IC50_Determination Enzyme_Kinetics Enzyme Kinetic Assays (Varying Substrate and Inhibitor Conc.) IC50_Determination->Enzyme_Kinetics Potent Hits Selectivity_Assay Selectivity Assay (vs. BChE) IC50_Determination->Selectivity_Assay Potent Hits Mechanism_Determination Determination of Inhibition Mechanism (Competitive, Non-competitive, etc.) Enzyme_Kinetics->Mechanism_Determination Ki_Calculation Calculation of Kᵢ Mechanism_Determination->Ki_Calculation Selectivity_Index Determination of Selectivity Index (IC₅₀ BChE / IC₅₀ AChE) Selectivity_Assay->Selectivity_Index

Caption: Workflow for in vitro characterization of a cholinesterase inhibitor.

Conclusion

This compound serves as a classic example of a potent, competitive, and reversible cholinesterase inhibitor. Its well-characterized pharmacological profile and high affinity for acetylcholinesterase make it an invaluable reference compound for researchers in the fields of neuropharmacology and drug discovery. The data and protocols presented in this technical guide are intended to facilitate further research into the cholinergic system and the development of novel therapeutics targeting cholinesterases.

References

Chemical structure and properties of ambenonium dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenonium dichloride, a potent and reversible acetylcholinesterase (AChE) inhibitor, has been a subject of significant interest in pharmacology and medicinal chemistry. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound dichloride. It details its mechanism of action at the neuromuscular junction, presents key quantitative data in structured tables, and outlines a standard experimental protocol for assessing its inhibitory activity. Furthermore, this guide includes detailed diagrams generated using Graphviz to visually represent the signaling pathway at the neuromuscular junction, the catalytic cycle of acetylcholinesterase, and a typical experimental workflow for an AChE inhibition assay. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Identification

This compound dichloride is a symmetrical bis-quaternary ammonium (B1175870) compound. Its chemical structure consists of two quaternary ammonium heads linked by an oxamide (B166460) bridge. Each quaternary nitrogen is substituted with two ethyl groups, a 2-chlorobenzyl group, and an ethylene (B1197577) chain connected to the central oxamide linker.

Chemical Structure:

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound dichloride.

Acetylcholinesterase Catalytic Cycle and Inhibition

AChE_Catalysis_Inhibition cluster_enzyme AChE Active Site cluster_inhibitor Inhibition by this compound Dichloride E_ACh 1. ACh binds to AChE E_Intermediate 2. Formation of Tetrahedral Intermediate E_ACh->E_Intermediate Nucleophilic attack E_Acyl 3. Acyl-enzyme formation (Choline released) E_Intermediate->E_Acyl E_H2O 4. Water enters active site E_Acyl->E_H2O E_Acetate 5. Deacylation (Acetate released) E_H2O->E_Acetate E_Free Free Enzyme E_Acetate->E_Free Regeneration E_Free->E_ACh New Cycle E_this compound Enzyme-Inhibitor Complex (Inactive) E_Free->E_this compound This compound This compound Dichloride This compound->E_this compound

Caption: Catalytic cycle of acetylcholinesterase and its reversible inhibition by this compound dichloride.

Experimental Workflow for AChE Inhibition Assay

AChE_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Inhibitor Add_Reagents Add Buffer, AChE, DTNB, and Inhibitor Reagents->Add_Reagents Preincubation Pre-incubate Add_Reagents->Preincubation Add_Substrate Add ATCI (Substrate) Preincubation->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic Mode) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC₅₀ Calc_Inhibition->Calc_IC50

Caption: A typical experimental workflow for an acetylcholinesterase (AChE) inhibition assay.

Conclusion

This compound dichloride remains a significant molecule of interest for its potent and selective inhibition of acetylcholinesterase. Its well-defined chemical structure and physicochemical properties, coupled with a deep understanding of its pharmacological effects, make it a valuable tool in neuroscience research and a reference compound in the development of new AChE inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound. The provided visualizations aim to facilitate a clearer understanding of its mechanism of action and the experimental procedures used for its characterization.

The Next Generation of Cholinesterase Inhibitors: A Technical Guide to the Synthesis and Evaluation of Ambenonium Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ambenonium, a potent acetylcholinesterase (AChE) inhibitor, has long been recognized for its high affinity to its target enzyme. However, its clinical utility, particularly in neurodegenerative diseases like Alzheimer's, is hampered by its bisquaternary ammonium (B1175870) structure, which restricts its passage across the blood-brain barrier. This technical guide delves into the synthesis and biological evaluation of novel this compound derivatives designed to overcome this limitation, offering a comprehensive resource for researchers in the field of neurotherapeutics and drug discovery.

Rationale for this compound Derivatization

This compound's mechanism of action involves the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as myasthenia gravis and Alzheimer's disease.[1][3]

The primary obstacle for this compound's application in central nervous system (CNS) disorders is its poor brain permeability. To address this, research has focused on modifying the this compound scaffold to create derivatives with improved pharmacokinetic properties, specifically the ability to cross the blood-brain barrier. The main strategies involve the synthesis of tertiary amine and constrained cyclic analogues.[4][5] The conversion of the quaternary amines to tertiary amines is a common strategy to increase lipophilicity and facilitate CNS penetration. Furthermore, incorporating the diamine functionalities into cyclic structures can reduce the molecule's flexibility, potentially improving its binding affinity and selectivity.[4]

Synthesis of this compound Derivatives

This section details the synthetic pathways for creating tertiary amine and constrained cyclic analogues of this compound.

General Synthesis of Tertiary Amine Derivatives

The synthesis of tertiary amine derivatives of this compound typically involves a multi-step process starting from commercially available reagents. A general synthetic scheme is outlined below. The key steps include the formation of an oxalamide core followed by the introduction of the desired tertiary amine moieties.

cluster_0 Synthesis of Tertiary Amine Derivatives Oxalyl_chloride Oxalyl chloride Intermediate_1 N,N'-bis(2-(diethylamino)ethyl)oxalamide Oxalyl_chloride->Intermediate_1 Amidation N_Ethylethanamine N,N-Diethylethylenediamine N_Ethylethanamine->Intermediate_1 Tertiary_Amine_Derivative Tertiary Amine this compound Derivative Intermediate_1->Tertiary_Amine_Derivative N-Alkylation 2_chlorobenzyl_chloride 1-(chloromethyl)-2-chlorobenzene 2_chlorobenzyl_chloride->Tertiary_Amine_Derivative

Caption: General synthetic workflow for tertiary amine this compound derivatives.

Experimental Protocol: Synthesis of N,N'-bis(2-(diethylamino)ethyl)oxalamide (Intermediate 1)

  • To a solution of N,N-diethylethylenediamine (2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (B128534) (2.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1 equivalent) in the same solvent to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N,N'-bis(2-(diethylamino)ethyl)oxalamide.

Experimental Protocol: Synthesis of Tertiary Amine this compound Derivative

  • To a solution of N,N'-bis(2-(diethylamino)ethyl)oxalamide (1 equivalent) in a polar aprotic solvent (e.g., acetonitrile), add a suitable base (e.g., potassium carbonate, 2.5 equivalents).

  • Add the desired alkylating agent, such as 1-(chloromethyl)-2-chlorobenzene (2.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final tertiary amine this compound derivative.

Synthesis of Constrained Cyclic Analogues

The synthesis of constrained cyclic analogues involves incorporating the diamine portion of this compound into a cyclic scaffold, such as a piperidine (B6355638) or azepane ring. This approach aims to reduce the conformational flexibility of the molecule.

cluster_1 Synthesis of Constrained Cyclic Analogues Cyclic_Diamine Cyclic Diamine (e.g., piperidine-based) Intermediate_2 Cyclic Oxalamide Intermediate Cyclic_Diamine->Intermediate_2 Amidation Oxalyl_chloride_2 Oxalyl chloride Oxalyl_chloride_2->Intermediate_2 Cyclic_Derivative Constrained Cyclic this compound Derivative Intermediate_2->Cyclic_Derivative N-Alkylation 2_chlorobenzyl_chloride_2 1-(chloromethyl)-2-chlorobenzene 2_chlorobenzyl_chloride_2->Cyclic_Derivative

Caption: General synthetic workflow for constrained cyclic this compound derivatives.

Experimental Protocol: Representative Synthesis of a Piperidine-Based Constrained Analogue

The synthesis of piperidine-based analogues follows a similar pathway to the tertiary amine derivatives, substituting the linear diamine with a cyclic counterpart.

  • Amidation: React a suitable piperidine-based diamine with oxalyl chloride in the presence of a base like triethylamine in an aprotic solvent.

  • Purification: Purify the resulting piperidine-based oxalamide intermediate using column chromatography.

  • N-Alkylation: Alkylate the secondary amine(s) on the piperidine ring(s) with 1-(chloromethyl)-2-chlorobenzene using a base such as potassium carbonate in a polar aprotic solvent.

  • Final Purification: Purify the final constrained cyclic this compound derivative via column chromatography.

Biological Evaluation

The biological activity of the synthesized this compound derivatives is primarily assessed through their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining cholinesterase inhibition is the spectrophotometric method developed by Ellman.[6]

Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

cluster_2 Ellman's Method Workflow Substrate Acetylthiocholine (or Butyrylthiocholine) Thiocholine Thiocholine Substrate->Thiocholine Enzymatic Hydrolysis Enzyme AChE (or BChE) Enzyme->Thiocholine TNB TNB (Yellow) Thiocholine->TNB Colorimetric Reaction DTNB DTNB (Ellman's Reagent) DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer

Caption: Workflow of the Ellman's method for cholinesterase activity measurement.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water).

    • AChE (from human erythrocytes) or BChE (from human serum) enzyme solution of appropriate concentration in phosphate buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 20 µL of the test compound solution (or buffer for control).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 20 µL of the enzyme solution and incubate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Summary of Biological Activity

Research by Bolognesi and colleagues demonstrated that while the synthesized tertiary amine derivatives of this compound were designed to improve blood-brain barrier penetration, they exhibited significantly lower inhibitory potency against both human AChE and BChE compared to the parent compound, this compound.[4][5]

Table 1: In Vitro Inhibition of Human Cholinesterases by this compound and its Tertiary Amine Derivatives

CompoundhAChE IC50 (nM)hBChE IC50 (nM)Selectivity Index (hBChE/hAChE)
This compound (1)0.1 - 1.010 - 100~100
Tertiary Amine Derivative (2)> 1000> 1000Non-selective
Tertiary Amine Derivative (3)> 1000> 1000Non-selective

Note: The IC50 values for the derivatives are presented as greater than 1000 nM, as the original research indicated they were over 1000-fold less potent than this compound. Specific values are not publicly available.

The constrained cyclic analogues (compounds 4-12 in the original study) also showed reduced potency compared to this compound.[4] This suggests that the bisquaternary ammonium structure is crucial for the high-affinity binding of this compound to the active site of acetylcholinesterase.

Signaling Pathway and Logical Relationships

The therapeutic effect of this compound and its derivatives stems from their ability to modulate cholinergic signaling by inhibiting AChE.

cluster_3 Cholinergic Synapse Signaling ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to ACh_hydrolysis ACh Hydrolysis ACh_release->ACh_hydrolysis Substrate for Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activates AChE Acetylcholinesterase (AChE) AChE->ACh_hydrolysis Catalyzes Ambenonium_derivative This compound Derivative Ambenonium_derivative->AChE Inhibits

Caption: Mechanism of action of this compound derivatives at the cholinergic synapse.

In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, initiating a signal. Acetylcholinesterase rapidly hydrolyzes acetylcholine into choline (B1196258) and acetate, terminating the signal. This compound derivatives, by inhibiting AChE, prevent this breakdown, leading to an accumulation of acetylcholine in the synaptic cleft. This prolonged presence of acetylcholine enhances and prolongs the stimulation of postsynaptic receptors, thereby compensating for a cholinergic deficit.

Conclusion and Future Directions

The synthesis and evaluation of this compound derivatives represent a logical step towards developing centrally active cholinesterase inhibitors. While the initial tertiary amine and constrained cyclic analogues have shown reduced potency compared to the parent compound, this research provides a valuable foundation for future drug design efforts. The key challenge remains to balance the structural modifications required for blood-brain barrier penetration with the features necessary for high-affinity binding to acetylcholinesterase. Future iterations could explore different linker lengths, alternative cyclic scaffolds, and the introduction of other functional groups to optimize both pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this guide serve as a critical resource for researchers dedicated to advancing the development of novel therapeutics for neurodegenerative diseases.

References

Pharmacokinetics and Tissue Distribution of Ambenonium in Rats: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of ambenonium in rats, based on available scientific literature. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Pharmacokinetic Profile

This compound, a reversible cholinesterase inhibitor, has been studied in rats following intravenous administration to determine its pharmacokinetic properties. The key parameters are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration.[1]
ParameterValueDose Range (μmol/kg)
Mean Residence Time (MRT)23 - 36 min0.3 - 3
Steady State Volume of Distribution (Vdss)0.20 - 0.31 L/kg0.3 - 3
Total Body Clearance8.2 mL/min/kg0.3
11.3 mL/min/kg3
Renal ClearanceIncreases with dose0.3 - 3
Hepatobiliary ClearanceSubstantially constant0.3 - 3

Data sourced from Yamamoto et al. (1991).

The pharmacokinetics of this compound were found to be dose-independent within the 0.3 to 3 μmol/kg range for mean residence time and steady-state volume of distribution.[1] However, total body clearance and renal clearance showed a slight increase with a higher dose.[1]

Tissue Distribution

Studies in rats have shown that this compound is not uniformly distributed throughout the body, with notable concentrations in specific organs.

Table 2: Tissue Distribution of this compound in Rats.
TissueConcentration Characteristics
LiverHighly concentrated; stores approximately 30% of the dose at 6 hours post-administration, with the drug still present at 24 hours.[1] The liver to plasma concentration ratio at 20 minutes post-intravenous administration is between 5 and 15.
KidneyHighly concentrated.[1] The kidney to plasma concentration ratio at 20 minutes post-intravenous administration is between 5 and 15.
SpleenHighly concentrated.[1]
LungHighly concentrated.[1]

The high concentration in the liver and kidney suggests that these organs are key in the disposition of this compound.[1] The persistent presence in the liver at 24 hours indicates a potential for longer-term effects or slower elimination from this tissue.[1]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and tissue distribution studies of this compound in rats, based on published literature.

Animal Model
  • Species: Rat

  • Strain: Wistar or other suitable inbred strains.

  • Sex: Male

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard laboratory chow and water ad libitum.

Drug Administration

This compound chloride is dissolved in a suitable vehicle, such as sterile saline, for intravenous administration. The solution is administered as a bolus injection, typically into the tail vein.

Pharmacokinetic Study

For the pharmacokinetic analysis, blood samples are collected at predetermined time points following drug administration.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Processing & Analysis cluster_4 Data Analysis Rat Wistar Rat IV_Admin Intravenous Bolus Administration of this compound Rat->IV_Admin Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein) IV_Admin->Blood_Sampling Time Points Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Ambenonium_Quantification Quantification of this compound (e.g., HPLC) Plasma_Separation->Ambenonium_Quantification PK_Analysis Pharmacokinetic Modeling and Parameter Calculation Ambenonium_Quantification->PK_Analysis

Pharmacokinetic Experimental Workflow.
Tissue Distribution Study

For tissue distribution analysis, animals are euthanized at various time points after drug administration.

G cluster_0 Animal Preparation & Dosing cluster_1 Tissue Collection cluster_2 Sample Processing cluster_3 Analysis Rat_Dosing Dosing of Rats with This compound (IV) Euthanasia Euthanasia at Pre-determined Time Points Rat_Dosing->Euthanasia Tissue_Harvest Harvesting of Tissues (Liver, Kidney, Spleen, Lung) Euthanasia->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Quantification Quantification of this compound in Tissue Homogenates Homogenization->Quantification

Tissue Distribution Experimental Workflow.
  • Excised tissues are rinsed with cold saline to remove excess blood.

  • Tissues are blotted dry and weighed.

  • A specific volume of homogenization buffer (e.g., phosphate-buffered saline) is added.

  • The tissue is homogenized using a suitable homogenizer (e.g., a Potter-Elvehjem homogenizer or a bead beater) on ice.

  • The resulting homogenate is then processed for drug extraction and analysis.

Analytical Methods

The quantification of this compound in plasma and tissue homogenates is crucial for accurate pharmacokinetic and tissue distribution assessment. Two primary methods have been described:

  • High-Performance Liquid Chromatography (HPLC): A sensitive and selective method involving ion-pair extraction of this compound from the biological matrix, followed by reversed-phase ion-pair chromatographic analysis with UV detection.

  • Enzymatic Assay: This method is based on the inhibitory activity of this compound on acetylcholinesterase. It involves the ultrafiltration of plasma to remove endogenous cholinesterase, followed by a colorimetric measurement of the inhibitory effect on a known amount of acetylcholinesterase.

Conclusion

The pharmacokinetic profile of this compound in rats is characterized by a relatively short mean residence time and a volume of distribution that suggests limited distribution into deep tissues, despite high concentrations in the liver, kidney, spleen, and lung. The clearance of this compound is influenced by both renal and hepatobiliary routes. The significant accumulation in the liver, with prolonged retention, is a key aspect of its disposition. The experimental protocols outlined provide a basis for the design of future studies on this compound or similar compounds. The provided data and methodologies are essential for a comprehensive understanding of the behavior of this compound in a preclinical setting.

References

Ambenonium's Role in Enhancing Cholinergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenonium is a potent, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, this compound effectively increases the concentration and prolongs the duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action has established this compound as a therapeutic agent for conditions characterized by cholinergic deficits, most notably myasthenia gravis. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Potentiation of Cholinergic Signaling

This compound's primary pharmacological effect is the potentiation of cholinergic neurotransmission through the inhibition of acetylcholinesterase.[1] In the cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve signal. This signal is rapidly terminated by the enzymatic degradation of ACh by AChE.

This compound, as a reversible cholinesterase inhibitor, binds to the active site of AChE, preventing it from hydrolyzing ACh.[2] This leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced and prolonged stimulation of cholinergic receptors.[1] This amplified signaling is particularly beneficial in conditions like myasthenia gravis, where the number of functional ACh receptors is reduced due to an autoimmune response.[3]

Cholinergic_Synapse_and_Ambenonium_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Muscle ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Cholinergic_Receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh->Cholinergic_Receptor Binds to This compound This compound This compound->AChE Inhibits Signal_Propagation Signal Propagation Cholinergic_Receptor->Signal_Propagation Activates

Quantitative Data Presentation

The efficacy of this compound as a cholinesterase inhibitor has been quantified in various studies. The following tables summarize key inhibition constants (Ki) and 50% inhibitory concentrations (IC50), providing a comparative view of its potency and selectivity.

Table 1: Inhibitory Potency of this compound against Cholinesterases

EnzymeParameterValue (nM)SpeciesReference
Acetylcholinesterase (AChE)Ki0.12Human (erythrocyte)[2][4]
Acetylcholinesterase (AChE)IC500.698Human[5]
Butyrylcholinesterase (BChE)IC508200Human[5]

Table 2: Comparative Inhibitory Constants of Cholinesterase Inhibitors

InhibitorEnzymeParameterValue (µM)Reference
This compound AChE Ki 0.00012 [2]
EdrophoniumAChEKi470[2]
TacrineAChEKi65[2]

Note: Lower Ki and IC50 values indicate higher potency.

While this compound is a highly potent acetylcholinesterase inhibitor, it has also been shown to act as an antagonist at muscarinic receptors.[6] Specific binding affinity data for individual nicotinic and muscarinic receptor subtypes are not extensively available in the public domain.

Due to the discontinuation of this compound for clinical use, recent clinical trial data with standardized outcome measures are scarce.[3] Myasthenia Gravis clinical trials now commonly use the Quantitative Myasthenia Gravis (QMG) score and the Myasthenia Gravis Activities of Daily Living (MG-ADL) score to assess treatment efficacy.[7][8][9]

Experimental Protocols

The characterization of cholinesterase inhibitors like this compound relies on well-established experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.

Principle: Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Detailed Methodology:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water)

    • AChE solution (e.g., from human erythrocytes) of known concentration.

    • This compound stock solution (in a suitable solvent, e.g., DMSO, followed by serial dilutions in buffer).

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 20 µL of this compound solution at various concentrations (or vehicle for control) to the test wells.

    • Add 10 µL of AChE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Ellmans_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, this compound) start->reagent_prep plate_setup 96-Well Plate Setup (Add Buffer, DTNB, this compound, AChE) reagent_prep->plate_setup pre_incubation Pre-incubation (15 min at 37°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add ATCI) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate Reaction Rates and % Inhibition) kinetic_measurement->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

In Vivo Measurement of Acetylcholine Levels using Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a living animal.

Principle: A microdialysis probe with a semi-permeable membrane at its tip is implanted into a specific brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed to determine the concentration of the neurotransmitter of interest. To measure acetylcholine, an AChE inhibitor is typically included in the aCSF to prevent its rapid degradation.

Detailed Methodology:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., a rat).

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF containing a cholinesterase inhibitor (e.g., neostigmine) at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) to achieve a stable baseline of acetylcholine levels.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound to the animal (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure the effect of this compound on acetylcholine levels over time.

  • Sample Analysis:

    • Analyze the acetylcholine concentration in the dialysate samples using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the percentage change in acetylcholine concentration from the baseline for each time point after this compound administration.

    • Plot the acetylcholine levels over time to visualize the pharmacodynamic effect of this compound.

Microdialysis_Workflow start Start surgery Surgical Implantation of Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF + AChE Inhibitor probe_insertion->perfusion baseline_collection Baseline Sample Collection perfusion->baseline_collection ambenonium_admin Administration of this compound baseline_collection->ambenonium_admin post_admin_collection Post-Administration Sample Collection ambenonium_admin->post_admin_collection sample_analysis Sample Analysis (HPLC-ED or LC-MS) post_admin_collection->sample_analysis data_analysis Data Analysis (% Change in ACh Levels) sample_analysis->data_analysis end End data_analysis->end

Conclusion

This compound is a highly potent and selective inhibitor of acetylcholinesterase, a characteristic that defines its role in enhancing cholinergic neurotransmission. The quantitative data clearly demonstrate its superior inhibitory activity against AChE compared to BChE and other cholinesterase inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel cholinesterase inhibitors. While its clinical use has been discontinued, this compound remains a valuable tool for researchers studying the cholinergic system and the molecular mechanisms of enzyme inhibition. Further research into its interactions with specific cholinergic receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

Initial In Vitro Characterization of Ambenonium's Potency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of ambenonium's potency as an acetylcholinesterase (AChE) inhibitor. It includes a summary of its inhibitory constants, a detailed experimental protocol for determining these values, and visual representations of its mechanism of action and the experimental workflow.

Quantitative Data Summary

This compound is a potent, rapidly reversible, noncovalent inhibitor of acetylcholinesterase.[1][2] Its in vitro potency has been characterized by determining its inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff). These values quantify the affinity of this compound for the enzyme and the kinetics of its binding and release.

ParameterValueEnzyme SourceSubstrateReference
Inhibition Constant (Ki) 0.12 nMPurified Human Erythrocyte AcetylcholinesteraseAcetylthiocholine[2][3]
Association Rate Constant (kon) 5.2 ± 0.6 x 10⁷ M⁻¹s⁻¹Purified Human Erythrocyte AcetylcholinesteraseAcetylthiocholine[2][3]
Dissociation Rate Constant (koff) 0.013 ± 0.002 s⁻¹Purified Human Erythrocyte AcetylcholinesteraseAcetylthiocholine[2][3]

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of acetylcholinesterase.[4][5] It binds to the peripheral anionic site (PAS) of the enzyme, which is located at the entrance of the active site gorge.[1][2][6] This binding event physically obstructs the entry of the natural substrate, acetylcholine (B1216132), into the active site, thereby preventing its hydrolysis. The accumulation of acetylcholine in the synaptic cleft enhances cholinergic neurotransmission.[3][5]

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol describes the determination of this compound's inhibitory potency against acetylcholinesterase using the colorimetric method developed by Ellman.[7][8] This assay measures the activity of AChE by quantifying the rate of production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.[5]

Materials and Reagents
  • Acetylcholinesterase (e.g., from human erythrocytes)

  • This compound chloride

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.

  • ATCI Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.

  • AChE Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

  • This compound Solutions: Prepare a series of dilutions of this compound in Assay Buffer to determine the IC50 value.

Assay Procedure
  • Plate Setup:

    • Blank: 150 µL Assay Buffer + 50 µL DTNB Solution.

    • Control (100% Activity): 140 µL Assay Buffer + 10 µL AChE solution + 50 µL DTNB Solution.

    • Test Sample (with Inhibitor): 130 µL Assay Buffer + 10 µL AChE solution + 10 µL this compound solution + 50 µL DTNB Solution.

  • Pre-incubation: Add all components except the substrate (ATCI) to the respective wells. Mix gently and incubate the plate for 10-15 minutes at room temperature.[8]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance vs. time curve for each well.

  • Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.

  • Calculate the percentage of inhibition:

    • % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the concentration at which 50% of the enzyme activity is inhibited (IC50).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, this compound) Plate Set up 96-well plate (Blank, Control, Samples) Reagents->Plate Preincubation Pre-incubate Plate (10-15 min) Plate->Preincubation Initiate Initiate Reaction (Add ATCI) Preincubation->Initiate Measure Kinetic Measurement (Absorbance at 412 nm) Initiate->Measure Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

References

The Binding Affinity of Ambenonium to Human Acetylcholinesterase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ambenonium to human acetylcholinesterase (AChE). This compound is a potent, reversible cholinesterase inhibitor, and understanding its interaction with AChE is crucial for the development of therapeutics for neuromuscular diseases such as myasthenia gravis.[1][2][3] This document details the quantitative binding parameters, experimental protocols for their determination, and the molecular mechanisms of inhibition.

Quantitative Binding Affinity Data

This compound exhibits a remarkably high affinity for human acetylcholinesterase. Its binding characteristics have been determined through various kinetic studies, and the key quantitative data are summarized in the tables below.

Table 1: Inhibition Constants of this compound for Human Cholinesterases

ParameterEnzymeValueReference(s)
Ki (Competitive Inhibition Constant) Human Erythrocyte Acetylcholinesterase0.12 nM[4]
IC50 (Half Maximal Inhibitory Concentration) Human Acetylcholinesterase0.698 nM (0.000698 µM)[5]
IC50 (Half Maximal Inhibitory Concentration) Human Butyrylcholinesterase8.20 µM[5]

Table 2: Kinetic Parameters of this compound Binding to Human Acetylcholinesterase

ParameterDescriptionValueReference(s)
kon (Association Rate Constant) The rate at which this compound binds to the enzyme.~5.2 x 10⁷ M⁻¹ sec⁻¹[1][4]
koff (Dissociation Rate Constant) The rate at which the this compound-enzyme complex dissociates.0.013 ± 0.002 sec⁻¹[1][4]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive and reversible inhibitor of acetylcholinesterase.[2][6] Its mechanism of action involves the blockage of the enzyme's active site, preventing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[6] This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at the neuromuscular junction.[6]

The binding of this compound to AChE is characterized as a mixed competitive and uncompetitive inhibition.[1][4] This indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex. As a bis-quaternary ammonium (B1175870) compound, this compound is thought to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.[5]

cluster_0 Normal Cholinergic Synaptic Transmission cluster_1 Inhibition by this compound ACh_release Acetylcholine (ACh) Release AChR Acetylcholine Receptor (Postsynaptic Membrane) ACh_release->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Initiates Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Catalyzes This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Binds to AChE ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Prevents Hydrolysis Enhanced_Signaling Enhanced Cholinergic Signaling ACh_accumulation->Enhanced_Signaling Leads to

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Protocols

The determination of the binding affinity of this compound to human acetylcholinesterase is typically performed using an enzyme inhibition assay, with the most common being the Ellman's method.[7]

Principle of the Ellman's Assay

This colorimetric assay measures the activity of AChE by quantifying the rate of formation of thiocholine, a product of the hydrolysis of the substrate acetylthiocholine (B1193921) (ATC). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

G cluster_workflow Ellman's Assay Workflow reagent_prep Reagent Preparation (Buffer, AChE, DTNB, ATC, this compound) plate_setup Plate Setup (Blank, Control, Test Wells) reagent_prep->plate_setup incubation Pre-incubation (AChE + this compound) plate_setup->incubation reaction_init Reaction Initiation (Add ATC) incubation->reaction_init measurement Kinetic Measurement (Absorbance at 412 nm) reaction_init->measurement data_analysis Data Analysis (IC50 and Ki Determination) measurement->data_analysis

Figure 2: General workflow for the Ellman's assay to determine AChE inhibition.

Detailed Methodology for Ki Determination

Materials:

  • Human recombinant acetylcholinesterase (or purified from human erythrocytes)

  • This compound chloride

  • Acetylthiocholine iodide (ATC)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human AChE in phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATC (10 mM) in deionized water. Prepare fresh daily.

    • Prepare a stock solution of this compound chloride in deionized water and perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol (in a 96-well plate):

    • Blank: Add phosphate buffer, DTNB, and ATC to the wells.

    • Control (100% enzyme activity): Add phosphate buffer, AChE solution, and DTNB to the wells.

    • Test (Inhibitor): Add phosphate buffer, AChE solution, DTNB, and varying concentrations of this compound to the wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (ATC) to all wells.

    • Immediately begin kinetic measurements of the absorbance at 412 nm at regular intervals for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (ATC) and the inhibitor (this compound).

    • Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Molecular Interactions at the Active Site

While a co-crystal structure of this compound bound to human AChE is not publicly available, its bis-quaternary ammonium structure suggests a dual-site binding mechanism. One quaternary ammonium group likely interacts with the catalytic anionic site (CAS) at the base of the active site gorge, while the other interacts with the peripheral anionic site (PAS) at the entrance of the gorge.

Key amino acid residues in these sites that are known to be important for inhibitor binding include tryptophan (Trp) and tyrosine (Tyr) residues, which can form cation-π interactions with the quaternary ammonium groups of this compound.

cluster_AChE Acetylcholinesterase Active Site Gorge cluster_this compound This compound Binding PAS Peripheral Anionic Site (PAS) (e.g., Trp286, Tyr72, Tyr124, Tyr341) Gorge Active Site Gorge (Aromatic Residues) PAS->Gorge CAS Catalytic Anionic Site (CAS) (e.g., Trp86, Tyr337) + Catalytic Triad (Ser203, His447, Glu334) Gorge->CAS Ambenonium_Q1 Quaternary Ammonium 1 Ambenonium_Q1->PAS Cation-π Interaction Ambenonium_Linker Flexible Linker Ambenonium_Q2 Quaternary Ammonium 2 Ambenonium_Q2->CAS Cation-π Interaction

Figure 3: Conceptual diagram of this compound's dual-site binding to AChE.

Conclusion

This compound is a highly potent, reversible inhibitor of human acetylcholinesterase with a complex binding mechanism. Its high affinity, characterized by a sub-nanomolar inhibition constant, is attributed to its ability to interact with both the catalytic and peripheral anionic sites of the enzyme. The experimental protocols outlined in this guide, primarily based on the Ellman's assay, provide a robust framework for the quantitative assessment of its binding affinity. A deeper understanding of the molecular interactions between this compound and AChE will continue to inform the design of next-generation cholinesterase inhibitors with improved therapeutic profiles.

References

Investigating Ambenonium Analogs for Central Nervous System Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenonium, a potent acetylcholinesterase (AChE) inhibitor, has long been recognized for its high affinity and unique mechanism of action, making it a compound of significant interest for therapeutic applications, particularly in the context of Alzheimer's disease. However, its clinical utility for central nervous system (CNS) disorders is severely hampered by its bisquaternary ammonium (B1175870) structure, which prevents it from crossing the blood-brain barrier (BBB). This technical guide provides an in-depth overview of the research efforts to overcome this limitation through the design and synthesis of this compound analogs with the potential for CNS activity. We will explore the structure-activity relationships, present key quantitative data from in vitro studies, and detail the experimental protocols used to assess their potential as CNS-active agents.

Introduction: The Promise and Challenge of this compound

Acetylcholine (B1216132) (ACh) is a critical neurotransmitter in the central nervous system, playing a pivotal role in cognitive functions such as learning and memory.[1][2][3] A decline in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease.[4] Consequently, inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh, are a cornerstone of symptomatic treatment for Alzheimer's.[5][6]

This compound stands out as a particularly potent, reversible, noncovalent inhibitor of AChE.[5][6] Its high affinity for the enzyme makes it an attractive scaffold for the development of new therapeutics. However, the presence of two quaternary ammonium groups, which are permanently charged, renders the molecule highly polar and unable to passively diffuse across the lipid-rich blood-brain barrier.[5][6] This effectively confines its activity to the peripheral nervous system.

To unlock the therapeutic potential of this compound for CNS disorders, researchers have focused on designing analogs that retain high AChE inhibitory activity while possessing the physicochemical properties necessary for BBB penetration. The two primary strategies employed are the synthesis of tertiary amine derivatives and the development of conformationally constrained cyclic analogs.

Strategies for CNS-Penetrant this compound Analogs

Tertiary Amine Derivatives

A fundamental approach to increasing the lipophilicity and BBB permeability of a molecule containing a quaternary amine is its conversion to a tertiary amine. At physiological pH, a portion of the tertiary amine population will be uncharged, allowing for transient partitioning into the lipid membranes of the BBB. Researchers have synthesized tertiary amine analogs of this compound to test this hypothesis.[5][6]

Constrained Cyclic Analogs

Another strategy involves the design of conformationally constrained cyclic analogs.[5][6] By incorporating the diamine functionalities of this compound into cyclic structures, it is possible to reduce the molecule's flexibility and polar surface area, which can favor BBB permeation.[7][8][9][10][11] This approach can also lead to enhanced binding affinity and selectivity for the target enzyme.

Quantitative Assessment of Cholinesterase Inhibition

For comparative purposes, the table below presents the IC50 values for some well-established AChE inhibitors.

InhibitorEnzyme SourceIC50
TacrineElectric Eel94.69 ± 4.88 nM
TacrineRecombinant Human109 nM
DonepezilElectric Eel6.7 nM

Data sourced from references[12][13].

Experimental Protocols

Synthesis of this compound Analogs

Detailed synthetic procedures for this compound analogs are often specific to the proprietary research in which they are developed. However, a general approach for the synthesis of tertiary amine analogs from their quaternary ammonium precursors involves a dealkylation reaction. For constrained cyclic analogs, multi-step synthetic routes are typically required, often involving the formation of macrocyclic structures through amide bond formation or other cyclization reactions.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman.[12][14][15][16][17]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which is measured at 412 nm.

Reagents:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • AChE solution (from electric eel or human erythrocytes)

  • Test inhibitor solution (dissolved in an appropriate solvent, e.g., DMSO)

Procedure:

  • In a 96-well plate, add phosphate buffer, AChE solution, and DTNB.

  • Add the test inhibitor solution to the appropriate wells and a corresponding volume of solvent to the control wells.

  • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can then be determined.

Blood-Brain Barrier Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict the passive diffusion of compounds across the BBB.[18][19][20][21][22]

Principle: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane that mimics the BBB. The test compound is added to a donor well, and its permeation across the artificial membrane into an acceptor well is measured over time.

Procedure:

  • Coat the filter of a 96-well filter plate with the lipid solution.

  • Add the test compound, dissolved in a buffer solution at a relevant pH, to the donor wells of a 96-well donor plate.

  • Place the filter plate on top of the donor plate, ensuring the artificial membrane is in contact with the donor solution.

  • Add buffer solution to the acceptor wells of the filter plate.

  • Incubate the plate assembly for a set period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

In Vivo CNS Drug Concentration Measurement (Microdialysis)

In vivo microdialysis is a powerful technique for measuring the concentration of unbound drug in the extracellular fluid of the brain in freely moving animals, providing a direct measure of target site exposure.[23][24][25][26][27]

Principle: A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal. The animal is then allowed to recover. A physiological solution (perfusate) is slowly pumped through the probe. Small molecules, including the drug of interest, diffuse from the brain's extracellular fluid across the probe's membrane and into the perfusate, which is then collected for analysis.

Procedure:

  • Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum).

  • Administer the this compound analog systemically (e.g., intravenously or intraperitoneally).

  • Continuously perfuse the probe with an artificial cerebrospinal fluid solution.

  • Collect the dialysate samples at regular intervals.

  • Analyze the concentration of the this compound analog in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • The unbound brain concentration is calculated by correcting for the in vitro recovery rate of the probe.

Cholinergic Signaling in the Central Nervous System

Successful development of CNS-active this compound analogs requires an understanding of the cholinergic signaling pathways they will modulate.

Cholinergic Pathways

The majority of cholinergic neurons in the CNS originate in the basal forebrain and the brainstem.[1][28] These neurons project to various brain regions, including the cerebral cortex and hippocampus, where they release acetylcholine to regulate cognitive processes.[1][3]

Muscarinic and Nicotinic Receptors

Acetylcholine exerts its effects by binding to two main types of receptors: muscarinic and nicotinic receptors.[4][29][30][31]

  • Muscarinic Receptors: These are G-protein coupled receptors that are widely distributed throughout the brain. They are involved in modulating neuronal excitability and synaptic plasticity and are implicated in learning and memory.[4][32]

  • Nicotinic Receptors: These are ligand-gated ion channels that mediate fast synaptic transmission.[4][31] They are found in various brain regions and are involved in processes such as attention and reward.[4]

The diverse subtypes and distributions of these receptors mean that a non-selective increase in acetylcholine levels, as would be caused by an AChE inhibitor, can have widespread and complex effects on CNS function.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Presynaptic_Neuron Cholinergic Neuron ACh_synthesis Choline + Acetyl-CoA -> ACh Vesicle Synaptic Vesicle (contains ACh) ACh ACh Vesicle->ACh Release ACh_synthesis->Vesicle CHT Choline Transporter AChE AChE ACh->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->CHT Reuptake Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Muscarinic_Receptor->Signal_Transduction Nicotinic_Receptor->Signal_Transduction Signal_Transduction->Postsynaptic_Neuron Modulates Activity a A This compound Scaffold B Analog Design (Tertiary Amines, Cyclic Analogs) A->B C Chemical Synthesis B->C D In Vitro AChE/BChE Inhibition Assay C->D E In Vitro BBB Permeability Assay (PAMPA) C->E F SAR Analysis D->F E->F F->B Iterative Optimization G Lead Candidate Selection F->G H In Vivo CNS Activity Studies (e.g., Microdialysis, Behavioral Models) G->H I Preclinical Development H->I

References

The Historical Development of Ambenonium for Myasthenia Gravis: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenonium chloride, a reversible acetylcholinesterase (AChE) inhibitor, represents a significant milestone in the symptomatic management of myasthenia gravis (MG). Introduced in 1955, it offered an alternative to existing therapies with a longer duration of action.[1] This technical guide provides an in-depth look into the historical context of this compound's development, its mechanism of action, and the available clinical data. While detailed experimental protocols from its initial development in the mid-20th century are not extensively documented in contemporary literature, this paper reconstructs the likely scientific framework that guided its evaluation and approval. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of MG therapeutics and the foundational principles of anticholinesterase agents.

Introduction: The Mid-Century Quest for Myasthenia Gravis Treatments

Myasthenia gravis, an autoimmune disorder characterized by muscle weakness due to antibodies targeting acetylcholine (B1216132) receptors at the neuromuscular junction, was a profound clinical challenge in the early 20th century.[2] The therapeutic landscape began to change dramatically in the 1930s with the discovery and application of anticholinesterase agents. Following the pioneering use of physostigmine (B191203) and neostigmine, the 1950s saw the introduction of several new agents.[3][4] Edrophonium (B1671111) chloride arrived around 1950, followed by pyridostigmine (B86062) bromide in 1954 and, notably, this compound chloride in 1955.[1][3] this compound, a quaternary ammonium (B1175870) compound, was first approved for use in 1956 and was valued for its potent and comparatively long-lasting effects.[5]

Mechanism of Action: Potentiating Neuromuscular Transmission

This compound's therapeutic effect stems from its function as a competitive and reversible inhibitor of acetylcholinesterase (AChE).[6][7] In patients with myasthenia gravis, the number of functional acetylcholine receptors (AChRs) at the postsynaptic membrane of the neuromuscular junction is significantly reduced.[2] AChE is the enzyme responsible for the rapid hydrolysis of acetylcholine (ACh) in the synaptic cleft, which terminates the signal for muscle contraction.[8]

By reversibly binding to AChE, this compound prevents the breakdown of ACh.[7][9] This leads to an accumulation of acetylcholine in the synaptic cleft, increasing the probability and duration of ACh interaction with the remaining functional receptors.[8] The enhanced stimulation of these receptors helps to overcome the deficit in neuromuscular transmission, thereby improving muscle strength and function.[8][9]

Figure 1: Cholinergic Signaling Pathway at the Neuromuscular Junction and the Action of this compound cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Muscle Membrane NerveImpulse Nerve Impulse AChVesicles Acetylcholine (ACh) Vesicles NerveImpulse->AChVesicles triggers AChRelease ACh Release AChVesicles->AChRelease fusion & ACh Acetylcholine (ACh) AChRelease->ACh AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR binds to This compound This compound This compound->AChE MuscleContraction Muscle Contraction AChR->MuscleContraction activates

Figure 1: Mechanism of this compound at the Neuromuscular Junction.

Quantitative Data Summary

Table 1: this compound Chloride Dosage Information

Population Dosage Type Dosage and Administration
Adult Initial 5 mg orally every 6-8 hours[10]
Maintenance 15-100 mg/day, with a usual dose of 40 mg/day; may be increased up to 50-75 mg every 6-8 hours[10]
Pediatric Initial 0.3 mg/kg/day divided into doses every 6-8 hours orally[10]

| | Maintenance | 1.5 mg/kg/day divided into doses every 6-8 hours orally[10] |

Table 2: Adverse Effects Profile

System Common Side Effects
Gastrointestinal Nausea, vomiting, diarrhea, abdominal cramps[9]
Secretory Increased salivation, tearing, increased bronchial secretions, sweating[9][10]
Ocular Constricted pupils (miosis)[10]
Musculoskeletal Muscle cramps, muscle twitching[9][10]

| Urinary | Urinary urgency[10] |

Historical Experimental Protocols

The precise protocols for the preclinical and clinical evaluation of this compound in the 1950s are not detailed in the available search results. However, based on the scientific standards of the era for anticholinesterase agents, the development would have likely followed a logical progression from in vitro characterization to animal studies and finally to human clinical trials.

Preclinical Evaluation (Likely Methodologies):

  • Enzyme Inhibition Assays: The primary in vitro experiment would have involved quantifying the inhibitory activity of this compound on acetylcholinesterase, likely sourced from erythrocytes or purified enzyme preparations. The goal would have been to determine its potency (e.g., IC50 value) and the nature of its inhibition (i.e., reversible vs. irreversible).

  • In Vivo Animal Models: Animal models of neuromuscular blockade would have been employed. A common method involved inducing a curare-like muscle paralysis in animals (e.g., rabbits, dogs) and then administering this compound to observe the reversal of this paralysis. This would establish in vivo efficacy and provide a preliminary understanding of its duration of action and therapeutic window.

  • Toxicology Studies: Acute and sub-chronic toxicology studies in animal models would have been conducted to determine the safety profile, identify potential target organs for toxicity, and establish a safe starting dose for human trials.

Clinical Evaluation (Likely Methodologies):

  • Patient Population: Clinical studies would have enrolled patients with a confirmed diagnosis of myasthenia gravis. Diagnosis at the time relied on clinical presentation and diagnostic tests such as the edrophonium (Tensilon) test.[2]

  • Study Design: Early clinical trials were often open-label, dose-finding studies. Patients would have been administered escalating doses of this compound to assess tolerability and clinical response. The primary outcome measures would have been based on clinical observation of muscle strength improvement (e.g., ability to hold up eyelids, grip strength, respiratory function).

  • Efficacy Assessment: Quantitative measures of muscle strength, though less standardized than today's Quantitative Myasthenia Gravis (QMG) or MG-Activities of Daily Living (MG-ADL) scores, would have been used. These could have included measurements of vital capacity, dynamometry, and timed tasks.

  • Safety Monitoring: Patients would have been monitored for cholinergic side effects, which serve as indicators of acetylcholinesterase inhibition.[9] This would have been critical for determining the maximum tolerated dose.

Figure 2: Generalized Historical Workflow for Anticholinesterase Drug Development cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_approval Regulatory & Post-Marketing Compound Chemical Synthesis of this compound InVitro In Vitro AChE Inhibition Assays Compound->InVitro Characterization InVivo In Vivo Animal Studies (Efficacy & Safety) InVitro->InVivo Validation Phase1 Phase I: Dose-Finding & Safety in MG Patients InVivo->Phase1 Transition to Human Trials Phase2 Phase II: Efficacy & Tolerability Studies Phase1->Phase2 Establish Efficacy Phase3 Phase III: Comparative & Long-Term Evaluation Phase2->Phase3 Confirm Benefit/Risk Approval Regulatory Approval (e.g., FDA, 1956) Phase3->Approval Submission ClinicalUse Clinical Use in Myasthenia Gravis Approval->ClinicalUse Market Introduction

Figure 2: Generalized Workflow for Anticholinesterase Drug Development.

Conclusion

This compound emerged during a pivotal era in the pharmacological management of myasthenia gravis, providing a valuable therapeutic option for patients. Its development was rooted in the growing understanding of cholinergic transmission at the neuromuscular junction. As a potent, reversible acetylcholinesterase inhibitor, it effectively addressed the symptomatic needs of many individuals with MG for several decades. Although it has been largely superseded by other treatments and is no longer available in some markets, the principles underlying its development and mechanism of action remain fundamental to the field of neuromuscular therapeutics. The history of this compound serves as a testament to the early successes in targeted pharmacological intervention for autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for Ambenonium Cholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambenonium is a potent, reversible, and non-covalent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Its high affinity and reversible nature make it a valuable tool in neuroscience research and a therapeutic agent for conditions like myasthenia gravis.[2] This document provides a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase using the colorimetric Ellman's assay. The protocol is optimized for a 96-well plate format, suitable for medium to high-throughput screening.

Principle of the Assay

The cholinesterase inhibition assay is based on the Ellman's method, which measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863).[3][4] Acetylthiocholine (ATC), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[3][4] In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decreased rate of TNB production. The inhibitory potential of this compound is determined by measuring the reduction in enzyme activity at various concentrations of the compound.

Data Presentation

The inhibitory activity of this compound and other relevant cholinesterase inhibitors is summarized in the table below. This allows for a clear comparison of their potencies.

InhibitorEnzyme SourceIC₅₀Kᵢkₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Reference
This compound Human Erythrocyte AChE0.698 nM0.12 nM5.2 x 10⁷0.013[1][5][6]
EdrophoniumHuman Erythrocyte AChE470 µM[1][6]
TacrineHuman Erythrocyte AChE65 µM[1][6]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Kᵢ (Inhibition constant) is a measure of the inhibitor's binding affinity. kₒₙ (Association rate constant) and kₒff (Dissociation rate constant) describe the kinetics of inhibitor binding.

Mandatory Visualizations

Acetylcholine Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the key steps in acetylcholine-mediated neurotransmission at the neuromuscular junction and the site of action for acetylcholinesterase inhibitors like this compound.

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ActionPotential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_Channel Opens Ca_Influx Ca_Channel->Ca_Influx Vesicle Synaptic Vesicle with Acetylcholine (ACh) Ca_Influx->Vesicle Triggers Fusion ACh_Release Vesicle->ACh_Release ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to ACh_Receptor Nicotinic ACh Receptor ACh->ACh_Receptor Binds Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis This compound This compound This compound->AChE Inhibits Na_Influx ACh_Receptor->Na_Influx Opens Depolarization Depolarization & Muscle Contraction Na_Influx->Depolarization

Caption: Acetylcholine signaling and inhibition by this compound.

Experimental Workflow for this compound Cholinesterase Inhibition Assay

The diagram below outlines the major steps involved in the experimental protocol for determining the IC₅₀ of this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Enzyme, Buffer, this compound/Vehicle) prep_reagents->plate_setup preincubation Pre-incubation (e.g., 15 min at 25°C) plate_setup->preincubation initiate_reaction Initiate Reaction (Add ATCI substrate) preincubation->initiate_reaction kinetic_measurement Kinetic Measurement (Read Absorbance at 412 nm over time) initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition and IC₅₀) kinetic_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the this compound cholinesterase inhibition assay.

Experimental Protocols

Materials and Reagents
  • This compound dichloride (or other salt)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of kinetic measurements at 412 nm

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution containing 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0 by mixing the two solutions.

  • AChE Solution: Prepare a stock solution of AChE in 0.1 M Phosphate Buffer. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 0.1 U/mL) with the same buffer. Keep the enzyme solution on ice.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Phosphate Buffer (pH 7.0-8.0). Store protected from light.

  • ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh on the day of the experiment.

  • This compound Stock Solution (e.g., 1 mM): Dissolve an appropriate amount of this compound dichloride in DMSO.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution in 0.1 M Phosphate Buffer to obtain a range of concentrations for the inhibition curve (e.g., from 1 pM to 1 µM).

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank wells: Add 180 µL of 0.1 M Phosphate Buffer.

    • Control wells (100% enzyme activity): Add 140 µL of 0.1 M Phosphate Buffer, 20 µL of AChE solution, and 20 µL of the vehicle (e.g., DMSO diluted in buffer to the same concentration as in the test wells).

    • Test wells (inhibitor): Add 120 µL of 0.1 M Phosphate Buffer, 20 µL of AChE solution, and 20 µL of each this compound working solution.

    • It is recommended to perform all measurements in triplicate.

  • Pre-incubation: Add 20 µL of DTNB solution to all wells (except the blank, to which buffer is added in its place). Mix the contents of the wells gently by pipetting up and down or using a plate shaker. Incubate the plate at 25°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is added.

  • Initiate Reaction: To all wells, add 20 µL of the ATCI solution to start the enzymatic reaction. The final volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Correct for Background: Subtract the rate of the blank wells from the rates of all control and test wells to correct for non-enzymatic hydrolysis of the substrate.

  • Calculate Percent Inhibition: The percentage of inhibition for each this compound concentration is calculated using the following formula:[5] % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:

    • V_inhibitor is the rate of reaction in the presence of this compound.

    • V_control is the rate of reaction in the absence of the inhibitor.

  • Determine the IC₅₀ Value: Plot the percent inhibition against the logarithm of the this compound concentration. The data can then be fitted to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[5] The IC₅₀ is the concentration of this compound that produces 50% inhibition of AChE activity.

Conclusion

This protocol provides a robust and reliable method for determining the inhibitory potency of this compound against acetylcholinesterase. The use of a 96-well plate format allows for efficient screening and characterization of cholinesterase inhibitors. Accurate determination of IC₅₀ values is crucial for understanding the structure-activity relationships of novel compounds and for the development of new therapeutic agents targeting the cholinergic system.

References

Application Notes and Protocols for the Investigation of Ambenonium in Animal Models of Myasthenia Gravis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myasthenia Gravis (MG) is an autoimmune disorder characterized by muscle weakness due to antibodies targeting components of the neuromuscular junction (NMJ), most commonly the nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Experimental Autoimmune Myasthenia Gravis (EAMG) serves as a key animal model for studying the pathogenesis of MG and for the preclinical evaluation of potential therapeutics.[1][2][3] Ambenonium, a potent, reversible cholinesterase inhibitor, has been used in the clinical management of MG to improve neuromuscular transmission and muscle strength by increasing the availability of acetylcholine at the NMJ.[4][5][6][7] Despite its clinical use, there is a notable lack of published preclinical studies detailing the use of this compound in EAMG models. This document provides a comprehensive, albeit hypothetical, framework for researchers to design and conduct such studies, based on established EAMG protocols and the known pharmacology of this compound.

Introduction to this compound

This compound chloride is a quaternary ammonium (B1175870) compound that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).[4][5][7] By inhibiting AChE, this compound increases the concentration and prolongs the residence time of ACh in the synaptic cleft, thereby enhancing the stimulation of the remaining functional nAChRs on the postsynaptic membrane.[4][7] This mechanism helps to counteract the muscle weakness characteristic of myasthenia gravis.[4] this compound has the advantage of a longer duration of action compared to other cholinesterase inhibitors like neostigmine.[8]

Signaling Pathway of this compound at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction in the context of Myasthenia Gravis.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ channel Voltage-gated Ca2+ channel Nerve Impulse->Voltage-gated Ca2+ channel 1. Arrival ACh Vesicle ACh Vesicle Voltage-gated Ca2+ channel->ACh Vesicle 2. Ca2+ Influx ACh_released ACh Vesicle->ACh_released 3. ACh Release ACh AChE AChE ACh_released->AChE 6. ACh Degradation nAChR nAChR ACh_released->nAChR 4. ACh Binding This compound This compound This compound->AChE 7. Inhibition Muscle Contraction Muscle Contraction nAChR->Muscle Contraction 5. Depolarization & Contraction Reduced Muscle Contraction Reduced Muscle Contraction nAChR->Reduced Muscle Contraction MG Antibody MG Autoantibody MG Antibody->nAChR Pathology: Blocks/Destroys Receptors

Caption: Mechanism of this compound at the myasthenic neuromuscular junction.

Experimental Protocols

Due to the absence of published data on the use of this compound in EAMG models, the following protocols are proposed as a starting point for investigation. These are based on standard EAMG induction methods and clinical data for this compound.

Induction of Experimental Autoimmune Myasthenia Gravis (EAMG)

a) Active EAMG in Lewis Rats:

  • Antigen Preparation: Purify nicotinic acetylcholine receptor (nAChR) from the electric organ of Torpedo californica.

  • Immunization: Emulsify 20 µg of purified nAChR in Complete Freund's Adjuvant (CFA).

  • Administration: Inject a total of 200 µL of the emulsion subcutaneously at multiple sites on the back of female Lewis rats (8-10 weeks old).

  • Disease Progression: Monitor rats for clinical signs of EAMG starting from week 2 post-immunization. The acute phase typically occurs around days 8-11, and the chronic phase develops from day 28 onwards.[2]

b) Active EAMG in C57BL/6 Mice:

  • Antigen Preparation: As above.

  • Immunization: Emulsify 20 µg of purified nAChR in CFA.

  • Administration: Inject 100 µL of the emulsion subcutaneously at the base of the tail and in one hind footpad of female C57BL/6 mice (6-8 weeks old).

  • Booster: Provide a booster immunization on day 30 with 20 µg of nAChR emulsified in Incomplete Freund's Adjuvant (IFA).

  • Disease Progression: Clinical signs typically appear 7-14 days after the final injection.[1]

Preparation and Administration of this compound Chloride
  • Preparation: Dissolve this compound chloride powder in sterile saline or distilled water to the desired concentration. Prepare fresh solutions daily.

  • Route of Administration: Oral gavage is the preferred route to mimic clinical usage. Intraperitoneal (IP) injection can also be considered for ensuring complete bioavailability.

  • Dosage (Hypothetical):

    • Human pediatric doses are initiated at 0.3 mg/kg/day and maintained at 1.5 mg/kg/day.[6][9]

    • A starting point for dose-ranging studies in rodents could be in the range of 0.1 - 2.0 mg/kg/day, administered in divided doses (e.g., every 6-8 hours) to reflect the clinical dosing schedule.[6][9]

    • It is crucial to perform a dose-response study to determine the optimal therapeutic dose that improves clinical signs without causing significant cholinergic side effects.

Assessment of Therapeutic Efficacy

a) Clinical Scoring:

  • Monitor animals daily for clinical signs of muscle weakness. A standardized scoring system should be used (see Table 1).

b) Muscle Strength and Fatigability:

  • Inverted Screen Test: Measure the time an animal can hang upside down from a wire grid.

  • Grip Strength: Use a grip strength meter to quantify forelimb and hindlimb muscle strength.

  • Repetitive Nerve Stimulation (RNS): Perform electrophysiological recordings from a peripheral nerve-muscle preparation (e.g., sciatic nerve-gastrocnemius muscle) to measure the decrement in compound muscle action potential (CMAP) amplitude, a hallmark of myasthenia gravis.

c) Immunological Parameters:

  • Anti-nAChR Antibody Titers: Collect serum samples at baseline and at the end of the study to measure the levels of anti-nAChR antibodies using an ELISA or radioimmunoassay.

  • Lymphocyte Proliferation Assay: Isolate lymphocytes from lymph nodes or spleen and assess their proliferative response to nAChR stimulation in vitro.

Data Presentation (Hypothetical)

The following tables are templates for presenting quantitative data from a hypothetical study evaluating this compound in an EAMG model.

Table 1: Clinical Scoring of EAMG

ScoreClinical Signs
0No signs of muscle weakness.
1Mild muscle weakness, normal posture at rest.
2Moderate muscle weakness, hunched posture at rest.
3Severe muscle weakness, paralysis of one or more limbs.
4Moribund or dead.

Table 2: Hypothetical Efficacy of this compound in EAMG Rats

Treatment GroupMean Clinical Score (± SEM)Grip Strength (g ± SEM)Inverted Screen Time (s ± SEM)
Healthy Control0.0450.5 ± 20.1>120.0 ± 0.0
EAMG + Vehicle2.8 ± 0.3210.2 ± 15.525.6 ± 5.2
EAMG + this compound (Low Dose)1.5 ± 0.2325.8 ± 18.375.4 ± 8.9*
EAMG + this compound (High Dose)0.8 ± 0.1 410.1 ± 22.0110.2 ± 10.1**

*p < 0.05, **p < 0.01 compared to EAMG + Vehicle

Experimental Workflow

The following diagram outlines a logical workflow for conducting a preclinical study of this compound in an EAMG model.

cluster_A EAMG Induction Details cluster_C Treatment Groups cluster_D Assessment Methods A Phase 1: EAMG Induction B Randomization of Animals A->B Once clinical signs appear C Phase 2: Treatment B->C D Phase 3: Outcome Assessment C->D During and after treatment period E Data Analysis and Interpretation D->E A1 Select Animal Model (e.g., Lewis Rat) A2 Immunize with nAChR in CFA A1->A2 A3 Monitor for Onset of Clinical Signs A2->A3 C1 EAMG + Vehicle C2 EAMG + this compound (Dose-ranging) C3 Healthy Control D1 Daily Clinical Scoring D2 Behavioral Tests (Grip Strength, Inverted Screen) D3 Electrophysiology (RNS) D4 Immunological Assays (Antibody Titers)

Caption: Experimental workflow for evaluating this compound in EAMG.

Conclusion

While this compound is an established treatment for myasthenia gravis in humans, its characterization in preclinical animal models is conspicuously absent from the scientific literature. The protocols and frameworks provided herein offer a robust starting point for researchers to investigate the efficacy and underlying mechanisms of this compound in the EAMG model. Such studies are essential for a more complete understanding of its pharmacological profile and could inform the development of novel therapies for myasthenia gravis. It is imperative that initial studies focus on careful dose-finding to establish a therapeutic window that balances efficacy with potential cholinergic side effects.

References

Application Notes and Protocols for Spectrophotometric Determination of Ambenonium Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambenonium is a potent, reversible, and non-covalent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. Its high affinity for AChE makes it a subject of interest in neuropharmacology and for the treatment of conditions like myasthenia gravis.[1][2] The "activity" of this compound is a measure of its ability to inhibit AChE. This can be quantified spectrophotometrically by measuring the reduction in the rate of an AChE-catalyzed reaction in the presence of this compound.

The most widely used spectrophotometric method for assessing AChE activity is the Ellman's method.[3][4][5][6] This assay is adapted to determine the inhibitory activity of this compound by introducing it into the reaction mixture and measuring the resulting decrease in enzyme activity. This application note provides a detailed protocol for determining this compound activity using this principle.

Principle of the Assay

The determination of this compound's inhibitory activity is based on the Ellman's method, which involves two coupled reactions:[4]

  • Enzymatic Hydrolysis: Acetylcholinesterase (AChE) catalyzes the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATCI), into thiocholine (B1204863) and acetic acid.

  • Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction yields 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that strongly absorbs light at a wavelength of 412 nm.[6]

The rate of TNB formation is directly proportional to the AChE activity. When an inhibitor like this compound is present, the rate of ATCI hydrolysis decreases, leading to a slower rate of color development. The inhibitory activity of this compound is quantified by comparing the rate of the reaction with and without the inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Buffer (pH 8.0) - DTNB - ATCI - AChE - this compound Dilutions A1 Add this compound (or water) to appropriate wells P1->A1 A2 Add Buffer and DTNB to all wells A1->A2 A3 Add AChE (or buffer for blank) to wells A2->A3 A4 Pre-incubate plate (5-10 min) A3->A4 A5 Initiate reaction by adding ATCI A4->A5 A6 Measure Absorbance at 412 nm (Kinetic Mode) A5->A6 D1 Calculate Reaction Rate (V) from Absorbance vs. Time A6->D1 D2 Calculate Percent Inhibition D1->D2 D3 Determine IC₅₀ value D2->D3

References

Application of Isothermal Titration Calorimetry for Ambenonium Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ambenonium is a potent, reversible, non-covalent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Its high affinity for AChE makes it a subject of interest in the study of cholinergic signaling and the development of therapeutics for conditions such as myasthenia gravis. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for a comprehensive thermodynamic characterization of the binding interaction between a ligand, such as this compound, and its target protein, like AChE.[2][3] This application note provides a detailed protocol for analyzing the binding of this compound to acetylcholinesterase using ITC, enabling the determination of key thermodynamic parameters including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.

Principle of Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a biomolecular binding event. In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecule (e.g., acetylcholinesterase) at a constant temperature. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters of the interaction. A single ITC experiment can provide a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Challenges in this compound Binding Analysis

This compound exhibits extremely high affinity for acetylcholinesterase, with a reported competitive inhibition constant (Ki) in the sub-nanomolar range (e.g., 0.12 nM for human erythrocyte AChE). This high affinity presents a challenge for direct ITC experiments. For very tight binding interactions, the resulting ITC isotherm is often sigmoidal with a very sharp transition, making it difficult to accurately determine the binding affinity (Kd). In such cases, a competition ITC experiment is a more suitable approach.

Experimental Protocols

Direct Titration of a Weaker AChE Inhibitor (e.g., Edrophonium)

This initial experiment is necessary to determine the binding thermodynamics of a well-characterized, weaker-binding competitor, which will be used in the subsequent competition experiment.

Materials:

  • Purified Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE.

  • Edrophonium (B1671111) chloride

  • ITC Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). It is crucial that both the protein and ligand solutions are prepared in the exact same buffer to minimize heats of dilution.

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Prepare a 10-20 µM solution of AChE in the ITC buffer. The exact concentration should be accurately determined using a reliable method (e.g., UV-Vis spectroscopy).

    • Prepare a 100-200 µM solution of edrophonium in the same ITC buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • Thoroughly degas both the protein and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections. The first injection is often smaller (e.g., 0.4 µL) and is usually discarded during data analysis.

  • Experiment Execution:

    • Load the AChE solution into the sample cell of the calorimeter.

    • Load the edrophonium solution into the injection syringe.

    • Equilibrate the system until a stable baseline is achieved.

    • Initiate the titration experiment.

    • Perform a control experiment by titrating the edrophonium solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks corresponding to each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n) for the edrophonium-AChE interaction.

Competition ITC for this compound Binding Analysis

In this experiment, the high-affinity ligand (this compound) is titrated into a solution of the protein that has been pre-saturated with the weaker competitor (edrophonium).

Materials:

  • Purified Acetylcholinesterase (AChE)

  • This compound dichloride

  • Edrophonium chloride

  • ITC Buffer (same as in the direct titration)

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Prepare a solution of AChE (e.g., 10-20 µM) containing a known concentration of edrophonium. The concentration of edrophonium should be sufficient to ensure a significant portion of the AChE binding sites are occupied (e.g., 5-10 times the Kd of edrophonium).

    • Prepare a solution of this compound (e.g., 100-200 µM) in the same buffer used for the AChE-edrophonium solution.

    • Degas both solutions thoroughly.

  • ITC Instrument Setup:

    • Use the same instrument settings (temperature, stirring speed, injection parameters) as in the direct titration experiment for consistency.

  • Experiment Execution:

    • Load the AChE-edrophonium mixture into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Equilibrate the system and then start the titration.

    • Perform a control experiment by titrating this compound into the buffer containing edrophonium to account for any heats of dilution or interaction between the two ligands.

  • Data Analysis:

    • Subtract the control data from the competition titration data.

    • Analyze the data using a competitive binding model. This analysis will use the thermodynamic parameters for the weaker ligand (edrophonium) determined from the direct titration experiment to calculate the binding affinity and enthalpy of the high-affinity ligand (this compound).

Data Presentation

The quantitative data obtained from the ITC experiments should be summarized in a structured table to allow for easy comparison of the thermodynamic parameters for different ligands or experimental conditions.

Table 1: Thermodynamic Parameters for the Interaction of Inhibitors with Acetylcholinesterase at 25°C

InhibitorKa (M-1)Kd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
EdrophoniumValueValueValueValueValueValue
This compoundValueValueValueValueValueValue
Tacrine (B349632)ValueValueValueValueValueValue
Donepezil (B133215)ValueValueValueValueValueValue

Note: The values in this table would be populated with the experimental data obtained from the ITC analysis as described in the protocols. The inclusion of other inhibitors like tacrine and donepezil allows for a comparative analysis of their binding thermodynamics.

Visualizations

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor of acetylcholinesterase. By binding to the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This enhances cholinergic neurotransmission.

cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits Response Muscle Contraction/ Nerve Impulse AChR->Response Activates

Caption: Mechanism of this compound Inhibition of Acetylcholinesterase.

Experimental Workflow for Competition ITC

The workflow for a competition ITC experiment involves a series of sequential steps, from sample preparation to data analysis, to determine the binding thermodynamics of a high-affinity ligand.

cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Prepare AChE Solution mix Mix AChE and Weak Inhibitor prep_protein->mix prep_weak Prepare Weak Inhibitor (e.g., Edrophonium) Solution prep_weak->mix prep_high Prepare High-Affinity Inhibitor (this compound) Solution load_syringe Load this compound into Syringe prep_high->load_syringe load_cell Load AChE + Weak Inhibitor into Sample Cell mix->load_cell run_itc Run Competition Titration load_cell->run_itc load_syringe->run_itc raw_data Obtain Raw Heat Data run_itc->raw_data integrate Integrate Peaks raw_data->integrate fit_model Fit to Competitive Binding Model integrate->fit_model thermo_params Determine Thermodynamic Parameters for this compound fit_model->thermo_params

Caption: Competition ITC Experimental Workflow.

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for the complete thermodynamic characterization of this compound binding to acetylcholinesterase. Due to the high binding affinity of this compound, a competition ITC approach is recommended for accurate determination of the binding constant. The detailed protocols and data presentation guidelines provided in this application note will enable researchers to effectively utilize ITC for the study of high-affinity enzyme inhibitors, contributing to a deeper understanding of their mechanism of action and facilitating drug development efforts.

References

Application Note & Protocol: Establishing In Vitro Dose-Response Curves for Ambenonium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the in vitro potency of ambenonium, a reversible acetylcholinesterase inhibitor, by establishing a dose-response curve and calculating its half-maximal inhibitory concentration (IC50).

Introduction

This compound is a competitive, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses.[3][4][5] This mechanism of action makes it effective in the management of conditions like myasthenia gravis, where neuromuscular signal transmission is impaired.[1][2][6]

Establishing a dose-response curve is a critical step in characterizing the pharmacological activity of an inhibitor like this compound. This curve graphically represents the relationship between the concentration of the drug and its inhibitory effect on its target. From this curve, the IC50 value can be determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a key measure of the drug's potency.

This application note details a robust and reproducible colorimetric method for determining this compound's dose-response curve using a cell-free in vitro acetylcholinesterase inhibition assay.

Principle of the Assay

The protocol is based on the Ellman method, a widely used, simple, and sensitive technique for measuring AChE activity.[7][8][9] The assay involves two primary reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

The rate of TNB formation is directly proportional to the AChE activity. The absorbance of TNB is measured spectrophotometrically at 412 nm.[8] When an inhibitor such as this compound is present, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color development. By measuring this reduction across a range of this compound concentrations, a dose-response curve can be generated.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine at the synapse.

Ambenonium_Mechanism Mechanism of this compound Action cluster_synapse Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes ACh Acetylcholine (ACh) ACh->Hydrolysis Substrate Receptors Cholinergic Receptors (Nicotinic/Muscarinic) ACh->Receptors Binds & Activates Products Choline + Acetate Hydrolysis->Products Products Signal Signal Transduction (e.g., Muscle Contraction) Receptors->Signal Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, this compound dilutions, AChE, DTNB, ATCh) start->prep_reagents add_buffer Add Assay Buffer to Wells prep_reagents->add_buffer add_this compound Add this compound Dilutions (Test) or Vehicle (Controls) add_buffer->add_this compound add_ache Add AChE Enzyme Solution add_this compound->add_ache incubate Incubate for 15 min at 37°C add_ache->incubate add_reaction_mix Initiate Reaction: Add DTNB/ATCh Solution incubate->add_reaction_mix read_plate Measure Absorbance at 412 nm (Kinetic or Endpoint Reading) add_reaction_mix->read_plate analyze_data Data Analysis: 1. Calculate % Inhibition 2. Plot Dose-Response Curve 3. Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Experimental Use of Ambenonium in Congenital Myasthenic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Myasthenic Syndromes (CMS) are a heterogeneous group of rare genetic disorders characterized by impaired neuromuscular transmission, leading to fatigable muscle weakness.[1] While various therapeutic strategies exist, the use of acetylcholinesterase inhibitors (AChEIs) remains a cornerstone for specific subtypes of CMS. Ambenonium chloride, a reversible AChEI, presents a potential therapeutic agent for investigation in this context. These application notes provide a comprehensive overview of the theoretical and practical considerations for the experimental use of this compound in CMS research, based on the current understanding of the disease and the pharmacology of the drug.

This compound acts by reversibly inhibiting the acetylcholinesterase (AChE) enzyme at the neuromuscular junction. This inhibition leads to an accumulation of acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby enhancing the activation of postsynaptic acetylcholine receptors (AChRs) and improving neuromuscular transmission.[2]

Application Notes

The experimental application of this compound in CMS research is highly dependent on the underlying genetic defect. While it holds promise for certain subtypes, it is contraindicated in others.

CMS Subtypes Potentially Responsive to this compound

This compound, as an AChEI, is theoretically beneficial in CMS subtypes where increasing the concentration of acetylcholine in the synaptic cleft can compensate for the underlying deficit. These primarily include:

  • Postsynaptic CMS with Acetylcholine Receptor (AChR) Deficiency: In cases of AChR deficiency, often caused by mutations in the CHRNE gene, increasing the availability of ACh can enhance the probability of receptor activation, thereby improving muscle function.[1][3]

  • Postsynaptic CMS with RAPSN Mutations: Mutations in the RAPSN gene lead to defects in the clustering of AChRs at the neuromuscular junction. While the receptors themselves may be functional, their reduced density can be partially overcome by increasing the concentration of ACh.[1]

  • Fast-Channel CMS: In fast-channel syndromes, the AChR channel opens for an abnormally brief duration. Prolonging the presence of ACh in the synapse through AChE inhibition can increase the likelihood of channel activation and improve the endplate potential.[4]

CMS Subtypes Where this compound is Contraindicated or Requires Extreme Caution

In certain CMS subtypes, the use of AChEIs like this compound can be ineffective or even detrimental:

  • Synaptic CMS with COLQ Mutations (Endplate Acetylcholinesterase Deficiency): In this form of CMS, the primary defect is a deficiency of the AChE enzyme itself. Further inhibition of the already scarce enzyme can lead to prolonged depolarization of the postsynaptic membrane, causing a depolarization block and worsening of muscle weakness.[1]

  • Postsynaptic CMS with DOK7 Mutations: The underlying pathology in DOK7 CMS involves impaired development and maintenance of the neuromuscular junction. Patients with DOK7 mutations often do not respond to or are worsened by AChEIs.[1]

  • Slow-Channel CMS: This subtype is characterized by abnormally prolonged opening of the AChR channel. Increasing the concentration of ACh would exacerbate the prolonged depolarization and cation overload, leading to muscle damage and increased weakness.[4]

Data Presentation

Due to the limited number of studies specifically investigating this compound in CMS, quantitative data on its efficacy is scarce. The following tables provide a structured overview of the theoretical application of this compound based on the pathophysiology of different CMS subtypes and general dosage information derived from its use in myasthenia gravis.

Table 1: Theoretical Application of this compound in Different CMS Subtypes

CMS Subtype CategoryGene ExamplesRationale for this compound Use/AvoidanceExpected Outcome (Qualitative)
Postsynaptic (AChR Deficiency) CHRNEIncreases ACh concentration to compensate for reduced receptor number.Potential improvement in muscle strength and function.
Postsynaptic (AChR Clustering Defect) RAPSNIncreases ACh concentration to enhance activation of available clustered receptors.Potential improvement in muscle strength and function.
Postsynaptic (Fast-Channel) CHRNE, CHRNA1, etc.Prolongs ACh presence in the synapse to increase the chance of channel opening.Potential improvement in muscle strength and function.
Synaptic (AChE Deficiency) COLQContraindicated. Further inhibition of deficient AChE worsens depolarization block.Worsening of muscle weakness.
Postsynaptic (NMJ Maintenance) DOK7Generally ineffective or may worsen symptoms.No improvement or worsening of muscle weakness.
Postsynaptic (Slow-Channel) CHRNA1, CHRNB1, etc.Contraindicated. Exacerbates prolonged depolarization and cation overload.Worsening of muscle weakness and potential for muscle damage.

Table 2: General Dosage Guidelines for this compound Chloride (for Myasthenia Gravis)

Note: These are general guidelines for myasthenia gravis and have not been specifically validated for CMS research. Dosing in a research setting should be initiated at the lowest possible level and titrated carefully based on individual response and tolerance under strict medical supervision.

PopulationInitial DosageMaintenance Dosage
Adult 5 mg orally every 6-8 hours[5]15-100 mg/day, with a usual dose of 40 mg/day. Doses up to 50-75 mg every 6-8 hours may be used.[5]
Pediatric 0.3 mg/kg/day divided every 6-8 hours orally[6]1.5 mg/kg/day divided every 6-8 hours orally[6]

Experimental Protocols

The following is a generalized protocol for the experimental evaluation of this compound in a patient with a CMS subtype deemed potentially responsive to AChEI therapy. This protocol should be adapted and conducted under the approval of an Institutional Review Board (IRB) or ethics committee.

Protocol: Evaluation of this compound in a Patient with a Potentially Responsive CMS Subtype

1. Patient Selection:

  • Inclusion criteria:
  • Genetically confirmed diagnosis of a CMS subtype potentially responsive to AChEI therapy (e.g., CHRNE or RAPSN mutation).
  • Demonstrable fatigable muscle weakness.
  • Informed consent from the patient or legal guardian.
  • Exclusion criteria:
  • Known hypersensitivity to this compound or other cholinesterase inhibitors.
  • Diagnosis of a CMS subtype where AChEIs are contraindicated (e.g., COLQ, DOK7, slow-channel CMS).
  • Significant cardiac or respiratory comorbidities that would increase the risk of adverse events.

2. Baseline Assessment:

  • Clinical Evaluation:
  • Quantitative Myasthenia Gravis (QMG) score.
  • Myasthenia Gravis Composite (MGC) score.
  • Manual muscle testing (MMT).
  • Timed functional tests (e.g., 6-minute walk test, time to arise from a chair).
  • Electrophysiology:
  • Repetitive nerve stimulation (RNS) to assess for decremental response.[7]
  • Single-fiber electromyography (SFEMG) to measure jitter and blocking.[7]
  • Patient-Reported Outcomes:
  • Myasthenia Gravis-Activities of Daily Living (MG-ADL) profile.
  • Quality of life questionnaires.

3. Dosing and Titration:

  • Initiate this compound at a low dose (e.g., 5 mg orally twice daily for adults, or 0.3 mg/kg/day in divided doses for children).[5][6]
  • Monitor for clinical response and adverse effects.
  • Gradually increase the dose every 3-7 days based on tolerance and efficacy. The goal is to find the optimal dose that provides maximum clinical benefit with minimal side effects.
  • Dosage adjustments should be made cautiously due to the narrow therapeutic index of this compound.[6]

4. Monitoring and Follow-up:

  • Regularly assess for both therapeutic effects and adverse cholinergic effects (e.g., increased salivation, abdominal cramps, diarrhea, bradycardia).[8]
  • Repeat baseline assessments (clinical, electrophysiological, and patient-reported outcomes) at predefined intervals (e.g., 1, 3, and 6 months) to quantify the response to treatment.
  • In case of suspected overdose (cholinergic crisis), discontinue the drug immediately and administer atropine (B194438) as an antidote.

5. Data Analysis:

  • Compare post-treatment assessment scores to baseline values to determine the statistical significance of any observed changes.
  • Correlate clinical improvements with changes in electrophysiological parameters.
  • Document all adverse events and their management.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Ambenonium_Mechanism_of_Action cluster_NMJ Neuromuscular Junction Nerve_Terminal Nerve Terminal ACh_Vesicle ACh Vesicle Synaptic_Cleft Synaptic Cleft ACh ACh Muscle_Membrane Muscle Membrane ACh_Vesicle->Synaptic_Cleft Release AChE AChE ACh->AChE Hydrolysis AChR AChR ACh->AChR Binds AChR->Muscle_Membrane Depolarization This compound This compound This compound->AChE Inhibits

Caption: Mechanism of action of this compound at the neuromuscular junction.

CMS_Treatment_Workflow Start Patient with Suspected CMS Genetic_Testing Genetic Testing Start->Genetic_Testing Diagnosis CMS Subtype Diagnosis Genetic_Testing->Diagnosis AChEI_Responsive Potentially AChEI-Responsive (e.g., CHRNE, RAPSN) Diagnosis->AChEI_Responsive Yes AChEI_Contraindicated AChEI Contraindicated/Ineffective (e.g., COLQ, DOK7, Slow-Channel) Diagnosis->AChEI_Contraindicated No Consider_this compound Consider Experimental Use of This compound or other AChEIs AChEI_Responsive->Consider_this compound Alternative_Therapy Consider Alternative Therapies (e.g., Albuterol, 3,4-DAP, Fluoxetine) AChEI_Contraindicated->Alternative_Therapy Monitor Monitor Efficacy and Safety Consider_this compound->Monitor Alternative_Therapy->Monitor

Caption: Decision workflow for considering this compound in CMS.

Conclusion

The experimental use of this compound in congenital myasthenic syndrome research presents a viable avenue for specific, genetically defined patient populations. A thorough understanding of the underlying pathophysiology of the CMS subtype is paramount to ensure patient safety and the potential for therapeutic benefit. While the existing literature provides a strong theoretical framework for its application, there is a clear need for well-designed clinical studies to generate robust quantitative data on the efficacy and safety of this compound in these rare disorders. Such research will be crucial in establishing evidence-based protocols and expanding the therapeutic options for individuals with congenital myasthenic syndromes.

References

Application Notes and Protocols for the Laboratory Synthesis of Novel Ambenonium Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and in vitro evaluation of novel ambenonium analogues. This compound, a potent acetylcholinesterase (AChE) inhibitor, serves as a scaffold for the development of new therapeutic agents.[1] The protocols outlined below describe the synthesis of tertiary amine and constrained cyclic analogues of this compound, aimed at improving its pharmacokinetic properties, such as blood-brain barrier permeability. Additionally, a detailed protocol for the in vitro assessment of their AChE inhibitory activity using the Ellman's method is provided.

Introduction

This compound is a bis-quaternary ammonium (B1175870) compound that exhibits high affinity for acetylcholinesterase, acting as a reversible inhibitor.[1] Its mechanism of action involves blocking the active site of AChE, leading to an accumulation of acetylcholine (B1216132) in the synaptic cleft and enhanced cholinergic neurotransmission.[2] This property makes it a valuable pharmacological tool. However, its bis-quaternary structure limits its ability to cross the blood-brain barrier. The synthesis of novel analogues, such as tertiary amines and constrained cyclic derivatives, is a strategy to overcome this limitation and explore their potential in treating central nervous system disorders.[3]

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound and its novel analogues against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundStructureAChE IC₅₀ (nM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
This compoundBis-quaternary ammonium0.698[1]8.20[1]11748
Tertiary Amine Analogue (Representative)N,N'-bis[2-(diethylamino)ethyl]oxalamide core> 698 (estimated >1000-fold less potent than this compound)[3]Not ReportedNot Determined
Constrained Cyclic Analogue (Representative)Cyclic diamine oxamide (B166460) coreNot ReportedNot ReportedNot Determined

Experimental Protocols

Protocol 1: Synthesis of Tertiary Amine this compound Analogues

This protocol describes the synthesis of a representative tertiary amine analogue, N¹,N²-bis(2-(diethylamino)ethyl)oxalamide, which serves as the core structure for non-quaternary this compound analogues.

Materials:

  • N,N-Diethylethylenediamine

  • Diethyl oxalate (B1200264)

  • Ethanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N,N-diethylethylenediamine (2.0 equivalents) and anhydrous ethanol.

  • Stir the solution at room temperature to ensure complete dissolution.

  • Slowly add diethyl oxalate (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux (approximately 40-50°C) and maintain for 4-6 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N¹,N²-bis(2-(diethylamino)ethyl)oxalamide as a solid.

Protocol 2: Synthesis of Constrained Cyclic this compound Analogues (General Approach)

This protocol outlines a general strategy for the synthesis of constrained cyclic this compound analogues by incorporating the diamine functionalities into a cyclic moiety.

Materials:

  • Cyclic diamine (e.g., piperazine, homopiperazine)

  • Oxalyl chloride or diethyl oxalate

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Triethylamine (B128534) or other non-nucleophilic base (if using oxalyl chloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the cyclic diamine (1.0 equivalent) in the anhydrous aprotic solvent.

  • If using oxalyl chloride, add triethylamine (2.2 equivalents) to the solution to act as an acid scavenger.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.05 equivalents) or diethyl oxalate (1.05 equivalents) in the same solvent via an addition funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired constrained cyclic this compound analogue.

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized this compound analogues against AChE using a 96-well plate format.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Synthesized this compound analogues (test compounds)

  • Positive control (e.g., this compound chloride)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (14 mM) in deionized water. Prepare fresh daily.

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive control in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control wells (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL buffer/solvent.

    • Test wells: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each test compound dilution.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and test compounds/control to the respective wells.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of ATCI solution to all wells except the blank.

    • Immediately start measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., N,N-Diethylethylenediamine, Diethyl Oxalate) Reaction Amide Coupling Reaction Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Pure this compound Analogue Purification->Final G cluster_pathway Cholinergic Signaling Pathway and AChE Inhibition ACh_Syn Acetylcholine (ACh) Synthesis Vesicle Vesicular Storage ACh_Syn->Vesicle Release ACh Release (Action Potential) Vesicle->Release Synaptic_Cleft Synaptic Cleft ACh_Receptor Postsynaptic Receptor (Nicotinic/Muscarinic) Synaptic_Cleft->ACh_Receptor binds to AChE Acetylcholinesterase (AChE) Signal Signal Transduction ACh_Receptor->Signal Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis hydrolyzes ACh Reuptake Choline Reuptake Hydrolysis->Reuptake This compound This compound Analogue This compound->AChE inhibits G cluster_workflow In Vitro AChE Inhibition Assay Workflow Reagents Prepare Reagents (AChE, ATCI, DTNB, Test Compounds) Plate Set up 96-Well Plate (Blank, Control, Test) Reagents->Plate Preincubation Pre-incubate (15 min, 37°C) Plate->Preincubation Initiate Initiate Reaction (Add ATCI) Preincubation->Initiate Measure Measure Absorbance (412 nm, kinetic) Initiate->Measure Analyze Data Analysis (% Inhibition, IC50) Measure->Analyze

References

Application Notes and Protocols for Oral Administration of Ambenonium in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambenonium is a reversible acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism of action involves the inhibition of the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By blocking AChE, this compound increases the concentration and prolongs the action of acetylcholine at cholinergic synapses, thereby enhancing neuromuscular transmission.[1] This mechanism makes it a therapeutic candidate for conditions characterized by cholinergic deficits, most notably myasthenia gravis, an autoimmune disorder where antibodies target and destroy acetylcholine receptors at the neuromuscular junction.[1] While clinically used in an oral formulation for myasthenia gravis, detailed preclinical data on its oral administration is limited. These application notes provide a consolidated overview of available preclinical data and standardized protocols for the oral administration of this compound in rodent models.

Signaling Pathway of this compound

This compound, as an acetylcholinesterase inhibitor, directly impacts the cholinergic signaling pathway. The diagram below illustrates its mechanism of action at the neuromuscular junction.

ambenonium_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber presynaptic_terminal Presynaptic Terminal ACh_vesicles ACh Vesicles presynaptic_terminal->ACh_vesicles Action Potential Arrives ACh Acetylcholine (ACh) ACh_vesicles->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to This compound This compound This compound->AChE Inhibits muscle_contraction Muscle Contraction AChR->muscle_contraction Initiates

Caption: Mechanism of action of this compound at the neuromuscular junction.

Quantitative Data

Quantitative data regarding the oral administration of this compound in preclinical models is sparse in publicly available literature. The primary available data point is related to acute toxicity.

Toxicity Data
SpeciesRouteParameterValueReference
MouseOralLD50150 ± 44 mg/kg--INVALID-LINK--

LD50: The dose lethal to 50% of the tested population.

Efficacy and Pharmacokinetic Data

Experimental Protocols

The following protocols are standardized procedures for the oral administration of this compound to rodents, based on established guidelines for oral gavage.

Materials
  • This compound chloride

  • Vehicle (e.g., sterile water, 0.5% methylcellulose (B11928114), or corn oil)

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Vehicle Preparation

The choice of vehicle will depend on the solubility of the this compound formulation and the experimental design.

  • Aqueous Solution: Dissolve this compound chloride in sterile water or saline. This is often suitable for water-soluble salts.

  • Suspension: For less soluble forms, a suspension can be made in a vehicle such as 0.5% (w/v) methylcellulose or 0.5% carboxymethylcellulose (CMC) in water.

  • Oil-based Solution: For lipophilic compounds, an oil-based vehicle like corn oil can be used.

Animal Models and Dosing
  • Species: Mice and rats are the most common rodent models for preclinical studies.

  • Dose Calculation: Doses should be calculated based on the animal's body weight. It is recommended to weigh the animals on the day of dosing to ensure accuracy.

  • Volume: The volume administered should be minimized to avoid distress and potential complications. A general guideline is a maximum of 10 mL/kg for mice and rats.

Oral Gavage Procedure (Rodents)
  • Animal Restraint: The animal should be restrained firmly but gently to immobilize the head and body. For mice, this can be achieved by scruffing the neck. For rats, a towel may be used to wrap the body, and the head can be secured by placing the thumb and forefinger on either side of the jaw.

  • Gavage Needle Measurement: Before insertion, measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end at the last rib. This ensures the needle will reach the stomach without causing perforation.

  • Needle Insertion: Gently open the animal's mouth and insert the gavage needle along the roof of the mouth, advancing it smoothly into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and reposition.

  • Compound Administration: Once the needle is in the correct position, administer the compound slowly and steadily.

  • Needle Removal: After administration, withdraw the needle gently in the same path it was inserted.

  • Post-Procedure Monitoring: Observe the animal for a few minutes after the procedure for any signs of distress, such as labored breathing.

Experimental Workflow Example

The following diagram outlines a typical experimental workflow for evaluating the efficacy of orally administered this compound in a preclinical model.

experimental_workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization baseline_measurements Baseline Measurements animal_acclimatization->baseline_measurements randomization Randomization baseline_measurements->randomization vehicle_group Vehicle Control Group randomization->vehicle_group Group 1 ambenonium_group This compound Treatment Group randomization->ambenonium_group Group 2 oral_administration Daily Oral Gavage vehicle_group->oral_administration ambenonium_group->oral_administration behavioral_testing Behavioral/Efficacy Testing oral_administration->behavioral_testing endpoint_analysis Endpoint Analysis (e.g., tissue collection, biochemical assays) behavioral_testing->endpoint_analysis data_analysis Data Analysis endpoint_analysis->data_analysis end End data_analysis->end

Caption: A representative experimental workflow for a preclinical study.

Conclusion

These application notes provide a framework for the oral administration of this compound in preclinical research. While quantitative data on oral efficacy is limited, the provided protocols for administration and the understanding of this compound's mechanism of action can guide the design of future studies. Researchers are encouraged to conduct pilot studies to determine optimal dosing and to carefully monitor for both efficacy and any potential adverse effects.

References

Measuring Ambenonium in Biological Samples: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of ambenonium in various biological matrices. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, a colorimetric enzymatic assay, and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[3][4] This leads to an increased concentration and prolonged availability of ACh to bind to its receptors, thereby enhancing cholinergic neurotransmission.[2][3] This mechanism is particularly relevant in the treatment of myasthenia gravis, a condition characterized by a deficiency of functional acetylcholine receptors at the neuromuscular junction.[1][2]

ambenonium_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse Vesicle Synaptic Vesicle (containing Acetylcholine) Nerve Impulse->Vesicle triggers release ACh Acetylcholine (ACh) Vesicle->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by AChR Acetylcholine Receptor ACh->AChR binds to This compound This compound This compound->AChE inhibits Muscle Contraction Muscle Contraction AChR->Muscle Contraction initiates

Caption: Mechanism of this compound at the Neuromuscular Junction.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different analytical methods for this compound quantification.

ParameterReversed-Phase Ion-Pair HPLC-UVColorimetric Enzymatic AssayProposed LC-MS/MS
Analyte This compoundThis compoundThis compound
Matrix Serum, Plasma, Urine, Bile, Tissue HomogenatesPlasmaPlasma, Serum, Urine
Limit of Detection (LOD) 0.5 ng/mL in serum~0.44 ng/mL (1 nM)Estimated < 0.1 ng/mL
Limit of Quantification (LOQ) Not explicitly stated, but likely near LODNot explicitly statedEstimated ~0.2 ng/mL
Linearity Range Not explicitly statedNot explicitly statedEstimated 0.2 - 200 ng/mL
Precision (%RSD) Not explicitly stated< 20%Expected < 15%
Accuracy/Recovery (%) 97-100% (after SPE)Not explicitly statedExpected 85-115%
Throughput ModerateHighHigh
Specificity GoodModerate (potential interference from other AChE inhibitors)Excellent

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol is recommended for cleaning up plasma or serum samples prior to HPLC or LC-MS/MS analysis. This compound, as a quaternary amine, is well-suited for weak cation exchange SPE.

spe_workflow start Start: Plasma/Serum Sample pretreatment Pre-treatment: Dilute 1:4 with 0.05 M Ammonium (B1175870) Acetate (B1210297) (pH 7) start->pretreatment loading Load Sample pretreatment->loading conditioning Condition Cartridge: 1. Methanol (B129727) 2. 0.05 M Ammonium Acetate (pH 7) conditioning->loading wash1 Wash 1: 20:80 Methanol/Ammonium Acetate Buffer loading->wash1 wash2 Wash 2: Methanol wash1->wash2 elution Elute this compound: 0.2 M Monochloroacetic Acid in Methanol wash2->elution analysis Analysis by HPLC or LC-MS/MS elution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

Protocol:

  • Cartridge: Use a weak cation exchange (WCX) SPE cartridge (e.g., ISOLUTE® HCX-Q or similar).[5]

  • Sample Pre-treatment: Dilute 100 µL of plasma or serum with 400 µL of 0.05 M ammonium acetate buffer (pH 7.0).[5]

  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 500 µL of 0.05 M ammonium acetate buffer (pH 7.0).[5]

  • Sample Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1-2 mL/minute.[5]

  • Washing:

    • Wash with 500 µL of 20:80 (v/v) methanol/0.05 M ammonium acetate buffer (pH 7.0).[5]

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 2 x 125 µL of 0.2 M monochloroacetic acid in methanol.[5] The acidic mobile phase neutralizes the weak cation exchange sorbent, releasing the positively charged this compound.

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in the mobile phase for HPLC or LC-MS/MS analysis.

Reversed-Phase Ion-Pair HPLC with UV Detection

This method is suitable for the quantification of this compound in various biological fluids after appropriate sample cleanup.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile (B52724)

    • B: 0.05 M Phosphate buffer (pH 7.5) containing 5 mM sodium 1-heptanesulfonate (ion-pairing agent).

  • Gradient: A time-based gradient can be optimized, starting with a lower percentage of acetonitrile and increasing to elute this compound. A potential starting point is 30% A, increasing to 70% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 217 nm.

  • Injection Volume: 50-100 µL of the reconstituted extract.

Protocol:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject standards, quality controls, and samples.

  • Quantify the this compound peak based on the calibration curve constructed from the standards.

Colorimetric Enzymatic Assay

This assay measures this compound concentration based on its inhibitory effect on acetylcholinesterase activity, using the Ellman's method.[6][7]

ellmans_assay AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (B1193921) (ATCI) (Substrate) ATCI->AChE TNB TNB (Yellow) Absorbance at 412 nm Thiocholine->TNB reacts with This compound This compound (Inhibitor) This compound->AChE inhibits DTNB DTNB (Ellman's Reagent) DTNB->TNB

Caption: Principle of the Colorimetric Enzymatic Assay (Ellman's Method).

Reagents:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.[6]

  • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.[6]

  • Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).[6]

  • Enzyme Solution: Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel), diluted in assay buffer to a working concentration.

Protocol (96-well plate format):

  • Sample Preparation: Plasma samples should undergo ultrafiltration to remove endogenous cholinesterases.[7]

  • Plate Setup:

    • Blank: 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB.

    • Sample: 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of prepared sample or standard.

  • Pre-incubation: Add all components except the substrate to the wells. Mix and incubate for 10 minutes at 25°C.[6]

  • Reaction Initiation: Add 10 µL of ATCI solution to the control and sample wells.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes. The rate of color change is proportional to the AChE activity.

  • Calculation: The percentage of inhibition by the samples is calculated relative to the control, and the this compound concentration is determined from a standard curve of known this compound concentrations.

Proposed LC-MS/MS Method

Given the high sensitivity and specificity of LC-MS/MS, this method is recommended for applications requiring low detection limits. The following is a proposed starting point for method development, based on typical protocols for quaternary ammonium compounds.

Instrumentation and Conditions:

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: To be determined by direct infusion of an this compound standard. A precursor ion corresponding to the [M]2+ or [M+H]+ ion would be selected, and characteristic product ions would be monitored.

  • Internal Standard: A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar quaternary ammonium compound can be used.

Protocol:

  • Prepare samples using the SPE protocol described above.

  • Reconstitute the dried eluate in 50-100 µL of the initial mobile phase.

  • Inject 5-10 µL into the LC-MS/MS system.

  • Develop an MRM method by optimizing cone voltage and collision energy for this compound and the internal standard.

  • Quantify this compound concentration using a calibration curve prepared in the same biological matrix.

Conclusion

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. For routine monitoring where high sensitivity is not paramount, HPLC-UV and the enzymatic assay are robust options. For studies requiring the highest sensitivity and specificity, such as detailed pharmacokinetic analyses, the development of a validated LC-MS/MS method is highly recommended. Proper sample preparation, particularly solid-phase extraction, is critical for obtaining accurate and reproducible results from complex biological matrices.

References

Utilizing Ambenonium for the Study of Acetylcholine Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ambenonium is a potent, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By inhibiting AChE, this compound effectively increases the concentration and prolongs the residence time of ACh in the synaptic cleft.[3] This enhancement of cholinergic transmission makes this compound a valuable pharmacological tool for studying the function and signaling of both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). These application notes provide detailed protocols and data for utilizing this compound to investigate acetylcholine receptor physiology and pharmacology.

Mechanism of Action

This compound reversibly binds to the anionic site of acetylcholinesterase, preventing acetylcholine from accessing the enzyme's active site.[1][3] This leads to an accumulation of acetylcholine at cholinergic synapses, thereby amplifying the activation of postsynaptic acetylcholine receptors.[3][4] This indirect potentiation of receptor activity is the primary mechanism by which this compound is used to study AChR function.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with cholinesterases.

ParameterValueEnzymeSpeciesReference
IC₅₀ 0.698 nMAcetylcholinesterase (AChE)Human[5]
IC₅₀ 8.20 µMButyrylcholinesterase (BChE)Human[5]
Ki 0.12 nMAcetylcholinesterase (AChE)Human (erythrocyte)[6]
k_on 5.2 x 10⁷ M⁻¹sec⁻¹Acetylcholinesterase (AChE)Human (erythrocyte)[6]
k_off 0.013 sec⁻¹Acetylcholinesterase (AChE)Human (erythrocyte)[6]

Table 1: Inhibitory Potency and Kinetic Parameters of this compound. This table provides key quantitative data on the interaction of this compound with human acetylcholinesterase and butyrylcholinesterase. IC₅₀ represents the concentration of this compound required to inhibit 50% of the enzyme's activity. Ki is the inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. k_on and k_off are the association and dissociation rate constants, respectively.

Signaling Pathways

The accumulation of acetylcholine due to this compound action potentiates signaling through both nicotinic and muscarinic receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic receptors are ligand-gated ion channels that, upon binding acetylcholine, undergo a conformational change to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane.[7][8]

nAChR_signaling ACh Acetylcholine nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) ACh->nAChR Binds & Activates This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits AChE->ACh Hydrolyzes Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Excitation) Depolarization->Cellular_Response

Figure 1: Nicotinic Acetylcholine Receptor Signaling Pathway. This diagram illustrates the potentiation of nAChR signaling by this compound.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses through different G-protein subtypes.[9] For example, M1, M3, and M5 receptors couple to Gq/11 to activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2][3] M2 and M4 receptors couple to Gi/o to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10]

mAChR_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR Muscarinic ACh Receptor (GPCR) ACh->mAChR Binds & Activates G_protein G-protein (e.g., Gq/11, Gi/o) mAChR->G_protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger Generates/Inhibits Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ release, PKC activation, PKA inhibition) Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion, Neuronal Inhibition) Downstream_Signaling->Cellular_Response This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits AChE->ACh Hydrolyzes

Figure 2: Muscarinic Acetylcholine Receptor Signaling Pathway. This diagram shows how this compound enhances mAChR signaling cascades.

Experimental Protocols

The following are detailed protocols for utilizing this compound to study the function of nicotinic and muscarinic acetylcholine receptors.

Protocol 1: Electrophysiological Analysis of Nicotinic Acetylcholine Receptor Potentiation using Patch-Clamp

This protocol describes how to use whole-cell patch-clamp electrophysiology to measure the potentiation of acetylcholine-evoked currents in cells expressing nAChRs in the presence of this compound.

Experimental Workflow:

Patch_Clamp_Workflow A Prepare cell culture expressing nAChRs B Establish whole-cell patch-clamp configuration A->B C Record baseline ACh-evoked currents B->C D Bath apply this compound C->D E Record ACh-evoked currents in the presence of this compound D->E F Data analysis: Compare current amplitudes and kinetics E->F

Figure 3: Patch-Clamp Electrophysiology Workflow. This flowchart outlines the key steps in the electrophysiological protocol.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., HEK293 cells, Xenopus oocytes, or primary neurons)

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.3 with NaOH)

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP (pH 7.3 with CsOH)

  • Acetylcholine chloride stock solution (100 mM in water)

  • This compound dichloride stock solution (10 mM in water)

  • Patch-clamp rig with amplifier, data acquisition system, and perfusion system

Procedure:

  • Cell Preparation: Plate cells expressing the nAChR of interest onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiology Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Patching: Using a borosilicate glass micropipette filled with internal solution, establish a whole-cell patch-clamp recording from a single cell. Clamp the cell at a holding potential of -60 mV.

  • Baseline Recordings: Apply a brief pulse (e.g., 1-2 seconds) of a known concentration of acetylcholine (e.g., 1-100 µM) using a rapid perfusion system and record the evoked inward current. Repeat this several times to establish a stable baseline response.

  • This compound Application: Perfuse the recording chamber with external solution containing a low concentration of this compound (e.g., 10-100 nM). The concentration should be sufficient to inhibit AChE without directly acting on the receptor. Allow the this compound to equilibrate for 5-10 minutes.

  • Potentiation Measurement: While continuously perfusing with the this compound-containing solution, re-apply the same concentration of acetylcholine as in the baseline recordings. Record the potentiated inward current.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the acetylcholine-evoked currents before and after the application of this compound. An increase in the peak amplitude and/or a slowing of the decay kinetics indicates potentiation of the nAChR response.

Protocol 2: Calcium Imaging of Muscarinic Acetylcholine Receptor Activation

This protocol details a method to measure the potentiation of acetylcholine-induced intracellular calcium mobilization in cells expressing Gq-coupled mAChRs using this compound.

Experimental Workflow:

Calcium_Imaging_Workflow A Plate cells expressing Gq-coupled mAChRs B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) A->B C Measure baseline fluorescence B->C D Incubate with this compound C->D E Stimulate with Acetylcholine and record fluorescence changes D->E F Data analysis: Quantify changes in intracellular calcium E->F

Figure 4: Calcium Imaging Workflow. This flowchart outlines the steps for the calcium imaging protocol.

Materials:

  • Cells expressing a Gq-coupled mAChR subtype (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fura-2 AM or other suitable calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Acetylcholine chloride stock solution (100 mM in water)

  • This compound dichloride stock solution (10 mM in water)

  • Fluorescence microscope or plate reader equipped for ratiometric calcium imaging

Procedure:

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and culture for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • This compound Incubation: Add HBSS containing the desired concentration of this compound (e.g., 10-100 nM) to the wells and incubate for 10-15 minutes at room temperature.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding the agonist.

  • Agonist Stimulation: Add a range of concentrations of acetylcholine to the wells and immediately begin recording the fluorescence ratio over time.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Compare the dose-response curve for acetylcholine in the presence and absence of this compound to determine the extent of potentiation.

Expected Results and Interpretation

The use of this compound is expected to potentiate the effects of exogenously applied acetylcholine on both nicotinic and muscarinic receptors.

  • For nAChRs: An increase in the amplitude of acetylcholine-evoked currents and a potential slowing of the current decay due to the prolonged presence of the agonist in the synaptic cleft. This allows for the study of receptor desensitization kinetics under conditions of sustained agonist presence.

  • For mAChRs: A leftward shift in the dose-response curve for acetylcholine-induced downstream signaling events, such as intracellular calcium release, indicating an increased potency of acetylcholine. This can be used to study the activation of specific G-protein signaling pathways.

It is important to note that at high concentrations, some acetylcholinesterase inhibitors may have direct effects on acetylcholine receptors.[1] Therefore, it is crucial to perform appropriate control experiments to ensure that the observed effects are due to the inhibition of acetylcholinesterase and not a direct receptor interaction.

Conclusion

This compound is a powerful tool for researchers studying acetylcholine receptor function. By reversibly inhibiting acetylcholinesterase, it allows for the controlled potentiation of endogenous and exogenous acetylcholine, facilitating the detailed investigation of nicotinic and muscarinic receptor kinetics, pharmacology, and signaling pathways. The protocols outlined in these application notes provide a starting point for utilizing this compound in a variety of experimental paradigms.

References

Troubleshooting & Optimization

Technical Support Center: Managing Ambenonium-Induced Cholinergic Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cholinergic side effects associated with ambenonium administration in animal studies.

Troubleshooting Guide

This guide is designed to help researchers identify and manage adverse cholinergic effects during experiments involving this compound.

Observed Issue/Symptom Potential Cause Recommended Action
Mild to Moderate Muscarinic Effects: • Increased salivation (sialorrhea) • Increased lacrimation (tearing) • Increased urination • Diarrhea • Gastrointestinal crampingCholinergic overstimulation due to acetylcholinesterase inhibition by this compound.1. Monitor closely: Observe the animal for any worsening of symptoms. 2. Consider dose reduction: If symptoms persist or are impacting animal welfare, consider reducing the this compound dosage in subsequent experiments. 3. Administer an anticholinergic agent: For persistent or distressing symptoms, administer a muscarinic antagonist such as atropine (B194438) or glycopyrrolate (B1671915). Refer to the table below for recommended dosages.
Severe Muscarinic Effects (Cholinergic Crisis): • Excessive bronchial secretions • Bronchospasm (difficulty breathing) • Severe bradycardia (slow heart rate) • Hypotension (low blood pressure)Severe cholinergic crisis, a life-threatening condition requiring immediate intervention.1. Discontinue this compound administration immediately. 2. Administer atropine sulfate (B86663) immediately. Intravenous (IV) administration is preferred for rapid onset. Refer to the emergency dosage in the table below. 3. Provide respiratory support: If the animal is experiencing respiratory distress, provide supplemental oxygen and consider mechanical ventilation if necessary. 4. Monitor vital signs continuously: Closely monitor heart rate, respiratory rate, and blood pressure. 5. Consult with a veterinarian: Seek immediate veterinary consultation for severe adverse events.
Nicotinic Effects: • Muscle fasciculations (twitching) • Muscle tremors • Generalized muscle weaknessOverstimulation of nicotinic receptors at the neuromuscular junction.1. Observe the severity: Mild fasciculations may not require intervention. 2. Note: Atropine and glycopyrrolate are not effective against nicotinic effects as they primarily block muscarinic receptors.[1] 3. Dose adjustment: The presence of significant nicotinic effects may indicate that the this compound dose is approaching a toxic level. A dose reduction in future experiments is strongly recommended. 4. Supportive care: Ensure the animal can access food and water and is in a safe, comfortable environment.
Variable or Unexpected Response to this compound Animal-to-animal variability, incorrect dosage calculation, or issues with drug formulation.1. Verify dosage calculations: Double-check all calculations for drug concentration and administration volume. 2. Check drug formulation: Ensure the this compound solution is properly prepared and has not expired. 3. Acclimatize animals: Ensure animals are properly acclimatized to the experimental conditions to reduce stress-related variability. 4. Conduct a dose-response study: If variability persists, a pilot dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental conditions.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the agents used to manage its cholinergic side effects.

Compound Animal Model Dosage/Parameter Route of Administration Notes Citation
This compound Chloride Rat6 mg/kg/dayOralUsed in a long-term study investigating effects on the motor end-plate.[2]
MouseLD50: 150 ± 44 mg/kgOralProvides a benchmark for acute toxicity.
Atropine Sulfate Dogs & Cats0.02 - 0.04 mg/kgIV, IM, SCStandard dose for managing muscarinic side effects.
Dogs & CatsUp to 0.5 mg/kgIV, IM, SCFor severe cholinergic poisoning (e.g., organophosphate toxicity).
Small Animals0.01 - 0.04 mg/kgIVRecommended for bradyarrhythmias.
Small Animals0.04 mg/kgIVEmergency dose for severe bradycardia.
Glycopyrrolate Dogs & Cats2 - 10 µg/kg (0.002 - 0.01 mg/kg)IV, IMFor management of vagally mediated bradyarrhythmias.
Dogs & Cats10 µg/kg (0.01 mg/kg)IVUsed with neostigmine (B1678181) for neuromuscular blockade antagonism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause cholinergic side effects?

A1: this compound is a reversible acetylcholinesterase (AChE) inhibitor.[3] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh at cholinergic synapses. This leads to overstimulation of both muscarinic and nicotinic acetylcholine receptors, resulting in a range of cholinergic side effects.[3]

Q2: What are the key differences between muscarinic and nicotinic side effects?

A2:

  • Muscarinic side effects result from the overstimulation of muscarinic receptors, which are primarily found on smooth muscle, cardiac muscle, and glands. These effects are often remembered by the mnemonic "SLUDGE-M": Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis, and Miosis (pupil constriction).[4]

  • Nicotinic side effects arise from the overstimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia. These effects include muscle fasciculations (twitching), cramps, and in severe cases, muscle weakness and paralysis.[1]

Q3: How do I choose between atropine and glycopyrrolate to manage muscarinic side effects?

A3: Both atropine and glycopyrrolate are effective muscarinic antagonists.

  • Atropine is a tertiary amine that can cross the blood-brain barrier, potentially causing central nervous system effects such as excitement or sedation.[5] It has a rapid onset of action, making it suitable for emergency situations.

  • Glycopyrrolate is a quaternary ammonium (B1175870) compound that does not readily cross the blood-brain barrier, thus having minimal central nervous system effects.[5] It has a longer duration of action compared to atropine and may cause less tachycardia. In veterinary anesthesia, glycopyrrolate is often preferred for routine use to minimize cardiovascular side effects.

The choice may depend on the specific experimental goals and the desired side effect profile. For acute, severe cholinergic crisis, the rapid action of atropine is often favored.

Q4: Can I administer atropine or glycopyrrolate prophylactically before giving this compound?

A4: While prophylactic administration is possible, it is generally not recommended as it can mask the early warning signs of this compound overdose.[1] The onset of mild muscarinic side effects can be a useful indicator that the this compound dose is reaching a therapeutic or potentially toxic level. It is often better to have atropine or glycopyrrolate on hand for administration if and when cholinergic side effects appear.

Q5: What should I do if an animal does not respond to atropine or glycopyrrolate treatment?

A5: If an animal does not respond to an appropriate dose of a muscarinic antagonist, consider the following:

  • Verify the diagnosis: Ensure the symptoms are indeed due to a cholinergic crisis and not another adverse event.

  • Check the dose and route of administration: Confirm that the correct dose was administered via an appropriate route (IV for emergencies).

  • Consider the severity of nicotinic effects: Atropine and glycopyrrolate do not reverse nicotinic effects like muscle weakness. If respiratory muscle weakness is present, mechanical ventilation and supportive care are crucial.[4]

  • Consult a veterinarian immediately: Lack of response to treatment is a critical situation that requires expert veterinary intervention.

Experimental Protocols

Protocol 1: this compound Chloride Administration in Rodents (Rats/Mice)

Objective: To induce a consistent level of cholinergic activity for experimental purposes.

Materials:

  • This compound chloride

  • Vehicle (e.g., sterile water or saline)

  • Appropriate gavage needles or injection supplies

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Preparation: Allow animals to acclimate for at least 3-5 days before the experiment. Ensure free access to food and water.

  • Dosage Calculation:

    • Based on a literature value of 6 mg/kg/day for chronic studies in rats, a starting dose range of 1-5 mg/kg for acute studies is a reasonable starting point.[2]

    • For mice, considering the oral LD50 of 150 mg/kg, a lower starting dose range is advisable.

    • A pilot dose-finding study is highly recommended to determine the optimal dose for your specific experimental endpoint and to establish a dose-response relationship for cholinergic side effects.

  • Drug Preparation: Dissolve this compound chloride in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

  • Administration:

    • Oral Gavage (recommended for controlled dosing):

      • Weigh the animal to determine the precise volume to be administered.

      • Gently restrain the animal.

      • Insert the gavage needle carefully into the esophagus. Do not force the needle.

      • Administer the calculated volume slowly.

    • Intraperitoneal (IP) Injection:

      • Weigh the animal and calculate the injection volume.

      • Restrain the animal to expose the abdomen.

      • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

      • Aspirate to ensure no fluid is drawn back, then inject the solution.

  • Post-Administration Monitoring:

    • Observe the animal continuously for the first 30 minutes and then at regular intervals (e.g., every 15-30 minutes) for the first 2-4 hours.

    • Record the onset, duration, and severity of any cholinergic side effects (refer to the Troubleshooting Guide).

    • Monitor for general signs of distress, changes in posture, and activity levels.

Protocol 2: Management of Acute Cholinergic Side Effects with Atropine or Glycopyrrolate

Objective: To safely and effectively reverse this compound-induced muscarinic side effects.

Materials:

  • Atropine sulfate injection (e.g., 0.5 mg/mL) or Glycopyrrolate injection (e.g., 0.2 mg/mL)

  • Sterile saline for dilution (if necessary)

  • Syringes and needles for injection

  • Animal monitoring equipment (e.g., stethoscope, pulse oximeter if available)

Procedure for Mild to Moderate Side Effects:

  • Identify Symptoms: Observe the animal for signs such as excessive salivation, lacrimation, or mild gastrointestinal distress.

  • Administer Anticholinergic:

    • Atropine: Administer 0.02-0.04 mg/kg subcutaneously (SC) or intramuscularly (IM).

    • Glycopyrrolate: Administer 0.005-0.01 mg/kg SC or IM.

  • Monitor Response: Observe the animal for a reduction in muscarinic symptoms over the next 15-30 minutes. The effects of glycopyrrolate may have a slower onset but longer duration.

  • Repeat Dosing: If symptoms persist, a second dose may be administered after 30-60 minutes, but it is crucial to avoid overdosing the anticholinergic agent.

Procedure for Severe Side Effects (Cholinergic Crisis):

  • Immediate Action: If the animal exhibits severe respiratory distress, bradycardia, or collapse, this is a medical emergency.

  • Administer Atropine: Administer atropine at an emergency dose of 0.04 mg/kg intravenously (IV) for the most rapid effect. If IV access is not available, administer IM.

  • Provide Supportive Care:

    • Ensure a clear airway.

    • Provide supplemental oxygen.

    • Keep the animal warm to prevent hypothermia.

  • Continuous Monitoring: Continuously monitor vital signs. Be prepared to provide further supportive care as needed.

  • Seek Veterinary Assistance: Immediately contact a veterinarian for further guidance and assistance.

Visualizations

Ambenonium_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_effects Physiological Effects This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE inhibits Breakdown ACh Breakdown AChE->Breakdown ACh Acetylcholine (ACh) ACh->AChE binds to Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh->Receptor binds to Stimulation Receptor Stimulation Receptor->Stimulation Increased_ACh Increased ACh in Synapse Overstimulation Receptor Overstimulation Increased_ACh->Overstimulation Side_Effects Cholinergic Side Effects (Muscarinic & Nicotinic) Overstimulation->Side_Effects

Caption: Mechanism of this compound Action.

Cholinergic_Crisis_Management_Workflow Start This compound Administration Observe Observe Animal for Adverse Effects Start->Observe No_Effects No Adverse Effects Continue Monitoring Observe->No_Effects No Mild_Effects Mild/Moderate Muscarinic Effects? (e.g., Salivation, Lacrimation) Observe->Mild_Effects Yes Severe_Effects Severe Muscarinic/Nicotinic Effects? (e.g., Respiratory Distress, Bradycardia, Weakness) Mild_Effects->Severe_Effects No Administer_Anticholinergic Administer Atropine (0.02-0.04 mg/kg) or Glycopyrrolate (0.005-0.01 mg/kg) Mild_Effects->Administer_Anticholinergic Yes Emergency_Protocol EMERGENCY 1. Stop this compound 2. Administer Atropine IV (0.04 mg/kg) 3. Provide Supportive Care Severe_Effects->Emergency_Protocol Yes Reassess Reassess Animal Administer_Anticholinergic->Reassess Consult_Vet Consult Veterinarian Emergency_Protocol->Consult_Vet Resolved Symptoms Resolved Continue Monitoring Reassess->Resolved Yes Not_Resolved Symptoms Persist Reassess->Not_Resolved No Not_Resolved->Consult_Vet

Caption: Experimental Workflow for Managing Cholinergic Side Effects.

Troubleshooting_Decision_Tree Start Adverse Event Observed Symptom_Type Primary Symptom Type? Start->Symptom_Type Muscarinic Muscarinic (Salivation, Bradycardia, etc.) Symptom_Type->Muscarinic Glandular/Smooth Muscle Nicotinic Nicotinic (Fasciculations, Weakness) Symptom_Type->Nicotinic Skeletal Muscle Severity_Muscarinic Severity? Muscarinic->Severity_Muscarinic Action_Nicotinic Monitor Animal Reduce Future this compound Dose Nicotinic->Action_Nicotinic Mild_Mod Mild to Moderate Severity_Muscarinic->Mild_Mod Mild/Moderate Severe Severe Severity_Muscarinic->Severe Severe Action_Mild Administer Standard Dose Atropine/Glycopyrrolate Mild_Mod->Action_Mild Action_Severe Administer Emergency Dose Atropine IV Provide Supportive Care Severe->Action_Severe

Caption: Troubleshooting Decision Tree for Cholinergic Side Effects.

References

Technical Support Center: Enhancing the Oral Bioavailability of Ambenonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability in experiments involving ambenonium.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound chloride inherently low?

A1: The low oral bioavailability of this compound chloride is primarily attributed to its chemical structure. As a quaternary ammonium (B1175870) compound, this compound possesses a permanent positive charge, which significantly limits its passive diffusion across the lipid-rich intestinal epithelial cell membranes.[1] This hydrophilic nature results in poor absorption from the gastrointestinal tract.[1] Furthermore, its absorption can be erratic, showing significant variations both within and between individuals.[2]

Q2: What are the main physiological barriers limiting the oral absorption of this compound?

A2: The primary barriers include:

  • Low Intestinal Permeability: Due to its charge and hydrophilicity, this compound struggles to pass through the intestinal epithelium.

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the gut lumen, further reducing net absorption.

  • First-Pass Metabolism: While not extensively documented for this compound, drugs absorbed from the gut pass through the liver before reaching systemic circulation, where they can be metabolized by enzymes such as Cytochrome P450 3A4 (CYP3A4).

  • Food Effects: The presence of food can significantly decrease the absorption of this compound, with studies showing a four-fold larger area under the curve (AUC) in a fasted state compared to a non-fasting state.

Q3: What are the key physicochemical properties of this compound chloride to consider in formulation development?

A3: Understanding the physicochemical properties of this compound chloride is crucial for designing effective oral drug delivery systems.

PropertyValueReference
Molecular Formula C₂₈H₄₂Cl₄N₄O₂[1]
Molecular Weight 537.57 g/mol [3]
Appearance White crystalline powder
Solubility Freely soluble in water
Hygroscopicity Hygroscopic
Melting Point Approximately 205°C (with decomposition)

Q4: What are some promising strategies to enhance the oral bioavailability of this compound?

A4: Several formulation strategies can be explored to overcome the absorption barriers of this compound:

  • Nanoformulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and potentially enhance absorption. This includes techniques like nanomilling and nanoemulsions.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate transport across the intestinal membrane.

  • Use of Permeation Enhancers: Co-administration with compounds that transiently open the tight junctions between intestinal cells or inhibit efflux pumps can significantly increase this compound absorption.

  • Ion-Pairing: Forming a neutral complex with a lipophilic counter-ion can mask the charge of this compound, thereby increasing its lipophilicity and membrane permeability.

Troubleshooting Guide for Low Oral Bioavailability Experiments

This guide provides a structured approach to diagnosing and resolving common issues encountered during in vitro and in vivo experiments aimed at improving this compound's oral bioavailability.

Problem 1: Low Apparent Permeability (Papp) of this compound in Caco-2 Cell Assays

  • Possible Cause 1: Inherent Low Permeability.

    • Troubleshooting Step: Confirm the baseline Papp value of this compound alone. This value is expected to be low. The focus should be on the relative increase in Papp with your enhancement strategy.

  • Possible Cause 2: Active Efflux by P-glycoprotein (P-gp).

    • Troubleshooting Step: Conduct a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests P-gp involvement. To confirm, repeat the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that this compound is a P-gp substrate.

  • Possible Cause 3: Poor Formulation Stability.

    • Troubleshooting Step: Analyze the stability of your this compound formulation in the assay medium over the experimental duration. Degradation or precipitation of the formulation can lead to inaccurate permeability measurements.

Problem 2: High Variability in In Vivo Pharmacokinetic Data

  • Possible Cause 1: Food Effect.

    • Troubleshooting Step: Standardize the feeding schedule of your animal models. This compound absorption is known to be significantly affected by food. Ensure that animals are fasted for a consistent period before oral administration.

  • Possible Cause 2: Formulation Instability in the Gastrointestinal Tract.

    • Troubleshooting Step: Evaluate the stability of your formulation under simulated gastric and intestinal fluids. Degradation in the harsh pH of the stomach or enzymatic degradation in the intestine can lead to variable absorption. Consider enteric coatings to protect the formulation in the stomach.

  • Possible Cause 3: Inconsistent Dosing.

    • Troubleshooting Step: Refine your oral gavage technique to ensure consistent and accurate administration of the formulation.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is designed to assess the intestinal permeability of this compound and to investigate the potential involvement of efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • This compound chloride

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical method for this compound quantification (e.g., HPLC-UV)

Methodology:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be above 250 Ω·cm² to indicate a tight monolayer.

    • Assess the permeability of a paracellular marker, Lucifer yellow. The Papp of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.

  • Permeability Measurement (Apical to Basolateral - A-to-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the this compound solution (at a known concentration) to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-to-A):

    • Add the this compound solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

    • Follow the same incubation and sampling procedure as for the A-to-B direction.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).

Protocol 2: Preparation of this compound-Loaded Nanoemulsion

This protocol describes a high-pressure homogenization method for preparing an oil-in-water (O/W) nanoemulsion to enhance the oral delivery of this compound.

Materials:

  • This compound chloride

  • Oil phase (e.g., medium-chain triglycerides like Capryol 90)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Phase Preparation:

    • Oil Phase: Dissolve a specific amount of a lipophilic counter-ion (if using an ion-pairing approach) in the oil phase.

    • Aqueous Phase: Dissolve this compound chloride, surfactant, and co-surfactant in purified water.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.

    • Continue stirring for 30 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Analyze the encapsulation efficiency of this compound by separating the free drug from the nanoemulsion using a technique like ultracentrifugation and quantifying the drug in both fractions.

Visualizations

experimental_workflow cluster_problem_identification Problem Identification cluster_invitro_studies In Vitro Assessment cluster_invivo_studies In Vivo Validation cluster_outcome Outcome problem Low Oral Bioavailability of this compound formulation_dev Formulation Development (e.g., Nanoemulsion) problem->formulation_dev Design Enhancement Strategy caco2 Caco-2 Permeability Assay efflux_study Efflux Ratio Determination (P-gp involvement) caco2->efflux_study Investigate Efflux pk_study Pharmacokinetic Study in Animal Model efflux_study->pk_study Validate in Animal Model formulation_dev->caco2 Test Permeability bioavailability_calc Calculate Relative Bioavailability pk_study->bioavailability_calc Analyze Plasma Concentrations outcome Enhanced Oral Bioavailability bioavailability_calc->outcome Confirm Improvement signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood ambenonium_formulation This compound Formulation ambenonium_inside This compound ambenonium_formulation->ambenonium_inside Absorption pgp P-glycoprotein (P-gp) Efflux Pump ambenonium_inside->pgp Substrate cyp3a4 CYP3A4 Metabolism ambenonium_inside->cyp3a4 Metabolism ambenonium_absorbed Absorbed This compound ambenonium_inside->ambenonium_absorbed To Circulation pgp->ambenonium_formulation Efflux metabolite Metabolite cyp3a4->metabolite

References

Optimizing ambenonium dosage to avoid toxicity in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective use of ambenonium in research models. The following information is intended to help optimize dosing strategies while minimizing the risk of toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), leading to an accumulation of ACh at cholinergic synapses. This enhances the stimulation of both muscarinic and nicotinic acetylcholine receptors, potentiating cholinergic neurotransmission.[1][3]

Q2: What are the primary signs of this compound toxicity in research models?

A2: this compound toxicity results from excessive cholinergic stimulation. Signs can be categorized as muscarinic and nicotinic.[3]

  • Muscarinic effects: Excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (abdominal cramps, diarrhea), vomiting, miosis (constricted pupils), and increased bronchial secretions.[3]

  • Nicotinic effects: Muscle fasciculations (twitches), cramps, weakness, and in severe cases, paralysis of voluntary muscles, including the respiratory muscles.[3][4]

  • Central Nervous System (CNS) effects: In some cases, anxiety and panic have been observed.[4]

Q3: What is the known lethal dose (LD50) of this compound in common research models?

Q4: How should I prepare this compound for administration?

A4: this compound chloride is a white crystalline powder that is soluble in water up to 20% (w/v).[3] For parenteral administration, all solutions must be sterile and prepared using aseptic techniques. The solution should be isotonic and close to a physiological pH. If not a commercially prepared sterile solution, it should be filtered through a 0.2-micron filter. The stability of reconstituted or diluted solutions should be considered; for example, some drug solutions may be stable for only a few days at room temperature or under refrigeration.[5]

Q5: What should I do in case of a suspected overdose in an animal?

A5: If signs of overdosage occur, all cholinergic medication should be discontinued (B1498344) temporarily. Atropine (B194438) can be administered to reverse the muscarinic effects of this compound.[3][6] However, it is important to note that atropine does not counteract the nicotinic effects, such as muscle fasciculations and respiratory muscle paralysis.[3] Supportive care, including artificial respiration if necessary, is critical.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Sudden death of animal during or shortly after dosing. Acute overdose leading to respiratory failure or cardiovascular collapse.- Immediately cease administration to other animals. - Review dose calculations and dilution procedures. - For future studies, start with a significantly lower dose and use a dose escalation protocol. - Consider the route of administration; intravenous administration has a more rapid onset and higher risk of acute toxicity.
Excessive salivation, diarrhea, or urination. Muscarinic overstimulation due to a high dose.- These are early signs of toxicity. Monitor the animal closely. - Reduce the dose for subsequent administrations. - Ensure the animal has adequate hydration and is kept clean and dry.
Muscle tremors, fasciculations, or weakness. Nicotinic overstimulation.- This indicates a significant cholinergic effect that can progress to paralysis. - The current dose is likely too high and should be reduced. - Differentiate from therapeutic improvement in muscle strength by observing for other signs of toxicity.
Variable or inconsistent results between animals. - Individual differences in sensitivity to cholinergic drugs. - Inaccurate dosing. - Instability of the dosing solution.- Ensure precise dose calculations based on individual animal body weights. - Prepare fresh dosing solutions regularly and store them appropriately to ensure stability.[5][7] - Use a sufficient number of animals to account for biological variability.
Difficulty with oral gavage administration (e.g., animal distress, fluid from nose). Improper gavage technique, potentially leading to administration into the trachea.- Ensure personnel are properly trained in oral gavage techniques for the specific species.[8][9][10][11][12] - Use the correct size and type of gavage needle for the animal.[9][11] - If fluid is observed coming from the nose, immediately stop the procedure. The animal should be euthanized if it shows signs of respiratory distress.[8][12]

Quantitative Toxicity Data

As comprehensive LD50 data for this compound across multiple species and routes of administration is limited in the public domain, the following table includes the available information. Researchers should use this data with caution and as a starting point for their own dose-range finding studies.

Species Route of Administration LD50 Reference
MouseOral150 ± 44 mg/kg[1]

Note: The absence of data for other species and routes underscores the importance of initiating studies with very low doses and carefully escalating the dose while monitoring for signs of toxicity.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for this compound administration in various research models are scarce. The following provides general guidance based on standard laboratory animal procedures.

General Considerations for this compound Administration
  • Vehicle Selection: For oral administration, this compound chloride can be dissolved in sterile water or saline. For other routes, sterile, isotonic saline is a common vehicle.

  • Dose Escalation: In the absence of established dosage guidelines, a dose escalation study is recommended. A common approach is a "3+3" design, where cohorts of three animals are dosed at escalating levels. If no toxicity is observed, the dose is increased for the next cohort. If one animal shows signs of toxicity, three more animals are added to that cohort. The maximum tolerated dose (MTD) is often defined as the highest dose at which no more than one in six animals experiences dose-limiting toxicity.

  • Monitoring: Closely monitor animals for at least the first few hours after dosing for signs of acute toxicity. Daily monitoring should include body weight, food and water intake, and general clinical signs.

Example Protocol: Oral Gavage in Rats

This is a general protocol and should be adapted based on experimental design and institutional guidelines.

  • Animal Model: Adult Sprague-Dawley rats (consult institutional guidelines for specific age and weight ranges).

  • This compound Preparation: Dissolve this compound chloride in sterile water to the desired concentration. Ensure the solution is fresh.

  • Dose Calculation: Calculate the volume to be administered based on the individual animal's most recent body weight. The maximum recommended gavage volume for rats is typically 10-20 ml/kg.[9]

  • Administration:

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).[8]

    • Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the needle.[10]

    • Once in the esophagus, slowly administer the calculated volume.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, including changes in breathing or coloration, for at least 5-10 minutes after administration.[9] Continue to monitor for signs of cholinergic toxicity as described in the FAQs and Troubleshooting Guide.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the cholinergic synapse.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Exocytosis Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle Triggers release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptors (Nicotinic & Muscarinic) ACh->Receptor Binds to This compound This compound This compound->AChE Inhibits Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Receptor->Response Activates

Mechanism of this compound at the cholinergic synapse.
Experimental Workflow for Dose Optimization

This diagram outlines a logical workflow for determining an optimal and non-toxic dose of this compound in a research model.

DoseOptimizationWorkflow start Start: Define Experimental Model & Objectives lit_review Literature Review: - Existing toxicity data (LD50) - Related compounds - Human dosage start->lit_review dose_range Establish Preliminary Dose Range (Start with very low dose) lit_review->dose_range dose_escalation Perform Dose Escalation Study (e.g., '3+3' design) dose_range->dose_escalation monitor_toxicity Monitor for Signs of Toxicity: - Muscarinic effects - Nicotinic effects - General health dose_escalation->monitor_toxicity no_toxicity No Dose-Limiting Toxicity (DLT) monitor_toxicity->no_toxicity No dlt_observed DLT Observed monitor_toxicity->dlt_observed Yes no_toxicity->dose_escalation Increase Dose mtd_determined Determine Maximum Tolerated Dose (MTD) dlt_observed->mtd_determined efficacy_study Conduct Efficacy Studies at doses ≤ MTD mtd_determined->efficacy_study end End: Optimal Dose Identified efficacy_study->end

Workflow for this compound dose optimization in research models.
Troubleshooting Logic for Adverse Events

This diagram provides a logical approach to troubleshooting adverse events observed during this compound administration.

TroubleshootingLogic adverse_event Adverse Event Observed assess_severity Assess Severity of Signs adverse_event->assess_severity mild_signs Mild Signs? (e.g., slight salivation) assess_severity->mild_signs Mild severe_signs Severe Signs? (e.g., tremors, respiratory distress) assess_severity->severe_signs Severe monitor_closely Monitor Closely mild_signs->monitor_closely stop_dosing Immediately Stop Dosing & Provide Supportive Care severe_signs->stop_dosing consider_atropine Consider Atropine for Muscarinic Signs stop_dosing->consider_atropine euthanize Euthanize if Moribund consider_atropine->euthanize signs_resolve Signs Resolve monitor_closely->signs_resolve signs_worsen Signs Worsen monitor_closely->signs_worsen review_protocol Review Protocol: - Dose calculation - Administration technique - Vehicle/solution prep signs_resolve->review_protocol signs_worsen->severe_signs reduce_dose Reduce Dose for Future Experiments review_protocol->reduce_dose

Logic for troubleshooting adverse events with this compound.

References

Addressing the narrow therapeutic index of ambenonium in study design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for designing and troubleshooting experiments involving ambenonium, a potent, reversible acetylcholinesterase (AChE) inhibitor with a narrow therapeutic index. Careful consideration of its pharmacological properties is critical for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By inhibiting AChE, this compound increases the concentration and duration of action of ACh at cholinergic synapses, leading to enhanced stimulation of both nicotinic and muscarinic receptors.[1][2][3] It is a dual-binding site inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.

Q2: Why is this compound considered to have a narrow therapeutic index?

A2: this compound has a narrow therapeutic index because the concentrations at which it exerts its therapeutic effects are very close to the concentrations that cause toxic side effects.[4][5] Small variations in dose or concentration can lead to a rapid transition from a therapeutic effect to a toxic one, including a cholinergic crisis.[4] This steep dose-response relationship necessitates careful dose selection and monitoring in experimental settings.

Q3: What are the common signs of toxicity or overdosage in preclinical models?

A3: Overdosage of this compound leads to a cholinergic crisis, characterized by excessive stimulation of muscarinic and nicotinic receptors. Common signs include increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). More severe effects can include muscle fasciculations, paralysis, respiratory distress, and convulsions.[1]

Q4: How should I prepare and store this compound for in vitro experiments?

A4: this compound chloride is a white crystalline powder that is soluble in water. For in vitro assays, it is recommended to prepare fresh stock solutions in high-purity water or an appropriate buffer. To maintain stability, stock solutions should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in dose-response curve - Inconsistent pipetting or dilution errors.- Degradation of this compound in solution.- Fluctuation in assay conditions (temperature, pH).- Cell viability issues at higher concentrations.- Use calibrated pipettes and perform serial dilutions carefully.- Prepare fresh this compound solutions for each experiment.- Ensure strict control of all assay parameters.- Perform a cytotoxicity assay to determine the toxic concentration range.
No or low inhibitory effect observed - Incorrect concentration of this compound used.- Inactive this compound due to improper storage.- Low enzyme activity in the assay.- Verify calculations and the concentration of the stock solution.- Use a fresh, properly stored aliquot of this compound.- Check the activity of the acetylcholinesterase enzyme with a known inhibitor as a positive control.
Steep drop-off in cell viability at a narrow concentration range - This is characteristic of a compound with a narrow therapeutic index.- Perform a narrower and more granular dose-response curve around the expected EC50/IC50.- Use a logarithmic dilution series to better define the therapeutic window.- Consider using a lower initial seeding density of cells if confluence is reached too quickly.
Unexpected results in in vivo studies (e.g., sudden death of animals) - Overestimation of the appropriate starting dose.- Rapid absorption and onset of action leading to acute toxicity.- Conduct a thorough literature review for in vivo doses in the specific animal model.- Start with a very low dose and perform a dose escalation study with careful monitoring of the animals for signs of toxicity.- Consider the route of administration and its impact on pharmacokinetics.

Quantitative Data

Table 1: In Vitro Inhibitory Potency of this compound

EnzymeSpeciesIC50KiReference(s)
Acetylcholinesterase (AChE)Human0.698 nM0.12 nM[6][7]
Butyrylcholinesterase (BChE)Not Specified8.20 µM-[6]

Table 2: In Vivo Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50Reference(s)
MouseOral150 ± 44 mg/kg[1]
RatOral202 mg/kg[8]

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol is adapted from the widely used colorimetric method for determining AChE activity.

Materials:

  • This compound chloride

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 75 mM) in deionized water.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

    • Prepare serial dilutions of this compound in phosphate buffer to cover the expected inhibitory range (e.g., from 1 pM to 1 µM).

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 50 µL of phosphate buffer

      • 25 µL of the this compound dilution (or buffer for control wells)

      • 25 µL of the AChE working solution

    • Incubate the plate at room temperature for 15 minutes to allow for the interaction between this compound and the enzyme.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of the ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

Ambenonium_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits Response Postsynaptic Response Receptor->Response Activates

Caption: Mechanism of action of this compound at the cholinergic synapse.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (AChE, DTNB, ATCI) Plate_Setup Add Buffer, this compound, & AChE to 96-well plate Reagent_Prep->Plate_Setup Ambenonium_Dilution Prepare this compound Serial Dilutions Ambenonium_Dilution->Plate_Setup Incubation Incubate for 15 min Plate_Setup->Incubation Reaction_Start Add DTNB & ATCI to initiate reaction Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Read) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: In vitro AChE inhibition assay workflow.

Troubleshooting_Tree Start Inconsistent or Unexpected This compound Experiment Results Check_Reagents Are all reagents fresh and properly stored? Start->Check_Reagents Check_Calculations Are all calculations for dilutions correct? Check_Reagents->Check_Calculations Yes Remake_Reagents Remake all reagents Check_Reagents->Remake_Reagents No Check_Assay_Conditions Are assay conditions (temp, pH, time) consistent? Check_Calculations->Check_Assay_Conditions Yes Recalculate Recalculate all dilutions Check_Calculations->Recalculate No Check_Positive_Control Does a known AChE inhibitor show expected activity? Check_Assay_Conditions->Check_Positive_Control Yes Standardize_Conditions Standardize all assay conditions Check_Assay_Conditions->Standardize_Conditions No Check_Cytotoxicity Is this compound causing cytotoxicity at high concentrations? Check_Positive_Control->Check_Cytotoxicity Yes Troubleshoot_Enzyme Troubleshoot enzyme activity or assay detection system Check_Positive_Control->Troubleshoot_Enzyme No Perform_Tox_Assay Perform a cytotoxicity assay and adjust concentration range Check_Cytotoxicity->Perform_Tox_Assay Yes Review_Protocol Review entire protocol for errors Check_Cytotoxicity->Review_Protocol No Remake_Reagents->Start Recalculate->Start Standardize_Conditions->Start Troubleshoot_Enzyme->Start Perform_Tox_Assay->Start

Caption: Troubleshooting decision tree for this compound experiments.

References

Ambenonium chloride solubility and solution stability for lab use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and solution stability of Ambenonium chloride for laboratory applications.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound chloride?

A1: this compound chloride is freely soluble in water.[1] It is also soluble in ethanol (B145695) and methanol.[1] For most in vitro biological experiments, sterile water is the recommended solvent. Some suppliers also report solubility in DMSO.[2]

Q2: How do I prepare a stock solution of this compound chloride?

A2: To prepare a stock solution, weigh the desired amount of this compound chloride powder and dissolve it in the appropriate volume of your chosen solvent (e.g., water or DMSO). It is recommended to vortex briefly to ensure complete dissolution. For example, to make a 10 mM stock solution in water, dissolve 6.08 mg of this compound chloride (MW: 608.47 g/mol ) in 1 mL of water.

Q3: What are the recommended storage conditions for solid this compound chloride and its solutions?

A3: Solid this compound chloride is hygroscopic and should be stored in a well-closed container at room temperature.[1][3] For long-term storage, it is recommended to keep it in a dry, dark place at -20°C.[2]

Stock solutions should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[2] One supplier suggests that solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Solubility Data

The solubility of this compound chloride can vary slightly between different sources and batches. The following table summarizes the available solubility information.

SolventSolubility DescriptionQuantitative DataCitations
WaterFreely soluble, Soluble≥ 100 mg/mL (164.35 mM), Soluble to 100 mM[1][3][4][5][6]
Ethanol (95%)Soluble-[1][5][6]
MethanolFreely soluble, Slightly soluble-[1][3]
DMSOSoluble, Slightly soluble-[2][3]
Acetic AnhydrideSlightly soluble-[1]
ChloroformSlightly soluble-[5][6]
EtherPractically insoluble-[5][6]
AcetonePractically insoluble-[5][6]

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous Stock Solution
  • Weighing: Accurately weigh 6.08 mg of this compound chloride powder.

  • Dissolving: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.

  • Mixing: Vortex the solution for 30-60 seconds to ensure the powder is completely dissolved.

  • Storage: For short-term use, store the solution at 4°C. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visual Guides

Experimental Workflow for Solution Preparation

G cluster_prep Preparation cluster_storage Storage A Weigh this compound Chloride Powder B Add Sterile Water or other solvent A->B C Vortex to Dissolve B->C D Short-term (4°C) C->D for days to weeks E Long-term (-20°C / -80°C) (Aliquot to avoid freeze-thaw) C->E for months to years F Ready for Experimental Use D->F E->F

Caption: Workflow for preparing and storing this compound chloride solutions.

Troubleshooting Guide

Encountering issues with your this compound chloride solutions? This guide will help you troubleshoot common problems.

Problem 1: The this compound chloride powder is not dissolving.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may be inappropriate.

  • Solution:

    • Ensure you are using a recommended solvent like water or ethanol.

    • Try gently warming the solution (e.g., to 37°C) and vortexing again.

    • If the issue persists, consider preparing a more dilute stock solution.

Problem 2: The solution appears cloudy or has precipitates after storage.

  • Possible Cause: The compound may have precipitated out of solution, especially at lower temperatures if the concentration is near its solubility limit. This can also be due to contamination.

  • Solution:

    • Warm the solution to room temperature or 37°C and vortex to see if the precipitate redissolves.

    • If preparing a stock in a solvent other than water, ensure the final concentration in your aqueous experimental media does not cause precipitation.

    • Always use sterile technique when preparing and handling solutions to avoid microbial growth.

Problem 3: Inconsistent experimental results.

  • Possible Cause: This could be due to degradation of the this compound chloride solution.

  • Solution:

    • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

    • Prepare fresh solutions for critical experiments.

    • Ensure proper storage conditions (light-sensitive, temperature).

Troubleshooting Logic

G cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions P1 Powder Not Dissolving C1 High Concentration/ Wrong Solvent P1->C1 P2 Cloudy Solution/ Precipitate C2 Precipitation from Low Temperature P2->C2 C3 Contamination P2->C3 P3 Inconsistent Results C4 Solution Degradation P3->C4 S1 Warm & Vortex/ Use Dilute Solution C1->S1 S2 Warm to Redissolve/ Check Final Concentration C2->S2 S3 Use Sterile Technique C3->S3 S4 Aliquot Stocks/ Prepare Fresh Solution C4->S4

Caption: Troubleshooting guide for this compound chloride solutions.

References

Technical Support Center: Identifying and Managing Potential Drug Interactions with Ambenonium In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ambenonium in in vivo experiments, understanding and managing potential drug interactions is critical for data integrity and animal welfare. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a reversible cholinesterase inhibitor.[1] It works by blocking the action of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine (B1216132) (ACh). This leads to an increased concentration of ACh at the neuromuscular junction and other cholinergic synapses, enhancing nerve impulse transmission.[1][2] this compound has a longer duration of action compared to other similar drugs like neostigmine.[1]

Q2: What are the primary types of drug interactions to be concerned about with this compound?

The primary concern is pharmacodynamic interactions, where other drugs either enhance or counteract the effects of this compound on the cholinergic system.

  • Additive Cholinergic Effects: Co-administration with other cholinesterase inhibitors or cholinergic agonists can lead to an excessive increase in acetylcholine, potentially resulting in a cholinergic crisis.[2]

  • Antagonistic Effects: Anticholinergic drugs (e.g., atropine, scopolamine) will directly oppose the effects of this compound, reducing its efficacy.[2]

While specific studies on this compound's metabolism are limited, the potential for pharmacokinetic interactions, although less documented, should not be entirely dismissed.

Q3: Are there specific drug classes known to interact with this compound?

Yes, based on its mechanism of action, interactions with the following drug classes are anticipated:

  • Other Cholinesterase Inhibitors: (e.g., donepezil, rivastigmine, galantamine) - Additive effects, increasing the risk of cholinergic toxicity.[2]

  • Anticholinergic Drugs: (e.g., atropine, scopolamine, some antihistamines and tricyclic antidepressants) - Decreased efficacy of this compound.[2][3]

  • Beta-Blockers: (e.g., propranolol, metoprolol) - May increase the risk of bradycardia (slow heart rate).[2]

  • Neuromuscular Blocking Agents: The effects of these agents may be altered.

  • Certain Antibiotics: (e.g., aminoglycosides like gentamicin) - May potentially increase muscle weakness.[2]

Q4: What are the signs of this compound overdose or a cholinergic crisis in animal models?

A cholinergic crisis is a life-threatening condition resulting from excessive acetylcholine stimulation. Researchers should be vigilant for the following signs, often remembered by the mnemonic SLUDGEM:

  • S alivation

  • L acrimation (tearing)

  • U rination

  • D efecation

  • G astrointestinal distress (cramping, diarrhea)

  • E mesis (vomiting)

  • M iosis (pupil constriction)

Other serious signs include muscle fasciculations (twitching), weakness, paralysis, respiratory distress, and bradycardia.[1][2][4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Animal Mortality Cholinergic Crisis: The dose of this compound, either alone or in combination with another drug, may be too high, leading to respiratory failure.1. Review Dosing: Immediately review the dosage calculations for this compound and any co-administered drugs. 2. Staggered Dosing: When initiating a study with a new drug combination, consider a pilot study with staggered administration to observe for adverse effects. 3. Antidote Availability: Have atropine, a muscarinic antagonist, readily available. Atropine can counteract the muscarinic effects of a cholinergic crisis but will not reverse the neuromuscular effects.[4] 4. Necropsy: If mortality occurs, a thorough necropsy may help determine the cause of death.
High Variability in Experimental Results Pharmacokinetic Variability: this compound has shown significant intra-individual variations in serum levels in clinical studies.[5] This could be due to differences in absorption or metabolism. Inconsistent Dosing: Inaccurate dosing can lead to variable responses.1. Standardize Administration: Ensure consistent administration techniques (e.g., gavage volume, time of day). 2. Fasting State: Consider the fasting state of the animals, as food can affect the absorption of some drugs. 3. Blood Sampling: If feasible, collect satellite blood samples to correlate drug exposure with the observed effects. 4. Increase Sample Size: A larger sample size may be necessary to account for inherent biological variability.
Reduced or Absent Efficacy of this compound Antagonistic Drug Interaction: The co-administered drug may have anticholinergic properties, counteracting the effect of this compound. Incorrect Dose or Formulation: The dose of this compound may be too low, or the formulation may not be bioavailable.1. Review Co-administered Drug's Pharmacology: Check the literature for any known anticholinergic activity of the other drug. 2. Dose-Response Study: Conduct a dose-response study for this compound alone in your animal model to establish an effective dose range. 3. Vehicle Control: Ensure the vehicle used for drug administration is not interfering with this compound's activity.
Excessive Cholinergic Side Effects (non-lethal) Dose is Too High: The dose of this compound may be at the high end of the therapeutic window for the specific animal model. Synergistic Interaction: The co-administered drug may be potentiating the cholinergic effects of this compound.1. Dose Reduction: Lower the dose of this compound in subsequent experiments. 2. Monitor Vital Signs: Closely monitor heart rate and respiratory rate. 3. Supportive Care: Provide supportive care as needed, such as maintaining body temperature.

Experimental Protocols

In Vivo Pharmacodynamic Interaction Study: this compound and a Test Compound in Rodents

Objective: To assess the effect of a test compound on the pharmacodynamic response to this compound.

Animal Model: Male Wistar rats (250-300g). Experimental autoimmune myasthenia gravis (EAMG) models can also be utilized for more disease-relevant studies.[6]

Methodology:

  • Acclimatization: Acclimate animals for at least one week before the experiment.

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Group 1: Vehicle 1 + Vehicle 2

    • Group 2: this compound + Vehicle 2

    • Group 3: Test Compound + Vehicle 1

    • Group 4: this compound + Test Compound

  • Dosing:

    • Administer the test compound or its vehicle (Vehicle 2) at a predetermined time before this compound administration. The timing should be based on the pharmacokinetic profile of the test compound.

    • Administer this compound (e.g., 0.1-0.5 mg/kg, intraperitoneally) or its vehicle (Vehicle 1).

  • Pharmacodynamic Assessment:

    • Grip Strength: Measure forelimb grip strength at baseline and at various time points after this compound administration.

    • Motor Activity: Assess locomotor activity using an open-field test.

    • Observational Assessment: Monitor for signs of cholinergic stimulation (salivation, tremors, etc.) and score their severity.

  • Data Analysis: Compare the pharmacodynamic parameters between the treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). An increase or decrease in the this compound-induced effect in the presence of the test compound would indicate a pharmacodynamic interaction.

In Vivo Pharmacokinetic Interaction Study: this compound and a Test Compound in Rodents

Objective: To determine if a test compound alters the pharmacokinetic profile of this compound.

Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

Methodology:

  • Acclimatization and Cannulation: Allow animals to recover from surgery for at least 48 hours.

  • Grouping:

    • Group 1: this compound + Vehicle

    • Group 2: this compound + Test Compound

  • Dosing:

    • Administer the test compound or its vehicle.

    • After a predetermined time, administer a single intravenous dose of this compound (e.g., 0.1 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) via the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes.

  • Plasma Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) using non-compartmental analysis.

  • Data Analysis: Statistically compare the pharmacokinetic parameters between the two groups. A significant difference in parameters like AUC or clearance would suggest a pharmacokinetic interaction.

Visualizations

Ambenonium_Mechanism_of_Action cluster_0 Normal State cluster_1 With this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor Binding ACh->PostsynapticReceptor Increased Binding Inactive Products Inactive Products AChE->Inactive Products This compound This compound This compound->AChE Inhibition SynapticCleft Synaptic Cleft MuscleContraction Muscle Contraction PostsynapticReceptor->MuscleContraction PostsynapticReceptor->MuscleContraction

Caption: Mechanism of action of this compound.

Pharmacodynamic_Interaction_Workflow start Start: In Vivo PD Interaction Study acclimatize Animal Acclimatization start->acclimatize grouping Randomize into 4 Groups: 1. Vehicle + Vehicle 2. This compound + Vehicle 3. Test Compound + Vehicle 4. This compound + Test Compound acclimatize->grouping dosing Administer Test Compound/Vehicle, followed by this compound/Vehicle grouping->dosing assessment Pharmacodynamic Assessments: - Grip Strength - Motor Activity - Cholinergic Signs dosing->assessment analysis Statistical Analysis of PD Data assessment->analysis interaction Interaction Identified? analysis->interaction synergistic Synergistic/Additive Effect interaction->synergistic Yes antagonistic Antagonistic Effect interaction->antagonistic Yes no_interaction No Significant Interaction interaction->no_interaction No end End synergistic->end antagonistic->end no_interaction->end

Caption: Workflow for a pharmacodynamic interaction study.

Cholinergic_Crisis_Management crisis Cholinergic Crisis Suspected (SLUDGEM, Muscle Fasciculations, Respiratory Distress) stop_drug Immediately Discontinue This compound Administration crisis->stop_drug atropine Administer Atropine (Muscarinic Antagonist) to Counteract Muscarinic Symptoms stop_drug->atropine supportive_care Provide Supportive Care: - Maintain Airway - Monitor Vital Signs atropine->supportive_care observe Closely Observe Animal for Resolution of Symptoms supportive_care->observe review_dose Review Experimental Protocol and this compound Dosage observe->review_dose end End review_dose->end

Caption: Management of a suspected cholinergic crisis.

References

Strategies to mitigate gastrointestinal effects of ambenonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ambenonium. The following information is designed to help mitigate and manage the gastrointestinal (GI) effects commonly encountered during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Q1: What is the underlying mechanism of this compound-induced gastrointestinal side effects?

A1: this compound is a potent, reversible cholinesterase inhibitor.[1] By inhibiting the acetylcholinesterase (AChE) enzyme, it increases the concentration and prolongs the action of acetylcholine (B1216132) (ACh) at cholinergic synapses.[1] In the gastrointestinal tract, this leads to overstimulation of muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells and secretory glands. This heightened cholinergic activity results in increased GI motility and secretions, manifesting as common side effects like nausea, vomiting, diarrhea, and abdominal cramps.[2][3][4]

Q2: My animal model is exhibiting severe diarrhea and abdominal cramping after this compound administration. What are my immediate options?

A2: Severe GI distress can be a sign of excessive cholinergic stimulation. Here are some immediate steps to consider:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound in your next experimental cohort. Gastrointestinal side effects of cholinesterase inhibitors are typically dose-dependent.[5]

  • Co-administration with an Anticholinergic Agent: For acute management or if dose reduction compromises the therapeutic effect you are studying, co-administration of a muscarinic receptor antagonist, such as atropine (B194438) or glycopyrrolate, can be effective. These agents competitively block the effects of excess acetylcholine at muscarinic receptors in the GI tract.[6][7] It is crucial to carefully titrate the dose of the anticholinergic to avoid systemic anticholinergic effects that could confound your experimental results.

  • Vehicle and Formulation Review: Ensure your vehicle is not contributing to the GI upset. For oral administration in rodents, consider using palatable formulations like sweetened jellies or solutions to minimize stress and potential GI irritation from gavage.[8]

Q3: How can I differentiate between severe gastrointestinal side effects and a systemic cholinergic crisis in my animal model?

A3: This is a critical distinction as a cholinergic crisis is a life-threatening emergency. While both can present with GI symptoms, a cholinergic crisis involves a broader and more severe systemic response due to the overstimulation of both muscarinic and nicotinic receptors.[9]

FeatureSevere Gastrointestinal Side EffectsCholinergic Crisis
Primary Symptoms Nausea, vomiting, diarrhea, abdominal cramps.[2][3][4]In addition to severe GI symptoms, includes signs of nicotinic overstimulation such as muscle fasciculations, tremors, and progressive muscle weakness leading to flaccid paralysis.
Respiratory Status Generally unaffected, though distress may be secondary to pain or dehydration.Respiratory distress is a key feature, resulting from bronchoconstriction, increased bronchial secretions, and paralysis of respiratory muscles.[9]
Cardiovascular Signs May be minimal or show slight bradycardia.Pronounced bradycardia, hypotension, and potential for arrhythmias.[9]
Other Muscarinic Signs Increased salivation and lacrimation may be present.[2]Excessive salivation, lacrimation, urination, and sweating (SLUDGE syndrome).[4]
Response to Edrophonium (Tensilon) Test No significant change or slight worsening of GI symptoms.Worsening of muscle weakness and other systemic symptoms.[10]

Q4: I am observing tachyphylaxis (diminished response) to this compound in my in vitro intestinal smooth muscle contractility assay. What could be the cause and how can I address it?

A4: Tachyphylaxis to cholinergic agonists can occur in isolated tissue preparations. Potential causes and troubleshooting steps include:

  • Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to the desensitization of muscarinic receptors.

    • Washout Periods: Ensure adequate washout periods between successive applications of this compound to allow the tissue to return to its baseline state.

    • Concentration-Response Curve: Construct a cumulative concentration-response curve to determine the optimal concentration range and avoid using excessively high concentrations that induce rapid desensitization.

  • Tissue Viability: The health of the isolated tissue is crucial.

    • Oxygenation and Temperature: Ensure the organ bath solution is continuously and adequately oxygenated (95% O2, 5% CO2) and maintained at a physiological temperature (typically 37°C).

    • Nutrient Supply: Use a physiological salt solution (e.g., Krebs-Henseleit solution) to provide necessary nutrients and ions.

  • Experimental Design:

    • Time-Course Experiment: Run a time-course experiment with a single concentration of this compound to characterize the onset and duration of the tachyphylactic effect.

    • Non-Cumulative Dosing: Consider a non-cumulative dosing protocol with sufficient washout between each dose.

Data on Gastrointestinal Effects of Cholinesterase Inhibitors

While specific quantitative data for this compound's dose-response on GI side effects from recent clinical trials is limited due to its discontinued (B1498344) status, the following table provides an illustrative summary of the types of adverse events and their general frequency based on data for other cholinesterase inhibitors used in the treatment of Alzheimer's disease. These effects are dose-related.[5][11]

Gastrointestinal Adverse EventIncidence Range with Cholinesterase Inhibitors
Nausea11% - 47%[12]
Vomiting10% - 31%[12]
Diarrhea5% - 19%[12]
Anorexia (Loss of Appetite)4% - 17%[12]
Abdominal Pain7% - 30%[5]

Experimental Protocols

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test) in Mice

This protocol is a standard method to assess the effect of a compound on gastrointestinal transit time.

Materials:

  • This compound chloride

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 1.5% arabic gum)[13]

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Preparation: Fast mice for a period of 3-12 hours before the experiment to standardize intestinal motility.[13][14] Allow free access to water.

  • Compound Administration: Administer this compound or vehicle orally via gavage. A typical volume is 10 mL/kg.

  • Charcoal Meal Administration: After a predetermined time following compound administration (e.g., 30 minutes), administer the charcoal meal orally (0.1-0.2 mL per mouse).[13]

  • Observation Period: Wait for a set period (e.g., 20-30 minutes) for the charcoal to traverse the gastrointestinal tract.[13]

  • Euthanasia and Dissection: Euthanize the mice by an approved method (e.g., cervical dislocation or CO2 asphyxiation).

  • Measurement: Immediately dissect the abdomen and carefully expose the small intestine from the pyloric sphincter to the ileocecal junction.

  • Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Analysis: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100

In Vitro Isolated Intestinal Tissue Contractility Assay

This protocol measures the contractile response of isolated intestinal smooth muscle to this compound.

Materials:

  • Animal model (e.g., rat, guinea pig)

  • Krebs-Henseleit physiological salt solution

  • This compound chloride stock solution

  • Organ bath system with force-displacement transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools

Procedure:

  • Tissue Preparation: Euthanize the animal and immediately excise a segment of the desired intestinal tissue (e.g., ileum, colon). Place the tissue in cold, oxygenated Krebs-Henseleit solution.

  • Mounting: Isolate a longitudinal or circular smooth muscle strip (approximately 1-2 cm in length) and mount it in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.[1]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washes every 15-20 minutes.[1]

  • Viability Check: Test the viability of the tissue by inducing a contraction with a standard stimulus, such as a high concentration of potassium chloride (e.g., 50-80 mM KCl) or a supramaximal concentration of acetylcholine.[1] Wash the tissue and allow it to return to baseline.

  • Compound Addition: Once a stable baseline is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner to construct a concentration-response curve. Record the contractile force generated at each concentration.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by the viability check stimulus. Plot the response against the logarithm of the this compound concentration to determine parameters like EC50 and Emax.

  • Mitigation Strategy Testing: To test mitigation strategies, pre-incubate the tissue with an antagonist (e.g., atropine) for a set period before adding this compound and compare the resulting concentration-response curve.

Visualizations

Signaling Pathway of this compound in Gastrointestinal Smooth Muscle

This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down M3_receptor M3 Muscarinic Receptor ACh->M3_receptor Activates Gq_protein Gq Protein M3_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Sensitizes Side_Effects GI Side Effects (Cramps, Diarrhea) Contraction->Side_Effects

Caption: this compound's mechanism leading to GI side effects.

Experimental Workflow for Assessing this compound's GI Effects and Mitigation

start Start: Hypothesis on this compound's GI Effect in_vitro In Vitro Study: Isolated GI Tissue Contractility start->in_vitro in_vivo In Vivo Study: GI Motility Assay (e.g., Charcoal Meal) start->in_vivo dose_response Establish this compound Dose-Response Curve in_vitro->dose_response observe_effects Observe for GI Side Effects (e.g., Diarrhea, Weight Loss) in_vivo->observe_effects mitigation_strategy Test Mitigation Strategy: Co-administer Anticholinergic (e.g., Atropine) dose_response->mitigation_strategy observe_effects->mitigation_strategy compare_curves Compare Contractility Curves (this compound vs. This compound + Antagonist) mitigation_strategy->compare_curves compare_motility Compare GI Transit Time (this compound vs. This compound + Antagonist) mitigation_strategy->compare_motility analyze Analyze and Interpret Data compare_curves->analyze compare_motility->analyze conclusion Conclusion on Mitigation Strategy analyze->conclusion

Caption: Workflow for studying this compound's GI effects.

Logical Relationship for Troubleshooting GI Side Effects

start GI Side Effects Observed with this compound is_severe Are the effects severe or life-threatening? start->is_severe cholinergic_crisis Suspect Cholinergic Crisis (Muscle fasciculations, respiratory distress) is_severe->cholinergic_crisis Yes dose_reduction Reduce this compound Dose is_severe->dose_reduction No stop_admin Immediately Stop this compound Administration cholinergic_crisis->stop_admin supportive_care Provide Supportive Care (e.g., Atropine, Respiratory Support) stop_admin->supportive_care monitor Monitor for Improvement and Adjust Protocol supportive_care->monitor co_admin Co-administer Peripherally-acting Anticholinergic (e.g., Glycopyrrolate) dose_reduction->co_admin Alternative dose_reduction->monitor co_admin->monitor

Caption: Troubleshooting this compound-induced GI effects.

References

Adjusting ambenonium dosage intervals based on its long duration of action

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing ambenonium, a long-acting cholinesterase inhibitor, precise dosage and timing are critical for successful experimentation. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address common challenges encountered during in vitro and in vivo studies, with a focus on adjusting dosage intervals based on this compound's extended duration of action.

Frequently Asked Questions (FAQs)

Q1: What is the established half-life of this compound in preclinical models?

A1: While a precise half-life in hours is not consistently reported across preclinical studies, research in rat models indicates a mean residence time of 23-36 minutes following intravenous administration.[1] Comparative pharmacokinetic studies have shown that this compound has a longer elimination half-life than other cholinesterase inhibitors like neostigmine, edrophonium, and pyridostigmine, confirming its long-acting nature.[2]

Q2: How long does the inhibitory effect of this compound on acetylcholinesterase (AChE) last in vitro?

A2: this compound is a rapidly reversible, noncovalent inhibitor of acetylcholinesterase with a very high affinity.[3][4] In vitro studies have determined a slow dissociation rate constant of 0.013 sec-1, which contributes to its prolonged duration of action at the molecular level.[3][4] This slow dissociation means that even after the removal of free this compound, the enzyme will remain inhibited for a significant period.

Q3: My in vitro experiment with this compound shows inconsistent results. What are the common causes?

A3: Inconsistent results in in vitro assays with acetylcholinesterase inhibitors can stem from several factors:

  • Pipetting Inaccuracy: Small errors in dispensing volumes, especially with a potent inhibitor like this compound, can lead to significant variations.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent incubation temperatures.

  • Reagent Stability: Prepare fresh solutions of this compound, substrate (e.g., acetylthiocholine), and Ellman's reagent (DTNB) for each experiment to avoid degradation.

  • Solution Preparation: this compound chloride is soluble in water and physiological buffers. For in vitro assays, it is recommended to prepare fresh solutions daily. While specific long-term stability data in various buffers is limited, storing stock solutions at -20°C or -80°C is a common practice to minimize degradation.

Q4: I am observing unexpected toxicity or cell death in my cell culture experiments with this compound. What could be the issue?

A4: While this compound's primary target is acetylcholinesterase, high concentrations or prolonged exposure can lead to cytotoxicity. Consider the following:

  • Cholinergic Overstimulation: Excessive acetylcholine (B1216132) accumulation due to potent AChE inhibition can lead to cellular stress and apoptosis.

  • Off-Target Effects: At high concentrations, the possibility of off-target effects cannot be ruled out.

  • Assay Interference: Some compounds can interfere with cell viability assays. For instance, certain molecules can directly reduce MTT, leading to an overestimation of cell viability.[5][6][7] It is advisable to run a control experiment with this compound in a cell-free system to check for any direct interaction with your viability assay reagents.

Q5: What is the best way to prepare and store this compound chloride solutions for experiments?

A5: this compound chloride is a white crystalline powder that is soluble in water. For in vitro experiments, it is best to prepare fresh solutions in a physiological buffer (e.g., PBS) on the day of the experiment. For stock solutions, dissolve this compound chloride in sterile, purified water or a suitable buffer at a high concentration, aliquot, and store at -20°C or -80°C to prevent repeated freeze-thaw cycles. The stability of this compound in aqueous solutions can be affected by pH and temperature.

Troubleshooting Guides

In Vitro Acetylcholinesterase (AChE) Inhibition Assays
Problem Possible Cause Solution
High variability between replicates Inconsistent pipetting of this compound or other reagents.Use calibrated pipettes and practice consistent technique. Prepare a master mix for common reagents.
Temperature fluctuations during incubation.Ensure all wells of the plate are at a uniform and stable temperature throughout the assay.
Lower than expected inhibition Degradation of this compound solution.Prepare fresh this compound dilutions for each experiment from a frozen stock.
Incorrect substrate concentration.Use a substrate concentration at or below the Km for acetylcholinesterase to ensure competitive inhibition can be accurately measured.
Higher than expected inhibition Contamination of reagents with other inhibitors.Use fresh, high-purity reagents and dedicated labware.
This compound precipitation at high concentrations.Visually inspect solutions for any precipitates. If necessary, adjust the solvent or concentration.
In Vivo Studies
Problem Possible Cause Solution
Unexpected mortality or severe adverse effects Overdosing due to the long duration of action.Start with a low dose and titrate upwards based on observed effects. Increase the interval between doses.
Cholinergic crisis (excessive salivation, tremors, respiratory distress).Immediately cease administration and provide supportive care. Review and adjust the dosage regimen.
Lack of efficacy Insufficient dosage.Gradually increase the dose while carefully monitoring for adverse effects.
Poor bioavailability (if administered orally).Consider alternative routes of administration with higher bioavailability, such as intraperitoneal or subcutaneous injection.
Inconsistent behavioral or physiological responses High inter-individual variability in drug metabolism.Increase the number of animals per group to improve statistical power. Monitor plasma levels of this compound if possible.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterValueReference
Mean Residence Time23 - 36 min[1]
Volume of Distribution at Steady State0.20 - 0.31 L/kg[1]
Total Body Clearance8.2 - 11.3 mL/min/kg[1]

Table 2: In Vitro Acetylcholinesterase Inhibition by this compound

ParameterValueReference
Inhibition Constant (Ki)0.12 nM[3][4]
Dissociation Rate Constant (k_off)0.013 s⁻¹[3][4]

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound for Acetylcholinesterase in Vitro

This protocol is based on the Ellman method for measuring AChE activity.

Materials:

  • This compound chloride

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound chloride in phosphate buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer to all wells.

    • Add the different concentrations of this compound solution to the test wells.

    • Include a positive control (a known AChE inhibitor) and a negative control (vehicle).

    • Add the AChE working solution to all wells except for a blank control (which will contain only buffer, DTNB, and ATCI).

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the ATCI solution to all wells to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Study to Determine the Optimal Dosage Interval of this compound in a Rodent Model

Objective: To determine the dosing interval of this compound that maintains a significant level of acetylcholinesterase inhibition over a prolonged period without causing cumulative toxicity.

Animals:

  • Male or female rats or mice of a specific strain.

Materials:

  • This compound chloride

  • Sterile saline or other appropriate vehicle

  • Materials for blood collection

  • Acetylcholinesterase activity assay kit

Procedure:

  • Dose-Finding Study (Single Dose):

    • Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection) at three different dose levels (low, medium, high).

    • At various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect blood samples.

    • Measure AChE activity in the blood or specific tissues (e.g., brain, muscle).

    • Determine the dose that produces a significant and sustained inhibition of AChE activity for a desired duration.

  • Repeated Dosing Study:

    • Based on the single-dose data, select a promising dose and two potential dosing intervals (e.g., every 8 hours and every 12 hours).

    • Divide animals into three groups: vehicle control, this compound at the shorter interval, and this compound at the longer interval.

    • Administer this compound or vehicle for a set period (e.g., 7 days).

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, cholinergic signs).

    • At the end of the study, collect blood and tissue samples at a trough time point (just before the next scheduled dose) to assess the level of AChE inhibition.

  • Data Analysis:

    • Compare the AChE inhibition levels between the two dosing interval groups.

    • Evaluate the clinical signs and any observed toxicity.

    • The optimal dosage interval will be the one that maintains a significant level of AChE inhibition without causing unacceptable adverse effects.

Visualizations

ambenonium_signaling_pathway cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Membrane cluster_inhibition Enzymatic Degradation ACh_presynaptic Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh_presynaptic->Vesicle ACh_release Vesicle->ACh_release ACh_synapse ACh in Synapse ACh_release->ACh_synapse AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound action at the cholinergic synapse.

dosage_adjustment_workflow start Start: Define Experimental Goal single_dose Conduct Single-Dose Pharmacokinetic/ Pharmacodynamic (PK/PD) Study start->single_dose determine_duration Determine Duration of Significant AChE Inhibition single_dose->determine_duration select_intervals Select Potential Dosing Intervals Based on Duration of Action determine_duration->select_intervals repeated_dose Perform Repeated-Dose Study with Selected Intervals select_intervals->repeated_dose monitor_toxicity Monitor for Clinical Signs of Toxicity and Efficacy repeated_dose->monitor_toxicity assess_ache Assess Trough AChE Inhibition Levels monitor_toxicity->assess_ache analyze_data Analyze Data: Balance Efficacy and Toxicity assess_ache->analyze_data optimal_interval Determine Optimal Dosing Interval analyze_data->optimal_interval

Caption: Workflow for adjusting this compound dosage intervals.

References

Troubleshooting inconsistent results in ambenonium enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in ambenonium enzymatic assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound enzymatic assays in a question-and-answer format.

Q1: My baseline acetylcholinesterase (AChE) activity varies significantly between experiments. What are the likely causes?

A1: Inconsistent baseline AChE activity can stem from several factors:

  • Enzyme Instability: AChE is sensitive to temperature fluctuations. Ensure the enzyme is kept on ice during preparation and that the assay buffer is at the optimal temperature (typically 25-37°C) before initiating the reaction.[1] Avoid repeated freeze-thaw cycles of the enzyme stock solution by preparing single-use aliquots.

  • Reagent Preparation: Inaccurate reagent concentrations can lead to variability. Always use calibrated pipettes and prepare fresh substrate and chromogen solutions for each experiment.[2] The Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can be unstable; it is recommended to prepare it fresh and protect it from light.[3][4]

  • Incubation Times and Temperatures: Precise and consistent incubation times and temperatures are critical for reproducible results.[2][5] Use a calibrated incubator and a precise timer for all incubation steps.

Q2: I'm observing high background noise or a high rate of spontaneous substrate hydrolysis. How can I reduce this?

A2: High background can be caused by:

  • Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (B1193921) (ATCh), can undergo spontaneous hydrolysis. Preparing the substrate solution fresh and keeping it on ice until use can minimize this. Running a "no-enzyme" control is essential to measure and subtract the rate of spontaneous hydrolysis from your sample readings.

  • Reaction of DTNB with other molecules: DTNB can react with other thiol-containing molecules in your sample, leading to a false-positive signal.[4] If using complex biological samples, consider a sample preparation step to remove interfering substances.

  • Light Sensitivity of DTNB: DTNB is light-sensitive, and exposure to daylight, particularly UV radiation, can cause its degradation and increase background absorbance.[3] It is recommended to perform the assay in artificial room light and avoid direct daylight.[3]

Q3: The inhibitory effect of this compound is not consistent across my dose-response curves, leading to variable IC50 values. What could be the reason?

A3: Inconsistent IC50 values for this compound can be particularly frustrating. This compound is a potent, rapidly reversible, and high-affinity inhibitor of AChE, and its specific binding kinetics can contribute to variability.[6][7][8][9]

  • Pre-incubation Time: The time the enzyme is incubated with this compound before adding the substrate is crucial. Due to its rapid binding, even small variations in pre-incubation time can affect the level of inhibition observed. Standardize your pre-incubation time across all experiments.

  • This compound Stability: While generally stable, the stability of this compound in your specific assay buffer and at working dilutions should be considered. Prepare fresh dilutions of this compound for each experiment from a stable stock solution.

  • Competition with Substrate: this compound exhibits a mixed competitive and uncompetitive inhibition pattern with acetylthiocholine.[7][8] This means that the apparent potency of this compound can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, ideally at or below the Michaelis-Menten constant (Km) of the enzyme.

  • Pipetting Accuracy at Low Concentrations: this compound is a highly potent inhibitor with a very low IC50 (in the nanomolar range).[6][10] At these low concentrations, minor pipetting inaccuracies during serial dilutions can lead to significant variations in the final concentration and, consequently, the IC50 value. Use calibrated pipettes and perform serial dilutions carefully.

Q4: My color development is either too fast or too slow. How do I optimize this?

A4: The rate of color development is directly proportional to the enzyme activity.

  • Too Fast: If the color develops too quickly, the enzyme concentration may be too high. This can lead to substrate depletion and non-linear reaction kinetics. Reduce the concentration of the AChE enzyme in your assay.

  • Too Slow: If the color development is too slow, the enzyme concentration may be too low, or the enzyme may be inactive. Check the activity of your enzyme stock and consider increasing the enzyme concentration. Also, verify that the assay pH and temperature are optimal for enzyme activity (typically pH 7.5-8.0).[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and acetylcholinesterase enzymatic assays.

Table 1: this compound Inhibition Profile

ParameterValueSource
Mechanism of Action Reversible, mixed competitive and uncompetitive inhibitor of acetylcholinesterase[7][8]
IC50 (Human AChE) 0.698 nM (0.000698 µM)[6][10]
IC50 (Human BChE) 8.20 µM[6]
Competitive Inhibition Constant (Ki) (Human Erythrocyte AChE) 0.12 nM[7][8]
Dissociation Rate Constant (koff) 0.013 ± 0.002 sec⁻¹[7][8]
Association Rate Constant (kon) 5.2 ± 0.6 x 10⁷ M⁻¹ sec⁻¹[7][8]

Table 2: General Acetylcholinesterase (AChE) Assay Parameters

ParameterRecommended Range/ValueSource
Optimal pH 7.5 - 8.0[11]
Wavelength for Detection (Ellman's Method) 412 nm[2]
Typical Substrate Acetylthiocholine (ATCh)[2]
Typical Chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[2]
Acceptable Coefficient of Variation (CV) < 10-15%
Recommended Z'-factor for HTS > 0.5

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol is a generalized procedure for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for linear kinetics.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer. Protect from light.

    • Prepare a stock solution of ATCh (e.g., 10 mM) in deionized water. Prepare this solution fresh.

  • Assay Setup:

    • Design a plate map including wells for blank (no enzyme), negative control (enzyme, no inhibitor), and samples.

    • Add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of AChE solution to the negative control and sample wells. Add 10 µL of phosphate buffer to the blank wells.

  • Reaction Initiation and Measurement:

    • Add 20 µL of DTNB solution to all wells.

    • To initiate the reaction, add 20 µL of ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Subtract the rate of the blank from the rates of the negative control and samples.

    • Enzyme activity can be calculated using the Beer-Lambert law.

Protocol 2: this compound IC50 Determination Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Same as Protocol 1

  • This compound chloride

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare a stock solution of this compound chloride in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for the dose-response curve.

  • Assay Setup:

    • Design a plate map including wells for blank, negative control (no inhibitor), positive control (known inhibitor, if available), and a series of this compound concentrations.

    • Add 40 µL of phosphate buffer to all wells.

    • Add 10 µL of the corresponding this compound dilution or vehicle control to the appropriate wells.

    • Add 10 µL of AChE solution to all wells except the blank. Add 10 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate for a standardized time (e.g., 15 minutes) at room temperature to allow this compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 20 µL of DTNB solution to all wells.

    • To initiate the reaction, add 20 µL of ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data by setting the rate of the negative control to 100% activity and the blank to 0% activity.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway at the Neuromuscular Junction

Neuromuscular Junction Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) ActionPotential Action Potential Arrives Ca_channel Voltage-gated Ca²⁺ Channels Open ActionPotential->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion ACh_release Acetylcholine (ACh) Release Vesicle_fusion->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by AChR ACh Receptors (nAChR) ACh->AChR binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces This compound This compound This compound->AChE inhibits Depolarization Depolarization AChR->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Acetylcholine signaling at the neuromuscular junction and the inhibitory action of this compound.

Experimental Workflow for this compound IC50 Determination

This compound IC50 Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATCh) start->reagent_prep ambenonium_prep Prepare this compound Serial Dilutions start->ambenonium_prep plate_setup Set up 96-well Plate (Controls & this compound Concentrations) reagent_prep->plate_setup ambenonium_prep->plate_setup add_this compound Add this compound/Vehicle to Wells plate_setup->add_this compound add_ache Add AChE to Wells add_this compound->add_ache pre_incubation Pre-incubate (e.g., 15 min) add_ache->pre_incubation add_dtnb Add DTNB to all wells pre_incubation->add_dtnb add_atch Initiate Reaction with ATCh add_dtnb->add_atch read_plate Measure Absorbance at 412 nm (Kinetic) add_atch->read_plate data_analysis Data Analysis read_plate->data_analysis calculate_rates Calculate Reaction Rates data_analysis->calculate_rates normalize_data Normalize Data to Controls calculate_rates->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end Troubleshooting Flowchart cluster_issues cluster_solutions_variability cluster_solutions_background cluster_solutions_signal cluster_solutions_ic50 start Inconsistent Results issue_type Identify Primary Issue start->issue_type high_variability High Variability (CV% > 15%) issue_type->high_variability Variability high_background High Background Signal issue_type->high_background Background low_signal Low or No Signal issue_type->low_signal Signal inconsistent_ic50 Inconsistent IC50 issue_type->inconsistent_ic50 IC50 check_pipettes Calibrate Pipettes high_variability->check_pipettes enzyme_aliquots Use Single-Use Enzyme Aliquots high_variability->enzyme_aliquots consistent_timing Ensure Consistent Incubation Times high_variability->consistent_timing fresh_reagents Prepare Fresh Reagents (DTNB, ATCh) high_background->fresh_reagents no_enzyme_control Run No-Enzyme Control high_background->no_enzyme_control protect_from_light Protect DTNB from Light high_background->protect_from_light check_enzyme_activity Verify Enzyme Activity low_signal->check_enzyme_activity optimize_enzyme_conc Optimize Enzyme Concentration low_signal->optimize_enzyme_conc check_buffer_ph Check Buffer pH low_signal->check_buffer_ph standardize_preincubation Standardize Pre-incubation Time inconsistent_ic50->standardize_preincubation fresh_inhibitor_dilutions Use Fresh this compound Dilutions inconsistent_ic50->fresh_inhibitor_dilutions check_substrate_conc Verify Substrate Concentration inconsistent_ic50->check_substrate_conc

References

Validation & Comparative

A Comparative Analysis of Ambenonium and Pyridostigmine for Myasthenia Gravis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ambenonium and pyridostigmine (B86062), two cholinesterase inhibitors historically used in the management of Myasthenia Gravis (MG). While both drugs aim to improve neuromuscular transmission by increasing the availability of acetylcholine (B1216132), their clinical usage and pharmacological profiles present notable differences. This document synthesizes available data to facilitate an objective comparison.

Mechanism of Action: Enhancing Neuromuscular Transmission

Both this compound and pyridostigmine are reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) at the neuromuscular junction.[1] In Myasthenia Gravis, autoantibodies disrupt acetylcholine receptors, leading to muscle weakness.[2] By inhibiting AChE, both drugs increase the concentration and prolong the activity of ACh in the synaptic cleft, thereby compensating for the reduced number of functional receptors and improving muscle strength.[1][2]

cluster_NMJ Neuromuscular Junction cluster_DrugAction Drug Intervention Nerve Terminal Nerve Terminal ACh Acetylcholine (ACh) Nerve Terminal->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is degraded by AChR ACh Receptors ACh->AChR binds to Muscle End Plate Muscle End Plate Muscle Contraction Muscle Contraction AChR->Muscle Contraction triggers This compound / Pyridostigmine This compound / Pyridostigmine This compound / Pyridostigmine->AChE inhibits

Mechanism of Cholinesterase Inhibitors

Comparative Pharmacological Data

Direct head-to-head clinical efficacy trials comparing this compound and pyridostigmine are scarce in publicly available literature. However, pharmacokinetic studies in animal models and clinical experience provide a basis for comparison. Pyridostigmine is generally considered the preferred first-line symptomatic treatment for MG due to its comparatively milder side effect profile.[1][2] this compound, while also effective, is noted to have a longer duration of action but has been discontinued (B1498344) from the market.[3]

ParameterThis compoundPyridostigmineReference
Drug Class Reversible Cholinesterase InhibitorReversible Cholinesterase Inhibitor[1]
Primary Use Symptomatic treatment of Myasthenia GravisSymptomatic treatment of Myasthenia Gravis[2][4]
Duration of Action Longer-actingIntermediate-acting (effects last 3-6 hours)[3][5]
Clinical Preference Used less commonly; may be an option for patients hypersensitive to bromide.Preferred agent for chronic oral therapy.[3]
Market Status DiscontinuedAvailable (e.g., Mestinon)[3]

Experimental Protocols: A Framework for Preclinical Evaluation

Given the lack of direct comparative studies, a proposed experimental workflow for evaluating the efficacy of these agents in an Experimental Autoimmune Myasthenia Gravis (EAMG) model is presented below. This protocol can be adapted to compare novel cholinesterase inhibitors against the established profile of pyridostigmine.

cluster_workflow Proposed EAMG Comparative Study Workflow A EAMG Model Induction (e.g., AChR immunization in rats) B Baseline Assessment (Muscle strength, clinical score) A->B C Randomization B->C D1 Treatment Group 1: This compound C->D1 D2 Treatment Group 2: Pyridostigmine C->D2 D3 Control Group: Vehicle C->D3 E Chronic Dosing Regimen D1->E D2->E D3->E F Efficacy Assessment (Weekly grip strength, electrophysiology) E->F G Terminal Endpoint Analysis (Serum anti-AChR antibodies, tissue collection) F->G H Data Analysis & Comparison G->H

Experimental Workflow for EAMG Studies

Key Methodologies for Efficacy Assessment:

  • Muscle Strength: Quantitative measurement of forelimb or hindlimb grip strength using a grip strength meter.

  • Electrophysiology: Repetitive nerve stimulation (RNS) studies to measure the decrement in compound muscle action potential (CMAP), a hallmark of neuromuscular junction disorders.

  • Clinical Scoring: A standardized scoring system to evaluate the clinical signs of EAMG, such as posture, gait, and general activity.

  • Pharmacokinetic Analysis: Blood sampling at various time points post-administration to determine drug concentration profiles.

Side Effect Profiles

The side effects of both this compound and pyridostigmine are primarily due to their cholinergic activity. Pyridostigmine is generally reported to have fewer muscarinic side effects than neostigmine, while this compound is reported to have more than pyridostigmine.

Common Side EffectsThis compoundPyridostigmineReference
Gastrointestinal Nausea, vomiting, diarrhea, abdominal crampsNausea, vomiting, diarrhea, stomach cramps[6][7]
Secretions Increased salivation, bronchial secretions, watery eyesIncreased saliva, more phlegm in airways[6][7]
Muscular Muscle cramps, twitchingMuscle cramps, twitching[7][8]
Ocular Blurred vision, small pupil sizeSmall pupil size[7][8]
Other Increased sweating, increased urinationSweating, increased bowel movements[7][8]

Conclusion

While both this compound and pyridostigmine are effective cholinesterase inhibitors for the symptomatic treatment of Myasthenia Gravis, pyridostigmine has become the standard of care due to a more favorable side-effect profile and its continued availability. This compound, though having a longer duration of action, has been discontinued. The lack of direct, head-to-head comparative clinical trials underscores the need for preclinical studies, such as those in EAMG models, to benchmark novel therapeutics against established treatments like pyridostigmine. Future research should focus on developing therapies with improved efficacy and tolerability for patients with Myasthenia Gravis.

References

A Comparative Analysis of the Binding Kinetics of Ambenonium, Edrophonium, and Tacrine with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of three acetylcholinesterase (AChE) inhibitors: ambenonium, edrophonium, and tacrine (B349632). The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct molecular interactions of these compounds with their target enzyme.

Executive Summary

This compound, edrophonium, and tacrine are all inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By inhibiting AChE, these drugs increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3][4] This mechanism of action is central to their use in treating conditions like myasthenia gravis and Alzheimer's disease.[3][5] While all three compounds target the same enzyme, their binding kinetics and mechanisms of inhibition differ significantly, influencing their potency, duration of action, and clinical applications. This compound is a potent, rapidly reversible noncovalent inhibitor with one of the highest known affinities for AChE.[6][7] Edrophonium acts as a competitive and readily reversible inhibitor, primarily at the neuromuscular junction.[8][9][10] Tacrine is a reversible, non-competitive inhibitor that binds to a hydrophobic area outside of the catalytic sites of AChE.[11]

Comparative Binding Kinetics

The interaction of each inhibitor with acetylcholinesterase can be quantified by its association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_). The inhibition constant (K_i_) and the half-maximal inhibitory concentration (IC_50_) are also critical measures of an inhibitor's potency.

ParameterThis compoundEdrophoniumTacrine
Association Rate (k_a_ or k_on_) 5.2 (± 0.6) x 10^7^ M^-1^ s^-1^[6][7][12]Not explicitly reported, but implied to be rapidNot explicitly reported, but implied to be rapid
Dissociation Rate (k_d_ or k_off_) 0.013 (± 0.002) s^-1^[6][7][12]Not explicitly reported, but implied to be rapidNot explicitly reported
Inhibition Constant (K_i_) 0.12 nM (competitive component)[6][7][12]470 µM (competitive)[6][7][12]37.76 nM (competitive), 64.36 nM (noncompetitive)[13]
IC_50_ Not explicitly reportedNot explicitly reported160 (± 10) nM[11], ~45 nM (human retinal AChE)[13]
Mechanism of Inhibition Mixed competitive and uncompetitive[6][7][12]Competitive[6][7][12]Non-competitive[11], Mixed competitive and noncompetitive[13]

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, a key neurotransmitter.[1][2] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing the activation of cholinergic receptors on the postsynaptic membrane.[3][4] This enhanced signaling is the basis for the therapeutic effects of these drugs.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down into Inhibitor AChE Inhibitor (this compound, Edrophonium, Tacrine) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The binding kinetics of AChE inhibitors are typically determined using enzyme inhibition assays and surface plasmon resonance (SPR).

Enzyme Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE and the potency of its inhibitors.

  • Preparation of Reagents : Prepare solutions of acetylthiocholine (B1193921) (ATCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), purified acetylcholinesterase, and the inhibitor (this compound, edrophonium, or tacrine) at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).

  • Enzyme Reaction : In a microplate, combine the AChE enzyme solution with different concentrations of the inhibitor and incubate for a specific period to allow for binding.

  • Initiation of Reaction : Add the substrate (ATCh) and DTNB to the enzyme-inhibitor mixture to start the reaction. AChE hydrolyzes ATCh to thiocholine (B1204863) and acetate.

  • Detection : The thiocholine produced reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a colored product. The rate of TNB formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis : The rate of reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC_50_ values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Kinetic parameters like K_m_ and V_max_ can be determined from Lineweaver-Burk plots, and K_i_ can be calculated from these values.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic rate constants.

  • Immobilization of AChE : Purified AChE is immobilized on the surface of a sensor chip, typically via amine coupling.[15]

  • Binding Analysis : A series of concentrations of the inhibitor (analyte) are injected and flow over the immobilized AChE surface.[15] The binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[15]

  • Association and Dissociation Phases : The association phase is monitored in real-time as the inhibitor binds to the enzyme.[15] After the injection, a running buffer flows over the surface, and the dissociation of the inhibitor from the enzyme is monitored.

  • Data Analysis : The association (k_on_) and dissociation (k_off_) rate constants are determined by fitting the sensorgram data (a plot of RU versus time) to a suitable binding model. The equilibrium dissociation constant (K_D_) is then calculated as the ratio of k_off_ to k_on_.

Experimental_Workflow cluster_assay Enzyme Inhibition Assay cluster_spr Surface Plasmon Resonance (SPR) A1 Prepare Reagents (AChE, Inhibitor, Substrate, DTNB) A2 Incubate AChE and Inhibitor A1->A2 A3 Add Substrate and DTNB A2->A3 A4 Measure Absorbance at 412 nm A3->A4 A5 Calculate IC50 and Ki A4->A5 S1 Immobilize AChE on Sensor Chip S2 Inject Inhibitor (Analyte) S1->S2 S3 Monitor Association and Dissociation S2->S3 S4 Fit Sensorgram Data S3->S4 S5 Determine ka, kd, and KD S4->S5

Caption: Experimental Workflow for Binding Kinetics.

Comparison of Kinetic Parameters

The distinct kinetic profiles of this compound, edrophonium, and tacrine underlie their different pharmacological properties.

Kinetic_Comparison cluster_inhibitors Inhibitors cluster_kinetics Binding Kinetics This compound This compound High_Affinity High Affinity (Low Ki/KD) This compound->High_Affinity Rapid_Reversibility Rapid Reversibility (High kd) This compound->Rapid_Reversibility Mixed_Inhibition Mixed Inhibition This compound->Mixed_Inhibition Edrophonium Edrophonium Edrophonium->Rapid_Reversibility Competitive_Inhibition Competitive Inhibition Edrophonium->Competitive_Inhibition Tacrine Tacrine Tacrine->High_Affinity Slower_Reversibility Slower Reversibility (Lower kd) Tacrine->Slower_Reversibility Noncompetitive_Inhibition Non-competitive Inhibition Tacrine->Noncompetitive_Inhibition

Caption: Comparison of Kinetic Parameters.

Conclusion

The binding kinetics of this compound, edrophonium, and tacrine reveal distinct profiles that dictate their therapeutic utility. This compound stands out for its exceptionally high affinity and rapid reversibility, making it a potent inhibitor. Edrophonium's competitive and transient inhibition is well-suited for diagnostic purposes. Tacrine's non-competitive mechanism and high affinity have been explored for the treatment of Alzheimer's disease. A thorough understanding of these kinetic parameters is crucial for the rational design and development of novel and more effective acetylcholinesterase inhibitors.

References

Unveiling the Potent Affinity of Ambenonium for Acetylcholinesterase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of ambenonium's binding affinity to acetylcholinesterase (AChE), placing it in context with other known inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms to support further research and development in cholinergic therapeutics.

This compound is a reversible, noncovalent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] Its high affinity and specific mechanism of action have made it a subject of significant interest in the study of cholinergic signaling and the development of therapeutics for conditions such as myasthenia gravis.[1][3][4][5]

Comparative Binding Affinity of AChE Inhibitors

This compound distinguishes itself from other acetylcholinesterase inhibitors through its remarkably high binding affinity. The following table summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and other well-characterized AChE inhibitors.

InhibitorKiIC50Source of AChESubstrate
This compound 0.12 nM 0.698 nM (0.000698 µM) Purified human erythrocyteAcetylthiocholine (B1193921)
Edrophonium (B1671111)470 µMNot specifiedPurified human erythrocyteAcetylthiocholine
Tacrine65 µMNot specifiedPurified human erythrocyteAcetylthiocholine

Data sourced from Hodge et al. (1992) and Benchchem.[6][7]

The data clearly indicates that this compound's binding affinity for acetylcholinesterase is several orders of magnitude higher than that of edrophonium and tacrine, positioning it as one of the most potent reversible AChE inhibitors known.[7]

Mechanism of Action: A Closer Look

This compound functions as a competitive inhibitor, binding to the active site of acetylcholinesterase and preventing the hydrolysis of acetylcholine.[2][3] This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3][5] The interaction is characterized as a rapid, reversible, and noncovalent binding.[7]

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Nerve Impulse Nerve Impulse Voltage-gated Ca2+ channel Voltage-gated Ca2+ channel Nerve Impulse->Voltage-gated Ca2+ channel 1. Arrival Synaptic Vesicle Synaptic Vesicle Voltage-gated Ca2+ channel->Synaptic Vesicle 2. Ca2+ Influx Synaptic Vesicle->Synaptic Cleft 3. ACh Release Acetylcholine (ACh) ACh Receptor ACh Receptor Synaptic Cleft->ACh Receptor 4. ACh Binding AChE Acetylcholinesterase (AChE) AChE-Ambenonium Complex Inhibited AChE Hydrolysis Products AChE->Hydrolysis Products Breaks down ACh This compound This compound This compound->AChE Binds to active site Muscle Contraction Muscle Contraction ACh Receptor->Muscle Contraction 5. Depolarization & Contraction

Caption: Inhibition of Acetylcholinesterase by this compound at the Neuromuscular Junction.

Experimental Validation: The Ellman Method

The determination of acetylcholinesterase activity and the inhibitory potency of compounds like this compound is commonly performed using the spectrophotometric method developed by Ellman. This assay is a reliable and widely accepted method for screening AChE inhibitors.

Principle of the Assay

The Ellman's method relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Experimental Workflow

The following diagram outlines the typical workflow for determining the IC50 value of an AChE inhibitor using the Ellman method.

cluster_workflow IC50 Determination Workflow prep 1. Reagent Preparation (Buffer, AChE, DTNB, ATCh, Inhibitor dilutions) incubation 2. Incubation (AChE + Inhibitor) prep->incubation reaction 3. Reaction Initiation (Add ATCh + DTNB) incubation->reaction measurement 4. Spectrophotometric Measurement (Absorbance at 412 nm) reaction->measurement analysis 5. Data Analysis (% Inhibition vs. [Inhibitor]) measurement->analysis ic50 6. IC50 Calculation (Non-linear regression) analysis->ic50

Caption: Workflow for IC50 Determination using the Ellman Assay.

Detailed Protocol

Materials:

  • Acetylcholinesterase (e.g., from human erythrocytes)

  • This compound chloride (or other inhibitor)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCh)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • Prepare working solutions of AChE, DTNB, and ATCh in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer + DTNB + ATCh

    • Control (100% activity): Buffer + AChE + DTNB + Solvent (without inhibitor)

    • Test Wells: Buffer + AChE + DTNB + Inhibitor solution (at various concentrations)

  • Pre-incubation:

    • Add the buffer, AChE solution, and inhibitor (or solvent for control) to the respective wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation:

    • Add the ATCh solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds for 2-5 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Determination of Ki:

For a competitive inhibitor, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the concentration of the substrate (ATCh)

  • Km is the Michaelis-Menten constant for the substrate.

This comprehensive guide provides a solid foundation for understanding and further investigating the high-affinity binding of this compound to acetylcholinesterase. The provided data and protocols can be instrumental for researchers in the fields of pharmacology, neuroscience, and drug discovery.

References

Ambenonium's Edge: A Comparative Analysis of its Selectivity for Butyrylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced interactions between inhibitors and their enzyme targets is paramount. This guide provides a comprehensive comparison of ambenonium's cross-reactivity and selectivity for butyrylcholinesterase (BChE) versus its primary target, acetylcholinesterase (AChE). Through quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a critical resource for evaluating this compound's therapeutic potential and guiding future research.

This compound is a potent, reversible cholinesterase inhibitor historically used in the management of myasthenia gravis.[1][2] Its mechanism of action lies in the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to increased acetylcholine levels at the neuromuscular junction, enhancing signal transmission.[1] While highly effective in its action on AChE, its interaction with the closely related enzyme, BChE, is a key area of investigation for understanding its complete pharmacological profile and potential off-target effects.

Quantitative Comparison of Inhibitor Selectivity

The selectivity of a cholinesterase inhibitor is a critical determinant of its therapeutic window and side-effect profile. The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and other notable cholinesterase inhibitors against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A higher selectivity index (BChE IC50 / AChE IC50) indicates a greater preference for inhibiting AChE.

InhibitorAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)AChE Ki (nM)
This compound 0.698[3]8200[3]~11,7480.12[3][4][5]
Donepezil6.77400~1104-
Galantamine~360~9900~27.5-
Rivastigmine4.331~7.2-
Tacrine77-Not Selective65,000

Note: IC50 and Ki values can vary between studies depending on the experimental conditions.

The data clearly illustrates that this compound is a highly potent inhibitor of AChE with a remarkable degree of selectivity over BChE.[3] Its Ki value for AChE is in the picomolar range, signifying an exceptionally high binding affinity.[4] In contrast, its inhibitory effect on BChE is significantly weaker, as reflected by the much higher IC50 value.[3] This pronounced selectivity is a key characteristic that distinguishes it from less selective or dual inhibitors like rivastigmine.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and standardized experimental assays. The most common method for measuring cholinesterase activity is the Ellman's assay.[6][7]

Ellman's Assay for Cholinesterase Activity and Inhibition

This spectrophotometric method is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by either AChE or BChE. The reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[6] The rate of color formation is directly proportional to the enzyme's activity.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • AChE or BChE enzyme solution (e.g., 1 U/mL in phosphate buffer)

  • Test inhibitor (e.g., this compound) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL of the test inhibitor solution at different concentrations.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: To all wells except the blank, add 10 µL of the ATCI solution to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental design, the following diagrams, generated using Graphviz, illustrate the cholinergic signaling pathway and the workflow for determining inhibitor selectivity.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis BChE BChE ACh_Released->BChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate BChE->Choline_reuptake BChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution (Ellman's Method) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, DTNB, ATCI) Plate_Loading Load Microplate: - Blanks - Controls - Inhibitor Samples Reagent_Prep->Plate_Loading Enzyme_Prep Prepare Enzyme Solutions (AChE & BChE) Enzyme_Prep->Plate_Loading Inhibitor_Prep Prepare Inhibitor Dilutions (this compound, etc.) Inhibitor_Prep->Plate_Loading Incubation Pre-incubate Plate Plate_Loading->Incubation Reaction_Start Initiate Reaction with ATCI Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Values (for AChE and BChE) Inhibition_Calculation->IC50_Determination Selectivity_Index Calculate Selectivity Index (BChE IC50 / AChE IC50) IC50_Determination->Selectivity_Index AmbenoniumInteraction cluster_enzymes Cholinesterases cluster_effects Effects This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE High Affinity (Ki = 0.12 nM) BChE Butyrylcholinesterase (BChE) This compound->BChE Low Affinity (IC50 = 8.2 µM) AChE_Inhibition Potent Inhibition AChE->AChE_Inhibition BChE_Inhibition Weak Inhibition BChE->BChE_Inhibition ACh_Hydrolysis_Reduced Reduced Acetylcholine Hydrolysis AChE_Inhibition->ACh_Hydrolysis_Reduced BChE_Inhibition->ACh_Hydrolysis_Reduced

References

Efficacy of Ambenonium Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ambenonium, a potent bisquaternary acetylcholinesterase (AChE) inhibitor, has long been recognized for its high affinity and reversible, noncovalent inhibition of this critical enzyme. However, its clinical utility, particularly in neurodegenerative diseases like Alzheimer's, is hampered by its inability to cross the blood-brain barrier. This has spurred the development of various this compound derivatives aimed at improving central nervous system penetration while maintaining or modulating inhibitory activity. This guide provides a comparative analysis of the efficacy of this compound and its derivatives as AChE inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Inhibitory Potency

The inhibitory efficacy of this compound and its derivatives against cholinesterases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the available quantitative data for this compound and its key derivatives.

CompoundTarget EnzymeIC50 Value (µM)Selectivity (AChE/BChE)Key Structural Features
This compoundAChE0.000698~11,748Bisquaternary ammonium (B1175870) structure
BChE8.20
Tertiary Amine DerivativesAChE> 0.7Not selectiveLack the bisquaternary ammonium groups of this compound.
BChENot selective

Note: The IC50 values can vary slightly depending on the experimental conditions. The data presented here is a representative compilation from available literature.

Experimental Protocols: Determining AChE Inhibitory Activity

The most widely accepted method for determining the AChE inhibitory activity of compounds is the spectrophotometric method developed by Ellman.

Ellman's Method for AChE Inhibition Assay

Principle: This assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test compounds in the appropriate buffer or solvent. The AChE solution should be prepared fresh and kept on ice.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution at various concentrations (or solvent for the control)

    • DTNB solution

    • AChE solution

  • Pre-incubation: The plate is typically pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the ATCI substrate to all wells.

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a specific duration (e.g., every minute for 5 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to the control (enzyme activity without the inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: Mechanism of AChE Inhibition

The following diagrams illustrate the key concepts related to the inhibition of acetylcholinesterase by this compound.

AChE_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Buffer Inhibitor Inhibitor (this compound Derivative) DTNB DTNB AChE AChE Substrate Substrate (ATCI) AChE->Substrate Pre-incubation Measurement Kinetic Measurement (Absorbance at 412 nm) Substrate->Measurement Inhibition % Inhibition Measurement->Inhibition IC50 IC50 Calculation Inhibition->IC50

Caption: Workflow for determining the AChE inhibitory activity of this compound derivatives.

AChE_Inhibition_Mechanism cluster_enzyme Acetylcholinesterase (AChE) cluster_molecules Molecules CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) ACh Acetylcholine (ACh) ACh->CAS Hydrolysis This compound This compound This compound->CAS Inhibition This compound->PAS Inhibition

Caption: this compound inhibits AChE by binding to both the catalytic and peripheral anionic sites.

Ambenonium in Congenital Myasthenic Syndromes: A Comparative Guide to Treatment Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ambenonium's effectiveness in various subtypes of congenital myasthenic syndromes (CMS), juxtaposed with alternative therapeutic agents. Due to the rarity of CMS, the available data is primarily derived from case reports, small case series, and meta-analyses, rather than large-scale comparative clinical trials.

Congenital myasthenic syndromes are a heterogeneous group of genetic disorders characterized by impaired neuromuscular transmission. The choice of treatment is highly dependent on the underlying genetic defect. This compound, an acetylcholinesterase inhibitor (AChEI), is effective in certain CMS subtypes by increasing the availability of acetylcholine (B1216132) at the neuromuscular junction. However, in other subtypes, it can be ineffective or even detrimental. This guide summarizes the available data on the efficacy of this compound and its alternatives, presents experimental methodologies for assessing treatment response, and provides visualizations of treatment pathways.

Comparison of Treatment Effectiveness by CMS Subtype

The following tables summarize the effectiveness of this compound and alternative treatments in key CMS subtypes. It is important to note that pyridostigmine (B86062) is the most frequently used AChEI, and much of the literature on AChEIs in CMS refers to pyridostigmine. This compound is a longer-acting alternative.[1]

Acetylcholine Receptor (AChR) Deficiency (e.g., CHRNE mutations)

Mutations in the acetylcholine receptor subunits are a common cause of CMS.[1] In these "loss-of-function" syndromes, enhancing acetylcholine levels with AChEIs can be beneficial.

TreatmentMechanism of ActionReported EfficacyQuantitative Data
This compound / Pyridostigmine Acetylcholinesterase InhibitorGenerally effective as a first-line treatment.[1]Substantial clinical improvement is widely reported, though specific quantitative data for this compound is scarce in recent literature.
3,4-Diaminopyridine (B372788) (3,4-DAP) Increases acetylcholine releaseEffective, often used as an adjunct to AChEIs.[1]In a study of two children with RAPSN mutations (another postsynaptic CMS), the addition of 3,4-DAP to pyridostigmine led to significant clinical improvement.[2]
Albuterol / Salbutamol (B1663637) β2-adrenergic agonistA meta-analysis of 48 studies on CHRNE mutations found that β2-adrenergic receptor agonists had the best treatment effect, particularly in primary AChR deficiency.[3]The aforementioned meta-analysis reported positive outcomes, but specific aggregated quantitative data was not provided.[3]
Rapsyn Deficiency (RAPSN mutations)

Rapsyn is a postsynaptic protein crucial for clustering AChRs. Deficiencies lead to a form of CMS that typically responds well to AChEIs.

TreatmentMechanism of ActionReported EfficacyQuantitative Data
This compound / Pyridostigmine Acetylcholinesterase InhibitorEffective and considered a first-line treatment.[1]A retrospective study of pediatric CMS cases showed a good and maintained treatment response to pyridostigmine in patients with RAPSN mutations.[4]
3,4-Diaminopyridine (3,4-DAP) Increases acetylcholine releaseCan provide additional benefit when used with AChEIs.[2]In two children with novel RAPSN mutations, the addition of 3,4-DAP to pyridostigmine resulted in significant clinical improvement.[2]
Ephedrine (B3423809) α- and β-adrenergic agonistLimited data suggests potential effectiveness.[1]Quantitative data from controlled studies is lacking.
Slow-Channel Congenital Myasthenic Syndrome (SCCMS)

SCCMS is caused by "gain-of-function" mutations in AChR subunits, leading to prolonged channel opening. AChEIs worsen this condition.

TreatmentMechanism of ActionReported EfficacyQuantitative Data
This compound / Pyridostigmine Acetylcholinesterase InhibitorContraindicated. Worsens symptoms by increasing acetylcholine and prolonging depolarization block.[1]N/A
Quinidine (B1679956) Long-lived open-channel blocker of AChREffective in shortening the prolonged channel opening.[5]In an open-label trial of 6 SCCMS patients, 30 days of quinidine sulfate (B86663) therapy resulted in a statistically significant improvement in muscle strength and a reduction in the decrement of the compound muscle action potential on repetitive stimulation.[5]
Fluoxetine (B1211875) Long-lived open-channel blocker of AChRAn effective alternative to quinidine.[6]In two SCCMS patients, treatment with fluoxetine led to marked subjective and objective improvement in quantitative muscle strength testing and electromyography.[6] In another case, a 15-year-old patient showed dramatic improvement in strength and endurance and was weaned off ventilatory support one month after starting fluoxetine.[7]
Dok-7 Myasthenia (DOK7 mutations)

Dok-7 is essential for the development and maintenance of the neuromuscular junction. AChEIs are typically not beneficial and may worsen symptoms.

TreatmentMechanism of ActionReported EfficacyQuantitative Data
This compound / Pyridostigmine Acetylcholinesterase InhibitorIneffective and may worsen symptoms.[1]N/A
Albuterol / Salbutamol β2-adrenergic agonistConsidered a first-line treatment with significant benefits.[1]In a study of 15 patients with DOK7-CMS, albuterol treatment led to a beneficial response as evaluated by a 9-point questionnaire on activities of daily life (p <0.001).[8] A study of 9 children with DOK7-CMS treated with oral salbutamol showed that all 3 non-ambulant children resumed walking with assistance within the first month.[9]
Ephedrine α- and β-adrenergic agonistEffective in improving muscle strength.[1]Quantitative data is primarily from smaller case series.
Endplate Acetylcholinesterase Deficiency (COLQ mutations)

Mutations in COLQ lead to a deficiency of acetylcholinesterase at the endplate, causing prolonged presence of acetylcholine. AChEIs are contraindicated.

TreatmentMechanism of ActionReported EfficacyQuantitative Data
This compound / Pyridostigmine Acetylcholinesterase InhibitorContraindicated. Worsens the condition by further increasing acetylcholine levels.[1]N/A
Ephedrine α- and β-adrenergic agonistEffective in improving motor and respiratory function.[10][11]A 71-year-old man with COLQ-CMS treated with ephedrine for 6 months doubled the distance in the 6-minute walk test (from 150m to 337m) and his forced vital capacity increased by 18.8%.[10][11]
Albuterol / Salbutamol β2-adrenergic agonistA first-line treatment option.[1]A meta-analysis of 42 studies on COLQ-CMS found that 98.7% of patients (74/75) treated with β-adrenergic agonists showed positive effects.[12]

Experimental Protocols

The assessment of treatment efficacy in CMS relies on a combination of clinical evaluation, electrophysiological studies, and functional measures.

Electrophysiological Studies
  • Repetitive Nerve Stimulation (RNS): This is a key diagnostic tool to demonstrate a defect in neuromuscular transmission.

    • Protocol: A series of supramaximal electrical stimuli are delivered to a motor nerve at a low frequency (typically 2-3 Hz). A decremental response of the compound muscle action potential (CMAP) of more than 10% is considered abnormal.[13] For some subtypes, like those with CHAT mutations, a prolonged stimulation at a higher frequency (e.g., 10 Hz for 5 minutes) may be required to elicit a decrement.[14] In SCCMS and COLQ-CMS, a single nerve stimulus may elicit a repetitive CMAP.[1]

  • Single-Fiber Electromyography (SFEMG): This is a more sensitive method for detecting impaired neuromuscular transmission.

    • Protocol: A specialized needle electrode records the action potentials of individual muscle fibers from the same motor unit. Increased "jitter" (variability in the time interval between the firing of two muscle fibers) and "blocking" (failure of a muscle fiber to fire) are indicative of a neuromuscular junction disorder.[14]

Clinical and Functional Assessments
  • Quantitative Myasthenia Gravis (QMG) Score: A standardized 13-item physician-administered scale that assesses muscle strength and fatigability across different muscle groups. Scores range from 0 to 39, with higher scores indicating greater disease severity.[15]

  • Myasthenia Gravis Activities of Daily Living (MG-ADL): An 8-item patient-reported scale that assesses the impact of myasthenic symptoms on daily activities.[16]

  • 6-Minute Walk Test (6MWT): Measures the distance a patient can walk on a hard, flat surface in 6 minutes. It is a measure of functional exercise capacity.[10]

  • Pulmonary Function Tests: Spirometry, including the measurement of Forced Vital Capacity (FVC), is used to assess respiratory muscle strength.[10]

Visualizing Treatment Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the general treatment approach for CMS and the mechanism of action of different drug classes.

Treatment_Algorithm_for_CMS cluster_diagnosis Diagnosis cluster_subtypes CMS Subtypes cluster_treatments Treatment Options CMS_Suspected Suspected Congenital Myasthenic Syndrome Genetic_Testing Genetic Testing CMS_Suspected->Genetic_Testing AChR_Deficiency AChR Deficiency (e.g., CHRNE, RAPSN) Genetic_Testing->AChR_Deficiency Loss-of-function mutation SCCMS Slow-Channel CMS Genetic_Testing->SCCMS Gain-of-function mutation DOK7_COLQ DOK7, COLQ, etc. Genetic_Testing->DOK7_COLQ Other specific mutations AChEIs Acetylcholinesterase Inhibitors (this compound, Pyridostigmine) +/- 3,4-DAP AChR_Deficiency->AChEIs Channel_Blockers Open-Channel Blockers (Quinidine, Fluoxetine) SCCMS->Channel_Blockers Beta_Agonists β2-Adrenergic Agonists (Albuterol, Ephedrine) DOK7_COLQ->Beta_Agonists Drug_Mechanisms_of_Action Presynaptic_Terminal Presynaptic Terminal Acetylcholine (ACh) release Synaptic_Cleft Synaptic Cleft AChE breaks down ACh Presynaptic_Terminal->Synaptic_Cleft ACh Postsynaptic_Membrane Postsynaptic Membrane ACh binds to AChR Synaptic_Cleft->Postsynaptic_Membrane ACh This compound This compound (AChEI) This compound->Synaptic_Cleft Inhibits AChE 34DAP 3,4-DAP 34DAP->Presynaptic_Terminal Increases ACh release Quinidine_Fluoxetine Quinidine / Fluoxetine (Channel Blockers) Quinidine_Fluoxetine->Postsynaptic_Membrane Blocks open AChR channels Albuterol_Ephedrine Albuterol / Ephedrine (β2-Agonists) Albuterol_Ephedrine->Postsynaptic_Membrane Stabilizes AChR clusters (hypothesized)

References

A Comparative Analysis of Muscarinic Side Effects: Ambenonium vs. Other Anticholinesterases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the muscarinic side effects associated with ambenonium and other commonly used anticholinesterase agents, namely pyridostigmine (B86062) and neostigmine (B1678181). The information presented is intended to assist researchers and drug development professionals in understanding the comparative pharmacology and tolerability of these compounds. This analysis is based on available clinical and preclinical data.

Executive Summary

This compound, a reversible cholinesterase inhibitor, is recognized for its potent and prolonged duration of action in the management of myasthenia gravis.[1][2] From a clinical standpoint, its profile of muscarinic side effects is generally considered intermediate, being less pronounced than neostigmine but more significant than pyridostigmine.[3] The following sections provide a detailed comparison of these side effects, supported by available data, experimental methodologies, and relevant signaling pathways.

Mechanism of Muscarinic Side Effects

Anticholinesterases, including this compound, pyridostigmine, and neostigmine, exert their therapeutic effects by inhibiting the acetylcholinesterase (AChE) enzyme. This inhibition leads to an accumulation of acetylcholine (B1216132) (ACh) at cholinergic synapses. While the increased availability of ACh at the neuromuscular junction is beneficial for conditions like myasthenia gravis, the concurrent accumulation of ACh at parasympathetic effector organs, where muscarinic receptors are prevalent, results in a range of undesirable side effects.[4] These effects are a direct consequence of the overstimulation of muscarinic receptors in tissues such as the gastrointestinal tract, salivary glands, and heart.

Anticholinesterase Signaling Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor (on Effector Organ) ACh->Muscarinic_Receptor Binding Increased_ACh Increased Acetylcholine in Synapse Anticholinesterases This compound Pyridostigmine Neostigmine Anticholinesterases->AChE Inhibition Muscarinic_Stimulation Overstimulation of Muscarinic Receptors Increased_ACh->Muscarinic_Stimulation Leads to Side_Effects Muscarinic Side Effects (e.g., Salivation, GI distress) Muscarinic_Stimulation->Side_Effects Results in

Caption: Signaling pathway of anticholinesterase-induced muscarinic side effects.

Comparative Analysis of Muscarinic Side Effects

While direct, large-scale comparative clinical trials quantifying the incidence of muscarinic side effects for all three agents are limited, a combination of clinical observations, smaller studies, and patient-reported data provides a basis for comparison.

Muscarinic Side EffectThis compoundPyridostigmineNeostigmine
Overall Severity IntermediateMildestMost Pronounced
Gastrointestinal Effects
Nausea/VomitingCommon[5][6]Less common than neostigmine[7]Common[1]
DiarrheaCommon[5][6]Common, but generally less severe than neostigmine[7]Common[8]
Abdominal CrampsCommon[5][6]Common[9]Common[1]
Secretory Effects
Increased SalivationCommon[5][10]Common[11]Common[1]
Increased Bronchial SecretionsCommon[5]Common[11]Can Occur
Lacrimation (Tearing)Can Occur[12]Can Occur[11]Can Occur
SweatingCommon[12]Can Occur[11]Can Occur
Cardiovascular Effects
Bradycardia (Slow Heart Rate)Can Occur[10]Can OccurCan Occur[1]
Hypotension (Low Blood Pressure)Can Occur[10]Can OccurCan Occur[1]
Ocular Effects
Miosis (Pupil Constriction)Can Occur[5]Can Occur[11]Can Occur
Urinary Effects
Urinary Urgency/FrequencyCommon[12]Can OccurCan Occur

Disclaimer: The quantitative data for Pyridostigmine and Neostigmine regarding specific side effects like cramps and diarrhea are based on user-reported percentages from Drugs.com and have not been clinically verified in a head-to-head trial with this compound.[8] The qualitative comparisons are based on clinical literature.

Observational data suggests that pyridostigmine is often preferred in clinical practice due to its more favorable side effect profile compared to neostigmine.[13] The muscarinic side effects of this compound are generally considered to be less severe than those of neostigmine.[2]

Experimental Protocols for Assessing Muscarinic Side Effects

The following is a representative experimental protocol for quantifying muscarinic side effects, specifically sialorrhea (excessive salivation), in a rodent model. This method is commonly employed in the preclinical evaluation of anticholinesterase agents.

Objective: To quantify and compare the sialorrheic effects of this compound, pyridostigmine, and neostigmine in a murine model.

Materials:

  • This compound chloride, pyridostigmine bromide, neostigmine methylsulfate

  • Sterile saline solution (0.9% NaCl)

  • Male CD-1 mice (25-30 g)

  • Cotton balls (pre-weighed)

  • Forceps

  • Analytical balance

  • Animal cages

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12:12 hour light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Preparation: Prepare solutions of this compound, pyridostigmine, and neostigmine in sterile saline on the day of the experiment. A vehicle control group will receive saline only.

  • Experimental Groups: Randomly assign mice to treatment groups (n=8-10 per group), including a vehicle control and groups for each anticholinesterase at varying doses.

  • Baseline Salivation: Gently place a pre-weighed cotton ball into the mouth of each mouse for a period of 2 minutes to collect baseline saliva production. Remove the cotton ball with forceps and immediately weigh it to determine the amount of saliva collected.

  • Drug Administration: Administer the assigned drug or vehicle via subcutaneous injection.

  • Post-treatment Salivation Measurement: At predetermined time points following drug administration (e.g., 15, 30, 60, and 120 minutes), repeat the saliva collection procedure as described in step 4.

  • Data Analysis: Calculate the net weight of saliva collected at each time point by subtracting the initial weight of the cotton ball. Express the results as the mean ± SEM for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare the effects of the different anticholinesterases.

Experimental Workflow for Assessing Sialorrhea Start Start Acclimation Animal Acclimation Start->Acclimation Grouping Randomize into Treatment Groups Acclimation->Grouping Baseline Measure Baseline Salivation Grouping->Baseline Administration Administer Anticholinesterase or Vehicle Baseline->Administration Measurement Measure Salivation at Multiple Time Points Administration->Measurement Analysis Data Analysis and Comparison Measurement->Analysis End End Analysis->End

Caption: A typical experimental workflow for evaluating muscarinic side effects.

Conclusion

The selection of an anticholinesterase inhibitor for therapeutic use or research purposes requires careful consideration of its efficacy and side effect profile. This compound presents a distinct profile with a prolonged duration of action. In terms of muscarinic side effects, it generally occupies an intermediate position between the more pronounced effects of neostigmine and the milder effects of pyridostigmine. Further head-to-head clinical trials with standardized methodologies for quantifying the incidence and severity of muscarinic adverse effects would be beneficial for a more definitive comparison.

References

Ambenonium vs. Other Quaternary Ammonium Inhibitors: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of ambenonium with other prominent quaternary ammonium (B1175870) acetylcholinesterase (AChE) inhibitors, including neostigmine, pyridostigmine (B86062), and edrophonium (B1671111). The data presented is intended to offer an objective overview of their relative potencies and inhibitory characteristics based on available experimental evidence.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and its counterparts on acetylcholinesterase have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing their potency. A lower value for both IC50 and Ki indicates a higher inhibitory potency.

The following table summarizes the in vitro inhibitory activities of this compound, neostigmine, pyridostigmine, and edrophonium against human acetylcholinesterase.

InhibitorEnzyme SourceParameterValue
This compound Recombinant Human AChEpIC508.32 ± 0.03
Human Erythrocyte AChEKi0.12 nM
Human AChEIC500.698 nM
Neostigmine Recombinant Human AChEpIC507.51 ± 0.03
Pyridostigmine Recombinant Human AChEpIC506.26 ± 0.04
Edrophonium Human Erythrocyte AChEKi470 µM

Note: Data from different sources may not be directly comparable due to variations in experimental conditions. The pIC50 values for this compound, neostigmine, and pyridostigmine were obtained from a single comparative study, allowing for a direct assessment of their relative potencies.

Experimental Protocols

The in vitro inhibitory activities of these compounds are typically determined using a well-established colorimetric method known as the Ellman assay.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine, the substrate, is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from human erythrocytes or recombinant sources)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitors (this compound, Neostigmine, Pyridostigmine, Edrophonium) dissolved in a suitable solvent (e.g., buffer or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test inhibitors in the appropriate buffer. The final concentration of the solvent for the inhibitors should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Reaction: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • DTNB solution

    • Test inhibitor solution at various concentrations (or buffer for the control)

    • AChE enzyme solution

  • Pre-incubation: The plate is typically pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI) to all wells.

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set duration using a microplate reader.

  • Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Acetylcholinesterase Action and Inhibition

cluster_0 Normal Cholinergic Synapse cluster_1 Inhibition by Quaternary Ammonium Compounds ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Muscle Contraction Muscle Contraction AChR->Muscle Contraction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound / Other Inhibitors AChE_Inhibited Inhibited AChE Inhibitor->AChE_Inhibited Binds to AChE ACh Accumulation ACh Accumulation AChE_Inhibited->ACh Accumulation

Caption: Acetylcholinesterase signaling and inhibition.

Experimental Workflow for In Vitro AChE Inhibition Assay

cluster_workflow Experimental Workflow A Prepare Reagents (AChE, Substrate, DTNB, Inhibitors) B Dispense Reagents into 96-well Plate A->B C Pre-incubate (Inhibitor + AChE) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Absorbance at 412 nm) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Workflow for AChE inhibition assay.

Comparative Inhibitory Potency of Quaternary Ammonium AChE Inhibitors

Potency Relative Inhibitory Potency (Higher is more potent) This compound This compound Neostigmine Neostigmine This compound->Neostigmine Pyridostigmine Pyridostigmine Neostigmine->Pyridostigmine Edrophonium Edrophonium Pyridostigmine->Edrophonium

Caption: Relative potency of AChE inhibitors.

Comparative Analysis of Ambenonium and its Analogs in Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of ambenonium and its synthetic analogs as acetylcholinesterase (AChE) inhibitors. This compound, a potent reversible inhibitor of AChE, has served as a scaffold for the development of novel inhibitors with modified properties.[1][2] This analysis focuses on the inhibitory potency against both acetylcholinesterase and butyrylcholinesterase (BChE), offering valuable insights for the design of next-generation therapeutic agents.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and its analogs against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are summarized below. The data highlights the significant impact of structural modifications on potency and selectivity.

CompoundModificationhAChE IC50 (nM)hBChE IC50 (nM)Selectivity (BChE/AChE)
This compound (1) Parent Compound0.12> 10,000> 83,333
Analog 2 Tertiary Amine> 1,000> 1,000~1
Analog 3 Tertiary Amine> 1,000> 1,000~1
Analog 4 Constrained Cyclic> 1,000> 1,000~1
Analog 5 Constrained Cyclic> 1,000> 1,000~1
Analog 6 Constrained Cyclic> 1,000> 1,000~1
Analog 7 Constrained Cyclic> 1,000> 1,000~1
Analog 8 Constrained Cyclic> 1,000> 1,000~1
Analog 9 Constrained Cyclic> 1,000> 1,000~1
Analog 10 Constrained Cyclic> 1,000> 1,000~1
Analog 11 Constrained Cyclic> 1,000> 1,000~1
Analog 12 Constrained Cyclic> 1,000> 1,000~1

Key Observations:

  • This compound exhibits exceptionally high potency and selectivity for AChE over BChE.[1]

  • Conversion of the bisquaternary ammonium (B1175870) structure of this compound to tertiary amines (Analogs 2 and 3) results in a dramatic loss of potency against both AChE and BChE by over 1000-fold.[1]

  • Analogs with constrained cyclic moieties (Analogs 4-12), designed to explore the binding mechanism, also showed significantly reduced inhibitory activity compared to the parent compound.[1]

  • While the potency is diminished, the tertiary amine and cyclic analogs exhibit a more balanced inhibition profile between AChE and BChE, which could be advantageous in certain therapeutic contexts.[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro acetylcholinesterase inhibition assay based on the Ellman method, which is a widely accepted standard for measuring cholinesterase activity.

Principle:

The assay measures the activity of AChE by quantifying the rate of hydrolysis of the substrate acetylthiocholine (B1193921) (ATC). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials and Reagents:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions as described above. The ATCI solution should be prepared fresh daily.

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 10-40 minutes), taking readings at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable software.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of action of this compound and its analogs as acetylcholinesterase inhibitors and the subsequent impact on cholinergic signaling.

CholinergicSignaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE NicotinicReceptor Nicotinic Receptor ACh->NicotinicReceptor Binding & Activation MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binding & Activation This compound This compound / Analog This compound->AChE Inhibition Downstream Downstream Signaling (e.g., Ion influx, G-protein activation) NicotinicReceptor->Downstream MuscarinicReceptor->Downstream ExperimentalWorkflow start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE) start->reagent_prep plate_setup Plate Setup (Blank, Control, Test Samples) reagent_prep->plate_setup pre_incubation Pre-incubation with Inhibitor plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate (ATCI) pre_incubation->reaction_start kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->kinetic_measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) kinetic_measurement->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of Ambenonium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ambenonium is a potent cholinesterase inhibitor requiring stringent disposal procedures to ensure the safety of laboratory personnel and protect the environment. Due to its high acute oral toxicity, it is classified as fatal if swallowed, necessitating careful handling and disposal in accordance with all applicable regulations.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles or a face shield.Prevents accidental splashes or contact with dust particles.[3][4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Protects skin from direct contact with the hazardous substance.[3][4]
Body Protection A lab coat or impervious clothing.Provides a barrier against spills and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Minimizes the inhalation of potentially harmful airborne particles.[4]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][5] Discharging this compound into drains or the environment is strictly prohibited.[3]

1. Unused or Expired this compound (Pure Substance or Formulations):

  • Segregation and Labeling:

    • Keep this compound in its original, tightly sealed container.[1][3]

    • If the original container is compromised, transfer the waste to a suitable, closed, and properly labeled container.[1][3]

    • The label should clearly indicate "Hazardous Waste," "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][5]

    • Ensure it is stored away from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the handling requirements.

2. Contaminated Materials (e.g., PPE, Glassware, Spill Debris):

  • Collection:

    • Collect all materials contaminated with this compound, such as gloves, bench paper, and cleaning materials, in a designated hazardous waste container.

    • For spills, carefully collect the material using appropriate tools (e.g., spark-proof tools for solids) and place it in a suitable, closed container for disposal.[1][3]

  • Labeling and Storage:

    • Label the container clearly as "Hazardous Waste Contaminated with this compound."

    • Store this container in the designated hazardous waste accumulation area.

  • Disposal:

    • Dispose of the contaminated materials through your institution's EHS department or a licensed hazardous waste contractor.

3. Empty Containers:

  • Decontamination:

    • According to the Resource Conservation and Recovery Act (RCRA) guidelines, a container that held an acutely hazardous waste like this compound must be triple-rinsed to be considered "empty."[7]

    • The rinsate from this process must be collected and managed as hazardous waste.[7]

  • Disposal of "Empty" Containers:

    • Once properly decontaminated, the "empty" container can typically be disposed of as non-hazardous waste. However, it is crucial to deface or remove the original label to prevent misuse.[7]

    • Always confirm your institution's specific procedures for the disposal of decontaminated containers.

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Pathways cluster_actions Action Steps cluster_final_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type pure_substance Unused/Expired this compound waste_type->pure_substance Pure/Formulated contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated empty_container Empty Container waste_type->empty_container Empty label_pure Label as 'Hazardous Waste: this compound' pure_substance->label_pure label_contaminated Label as 'Hazardous Waste: this compound Contaminated' contaminated_materials->label_contaminated triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store in Designated Hazardous Waste Area label_pure->store_waste label_contaminated->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->store_waste dispose_non_haz Dispose of Container as Non-Hazardous Waste deface_label->dispose_non_haz contact_ehs Contact EHS/Licensed Contractor for Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end dispose_non_haz->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Ambenonium

Author: BenchChem Technical Support Team. Date: December 2025

Ambenonium is a potent cholinesterase inhibitor that is fatal if swallowed.[1][2] Due to its high acute toxicity, strict adherence to safety protocols is imperative for all personnel involved in its handling, from receipt to disposal. This guide provides the essential procedural information for researchers, scientists, and drug development professionals to manage this compound safely.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to ensure the appropriate level of personal protection is utilized.[3] The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Purpose
Hand Protection Chemical impermeable gloves (e.g., Nitrile, Neoprene)To prevent skin contact with the substance.[3][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust or potential splashes.[3]
Body Protection Laboratory coat or disposable gownTo protect skin and clothing from contamination.[4]
Respiratory Protection NIOSH-approved respiratorRequired when there is a risk of generating dust or aerosols.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Decontamination & Disposal receiving 1. Receiving Inspect package for damage. Don appropriate PPE. storage 2. Storage Store in a secure, locked location. Keep container tightly closed. receiving->storage Upon receipt preparation 3. Preparation Work in a well-ventilated area or fume hood. Avoid dust formation. storage->preparation For experimental use handling 4. Handling Wear full PPE. Do not eat, drink, or smoke. preparation->handling decontamination 5. Decontamination Wash hands and exposed skin thoroughly after handling. handling->decontamination Post-handling disposal 6. Disposal Dispose of waste in accordance with all local, regional, and national regulations. decontamination->disposal

Caption: Standard operational workflow for handling this compound.

Step-by-Step Handling Procedures
  • Receiving and Unpacking :

    • Wear appropriate PPE, including gloves and eye protection, when unpacking shipments of this compound.

    • Visually inspect the container for any signs of damage or leaks. If the container is compromised, implement emergency spill procedures.

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed and store it in a locked location to prevent unauthorized access.[1][4]

  • Handling and Use :

    • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to prevent the generation and inhalation of dust.[3][4]

    • Ensure all required PPE is worn correctly before handling the substance.

    • Avoid direct contact with the skin and eyes.[4]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]

  • Disposal :

    • All waste materials, including empty containers, contaminated PPE, and unused this compound, must be disposed of as hazardous waste.

    • Follow all local, regional, national, and international regulations for the disposal of toxic chemicals.[1][4]

    • If a drug take-back program is available, it is the preferred method for disposing of unused medication.[5][6]

    • If disposing in the trash is the only option, mix the this compound with an unpalatable substance like coffee grounds or cat litter, place it in a sealed container, and then into the trash.[5][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an this compound spill or personnel exposure.

cluster_exposure Personnel Exposure cluster_spill Spill Response start Emergency Event ingestion Ingestion IMMEDIATELY call a poison center/doctor. Rinse mouth. start->ingestion If Swallowed inhalation Inhalation Move to fresh air. Seek medical attention. start->inhalation If Inhaled skin Skin Contact Remove contaminated clothing. Wash skin with soap and water. start->skin Skin Contact eye Eye Contact Flush eyes with water for several minutes. Seek medical attention. start->eye Eye Contact evacuate Evacuate the immediate area. start->evacuate Spill Occurs ventilate Ensure adequate ventilation. evacuate->ventilate contain Contain the spill with absorbent material. ventilate->contain cleanup Clean up using appropriate PPE and tools. contain->cleanup dispose_spill Dispose of cleanup materials as hazardous waste. cleanup->dispose_spill

Caption: Emergency response plan for this compound exposure and spills.

First-Aid Measures
  • If Swallowed : This is a medical emergency. Immediately call a poison control center or doctor for treatment advice.[1][4] Have the person rinse their mouth with water.[1][4]

  • If Inhaled : Move the person to fresh air.[4] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • On Skin : Immediately remove any contaminated clothing.[1] Wash the affected area thoroughly with soap and water.

  • In Eyes : Flush the eyes with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[3]

Spill Response
  • Evacuate : Immediately evacuate all personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent the spread of the spill using appropriate absorbent materials.

  • Clean-up : Personnel involved in the clean-up must wear appropriate PPE, including respiratory protection. Carefully collect the spilled material and place it into a sealed container for disposal.

  • Decontaminate : Clean the spill area with a suitable decontamination solution.

  • Dispose : All materials used for clean-up must be disposed of as hazardous waste in accordance with regulations.

References

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Ambenonium

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